molecular formula C7H4Br2O2 B110547 3,5-Dibromobenzoic acid CAS No. 618-58-6

3,5-Dibromobenzoic acid

Cat. No.: B110547
CAS No.: 618-58-6
M. Wt: 279.91 g/mol
InChI Key: SFTFNJZWZHASAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromobenzoic acid is 3,5-dibromo-substituted benzoic acid.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTFNJZWZHASAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210800
Record name Benzoic acid, 3,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-58-6
Record name 3,5-Dibromobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dibromobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromobenzoic acid (CAS No. 618-58-6), a versatile halogenated aromatic carboxylic acid. The document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis via the Sandmeyer reaction, and describes methods for its purification and analysis. A significant focus is placed on its relevance in drug development, exploring the roles of its derivatives as potent enzyme inhibitors. This guide illustrates the downstream effects of inhibiting key enzymes such as Histone Deacetylases (HDACs), Tyrosinase, and 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, providing insights into potential therapeutic applications. The information is supplemented with clearly structured data tables and detailed diagrams of experimental workflows and signaling pathways to facilitate understanding and application in a research and development setting.

Core Properties of this compound

This compound is a white to light yellow crystalline powder. Its chemical structure, characterized by a benzoic acid core with two bromine substituents at the meta positions, imparts unique chemical reactivity and makes it a valuable building block in organic synthesis.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties

PropertyValueReference(s)
CAS Number 618-58-6[1][2]
Molecular Formula C₇H₄Br₂O₂[1][2]
Molecular Weight 279.91 g/mol [1][2]
Appearance White to light yellow powder/crystal
Melting Point 218-220 °C[1][3]
Boiling Point (Predicted) 355.2 ± 32.0 °C[1]
Density (Rough Estimate) 1.9661[1]
pKa (Predicted) 3.42 ± 0.10[1]
Solubility Very faint turbidity in methanol[1]
Storage Sealed in a dry place at room temperature[1]

Table 2: Spectroscopic and Computational Data

IdentifierValueReference(s)
SMILES O=C(O)c1cc(Br)cc(Br)c1[1]
InChI InChI=1S/C7H4Br2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)[1][2]
InChIKey SFTFNJZWZHASAQ-UHFFFAOYSA-N[1][2]
LogP (Octanol/Water Partition Coefficient) 2.910 (Crippen Calculated)
BRN 1940691[1]

Synthesis, Purification, and Analysis

The synthesis of this compound can be achieved through various routes. A common and effective method involves the Sandmeyer reaction, starting from 3,5-dinitrobenzoic acid.

Experimental Workflow

The overall process from starting materials to the purified and analyzed final product is illustrated below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 3,5-Dinitrobenzoic Acid reduction Reduction (e.g., with SnCl2/HCl or H2/Pd-C) start->reduction diazotization Diazotization (NaNO2, HBr, 0-5 °C) reduction->diazotization sandmeyer Sandmeyer Reaction (CuBr, HBr) diazotization->sandmeyer product Crude this compound sandmeyer->product recrystallization Recrystallization (e.g., from Ethanol/Water) product->recrystallization hplc HPLC recrystallization->hplc nmr NMR Spectroscopy (¹H and ¹³C) recrystallization->nmr ms Mass Spectrometry recrystallization->ms ir IR Spectroscopy recrystallization->ir

A generalized workflow for the synthesis, purification, and analysis of this compound.
Detailed Synthesis Protocol: Sandmeyer Reaction

This protocol describes the synthesis of this compound from 3,5-dinitrobenzoic acid.

Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,5-dinitrobenzoic acid and a suitable solvent such as ethanol.

  • Carefully add a reducing agent, for example, tin(II) chloride dihydrate in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the crude 3,5-diaminobenzoic acid.

  • Filter the precipitate, wash it with cold water, and dry it under a vacuum.

Step 2: Diazotization of 3,5-Diaminobenzoic Acid

  • Suspend the synthesized 3,5-diaminobenzoic acid in an aqueous solution of hydrobromic acid (HBr) in a beaker placed in an ice-salt bath to maintain the temperature between 0 and 5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while stirring vigorously.

  • Continue stirring for an additional 20-30 minutes at the same temperature to ensure the complete formation of the diazonium salt.

Step 3: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution from Step 2 to the CuBr solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., on a water bath at 50-60 °C) for about an hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature, which should result in the precipitation of the crude this compound.

  • Filter the crude product, wash it with cold water, and then with a small amount of cold ethanol.

Purification Protocol: Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol and water.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-Br stretch.

Applications in Drug Development: A Focus on Enzyme Inhibition

This compound and its derivatives are of significant interest to the pharmaceutical industry due to their potential as enzyme inhibitors. The bromine atoms can enhance binding affinity and lipophilicity, which are crucial for drug efficacy.

Histone Deacetylase (HDAC) Inhibition

Derivatives of benzoic acid have been identified as potential Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, which in turn alters chromatin structure and gene transcription, often leading to cell cycle arrest and apoptosis in cancer cells.

HDAC_Pathway inhibitor This compound Derivative hdac HDAC inhibitor->hdac Inhibition histones Histones hdac->histones Deacetylation acetyl_histones Acetylated Histones histones->acetyl_histones Acetylation (by HATs) chromatin Condensed Chromatin (Gene Repression) histones->chromatin acetyl_histones->histones open_chromatin Open Chromatin (Gene Expression) acetyl_histones->open_chromatin p21 p21 Expression open_chromatin->p21 apoptosis_genes Apoptosis Gene Expression (e.g., Bim, Bmf) open_chromatin->apoptosis_genes cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis apoptosis_genes->apoptosis

Signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.
Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. Overproduction of melanin can lead to hyperpigmentation disorders. Derivatives of 3,5-dihydroxybenzoic acid have been investigated as tyrosinase inhibitors. The inhibition of tyrosinase can reduce melanin production, making these compounds potential candidates for skin-lightening agents in cosmetics and for the treatment of hyperpigmentation.

Tyrosinase_Pathway inhibitor This compound Derivative tyrosinase Tyrosinase inhibitor->tyrosinase Inhibition tyrosine L-Tyrosine tyrosinase->tyrosine dopa L-DOPA tyrosinase->dopa tyrosine->dopa Hydroxylation dopaquinone Dopaquinone dopa->dopaquinone Oxidation melanin Melanin dopaquinone->melanin Further Reactions hyperpigmentation Hyperpigmentation melanin->hyperpigmentation

The role of tyrosinase in melanogenesis and its inhibition.
EPSP Synthase Inhibition

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase is a crucial enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms, but not in animals. This makes it an attractive target for the development of herbicides and antimicrobial agents. Functionalized 3,5-dihydroxybenzoates have been shown to be potent inhibitors of EPSP synthase.

EPSP_Synthase_Pathway inhibitor This compound Derivative epsps EPSP Synthase inhibitor->epsps Inhibition epsp 5-Enolpyruvylshikimate-3-phosphate (EPSP) epsps->epsp Catalysis s3p Shikimate-3-phosphate (S3P) s3p->epsps pep Phosphoenolpyruvate (PEP) pep->epsps amino_acids Aromatic Amino Acids (Trp, Tyr, Phe) epsp->amino_acids Multiple Steps protein_synthesis Protein Synthesis amino_acids->protein_synthesis cell_death Cell Death protein_synthesis->cell_death Inhibition leads to

The shikimate pathway and the inhibitory action on EPSP synthase.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in organic synthesis and drug discovery. Its well-defined properties and reactivity make it an important precursor for the development of novel molecules with interesting biological activities. The exploration of its derivatives as enzyme inhibitors, particularly for targets like HDACs, tyrosinase, and EPSP synthase, opens up promising avenues for the development of new therapeutic agents and other industrially important chemicals. This guide provides a solid foundation for researchers and professionals to understand and utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to 3,5-Dibromobenzoic Acid: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dibromobenzoic acid, along with detailed experimental protocols for its synthesis, purification, and characterization. This document is intended to be a core resource for researchers utilizing this versatile compound in organic synthesis, medicinal chemistry, and materials science.

Core Properties of this compound

This compound is a disubstituted aromatic carboxylic acid. The presence of two bromine atoms on the benzene ring significantly influences its chemical reactivity, acidity, and physical properties.

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₄Br₂O₂[1]
Molecular Weight 279.91 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Melting Point 218-220 °C[2][3]
Boiling Point 355.2 ± 32.0 °C (Predicted)[2]
pKa 3.42 ± 0.10 (Predicted)[2]
Solubility Very faint turbidity in methanol[2]
CAS Number 618-58-6[1]
Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral features.

1.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H7.9 - 8.2m3H
Carboxyl-H~13br s1H
¹³C NMR Chemical Shift (δ, ppm) Assignment
Carbonyl (C=O)~165C=O
Aromatic C-Br~123C-Br
Aromatic C-H~132, ~138C-H
Aromatic C-COOH~135C-COOH

Note: Specific peak assignments can vary slightly based on the solvent and spectrometer frequency. The provided values are typical for this compound.[1][2][4]

1.2.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2500-3300O-H stretch (carboxylic acid dimer)Strong, Broad
~1700C=O stretch (carbonyl)Strong
1550-1600C=C stretch (aromatic ring)Medium
~1290C-O stretchStrong
~920O-H bend (out-of-plane)Broad
600-800C-Br stretchMedium-Strong

Note: The broad O-H stretch is characteristic of the hydrogen-bonded dimer of the carboxylic acid.[5]

1.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound typically shows a prominent molecular ion peak cluster due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br).

m/z Fragment Interpretation
278, 280, 282[M]⁺Molecular ion peak cluster
261, 263, 265[M-OH]⁺Loss of a hydroxyl radical
233, 235, 237[M-COOH]⁺Loss of the carboxyl group
154, 156[C₆H₃Br]⁺Loss of a bromine and the carboxyl group

Note: The relative intensities of the isotopic peaks in the clusters are characteristic of the number of bromine atoms.[6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common laboratory synthesis involves the diazotization of 3,5-diaminobenzoic acid followed by a Sandmeyer-type reaction.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis A 3,5-Diaminobenzoic Acid B Dissolve in HBr/H₂O A->B C Cool to 0-5 °C B->C D Add NaNO₂ solution dropwise (Diazotization) C->D E Diazonium Salt Intermediate D->E F Add to CuBr/HBr solution (Sandmeyer Reaction) E->F G Warm to Room Temperature F->G H Crude this compound G->H

Caption: Synthesis of this compound.

Detailed Protocol:

  • Dissolution: In a round-bottom flask, dissolve 3,5-diaminobenzoic acid in an aqueous solution of hydrobromic acid (HBr).

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Isolation: Cool the mixture and collect the crude product by vacuum filtration. Wash the solid with cold water.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

G cluster_purification Purification I Crude Product J Dissolve in minimum hot solvent (e.g., Ethanol/Water) K Hot Gravity Filtration (if impurities are present) L Slowly cool filtrate M Crystallization N Collect crystals by vacuum filtration O Wash with cold solvent P Dry crystals Q Pure this compound

Caption: Fischer Esterification of this compound.

Detailed Protocol (Fischer Esterification):

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., ethanol). [8][9]2. Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid. [8][9]3. Reflux: Heat the mixture to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC). [8]4. Work-up: After cooling, pour the reaction mixture into water and extract the ester with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. [10]5. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be further purified by column chromatography or recrystallization. [8]

Amide Synthesis

Amide bond formation is another critical reaction for creating derivatives with potential biological activity.

Detailed Protocol (using EDC/HOBt coupling):

  • Reaction Setup: Dissolve this compound, the desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous solvent like DMF or DCM. [11][12]2. Activation: Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise. [11][12]3. Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. [12]4. Work-up and Purification: Dilute with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate. Purify the crude amide by column chromatography. [11][12]

Analytical Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. [4][13] Typical Acquisition Parameters (400 MHz Spectrometer):

  • ¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR: 1024 or more scans, relaxation delay of 2-5 seconds.

FTIR Spectroscopy

Sample Preparation (KBr Pellet):

  • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr in an agate mortar. [5]2. Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc. [5]

Potential Biological Activity and In Vitro Assays

While specific biological activities of this compound are not extensively documented, its structural similarity to other benzoic acid derivatives suggests potential antimicrobial and antioxidant properties. [14][15]

Antimicrobial Activity Assay (Broth Microdilution)

Workflow for Antimicrobial Assay

G cluster_antimicrobial Antimicrobial Assay AA Prepare serial dilutions of This compound BB Inoculate with microbial culture AA->BB CC Incubate at 37 °C for 24h BB->CC DD Observe for microbial growth CC->DD EE Determine Minimum Inhibitory Concentration (MIC) DD->EE

Caption: Workflow for Antimicrobial Susceptibility Testing.

Detailed Protocol:

  • Preparation: Prepare serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Detailed Protocol:

  • Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare various concentrations of this compound in a suitable solvent. [16][17][18]2. Reaction: Mix the DPPH solution with the test sample solutions and incubate in the dark at room temperature for 30 minutes. [16][18]3. Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. [16][17][18]4. Calculation: Calculate the percentage of DPPH radical scavenging activity. The antioxidant activity is often expressed as the IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals. [19][20] This guide provides a foundational understanding of this compound for its application in research and development. The detailed protocols and compiled data aim to facilitate its synthesis, characterization, and exploration of its potential biological activities.

References

A Technical Guide to 3,5-Dibromobenzoic Acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,5-Dibromobenzoic acid, a halogenated derivative of benzoic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its molecular characteristics and a representative synthesis protocol.

Core Molecular and Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] Its core properties are summarized in the table below, providing a ready reference for experimental and theoretical applications.

PropertyValueReference(s)
Molecular Formula C₇H₄Br₂O₂[2][3][4]
Molecular Weight 279.91 g/mol [2][3][4][5]
IUPAC Name This compound[2][3]
CAS Registry Number 618-58-6[2][3][4][5]
Melting Point 218-220 °C[4][6][7]
Boiling Point 355.2 °C at 760 mmHg[1][6]
Appearance White to light yellow crystal powder[1]
Solubility Very faint turbidity in methanol[4][6]
SMILES OC(=O)c1cc(Br)cc(Br)c1[7][8]
InChI Key SFTFNJZWZHASAQ-UHFFFAOYSA-N[2][3][7]

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1 and two bromine atoms at positions 3 and 5. This arrangement is depicted in the following diagram.

Caption: Molecular Structure of this compound.

Experimental Protocols

Synthesis of this compound from Anthranilic Acid

A common method for the synthesis of this compound involves the bromination and subsequent diazotization of anthranilic acid.[4] The following protocol outlines the key steps in this process.

Materials:

  • Anthranilic acid

  • Hydrochloric acid

  • Bromine

  • Acetic acid

  • Sodium nitrite

  • Ethanol

  • Calcium sulfate

Procedure:

  • Bromination:

    • Dissolve anthranilic acid in a suitable solvent, such as aqueous hydrochloric acid.

    • The bromination reaction is carried out at approximately 20°C by the addition of bromine.

    • After the reaction is complete, the resulting crystals are filtered.

    • The filtered crystals are washed with hot water to remove any unreacted anthranilic acid and hydrochloric acid.

    • The crude product, o-amino-3,5-dibromobenzoic acid, is then recrystallized using acetic acid.

  • Diazotization:

    • The purified o-amino-3,5-dibromobenzoic acid is suspended in hydrochloric acid and cooled to approximately 0°C.

    • A solution of sodium nitrite is added to carry out the diazotization, forming a diazonium salt.

  • Deamination:

    • The diazonium salt solution is then added in batches to ethanol containing calcium sulfate, maintained at a temperature of 60-70°C.

    • This step results in the removal of the amino group and the formation of this compound.

Experimental Workflow:

synthesis_workflow start Start: Anthranilic Acid bromination Bromination (20°C, Bromine, HCl) start->bromination filtration_wash Filtration and Washing (Hot Water) bromination->filtration_wash recrystallization Recrystallization (Acetic Acid) filtration_wash->recrystallization intermediate o-Amino-3,5-dibromobenzoic Acid recrystallization->intermediate diazotization Diazotization (0°C, NaNO2, HCl) diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt deamination Deamination (60-70°C, Ethanol, CaSO4) end End Product: This compound deamination->end intermediate->diazotization diazonium_salt->deamination

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various compounds, including:

  • (+)-menthyl 3,5-dibromobenzoate[4]

  • di-tert-butyl 4-[2-(tert-butoxycarbonyl)ethyl]-4-(3,5-dibromobenzamido)heptanedioate[4]

  • (L)-methyl 2-(3,5-dibromobenzamido)-3-phenylpropanoate[4]

Its utility in synthesizing complex organic molecules makes it a valuable reagent for drug discovery and material science applications.

References

Navigating the Solubility Landscape of 3,5-Dibromobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dibromobenzoic acid in organic solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. It includes detailed experimental protocols and a structured approach to data presentation, empowering scientific professionals to generate and interpret critical solubility data for applications in drug development and chemical research.

Quantitative Solubility Data

A thorough search of scientific literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. To facilitate future research and data compilation, the following table provides a standardized format for presenting experimentally determined solubility values. Researchers are encouraged to use this template to record their findings, which will contribute to a more complete understanding of this compound's behavior in various solvent systems.

Table 1: Exemplary Solubility Data Table for this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
Methanol25Data to be determinedData to be determinede.g., Shake-Flask Method
Ethanol25Data to be determinedData to be determinede.g., Gravimetric Analysis
Acetone25Data to be determinedData to be determinede.g., HPLC
Chloroform25Data to be determinedData to be determinede.g., UV-Vis Spectroscopy
Ethyl Acetate25Data to be determinedData to be determinede.g., Shake-Flask Method
Toluene25Data to be determinedData to be determinede.g., Gravimetric Analysis
Add other solvents

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, a well-defined experimental protocol is essential. The following section outlines a detailed methodology based on the widely accepted shake-flask method, followed by common analytical techniques for concentration measurement.

The Shake-Flask Method for Achieving Equilibrium Solubility

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[1][2][3][4][5][6]

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Screw-cap vials or flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Apparatus for concentration analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure:

  • Preparation: Accurately weigh an excess amount of this compound and transfer it to a vial or flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[1][4]

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[1][2][4] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[4]

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.[1] This step is critical to prevent overestimation of the solubility.

  • Analysis: Analyze the concentration of this compound in the clear filtrate using a suitable analytical method as described below.

Analytical Techniques for Concentration Measurement

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[7][8][9][10][11]

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

  • Sample Analysis: Dilute the filtered sample from the solubility experiment with the solvent to a concentration that falls within the range of the calibration curve.

  • Concentration Determination: Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Solubility Calculation: Calculate the original solubility by taking the dilution factor into account.

For compounds with a chromophore, UV-Vis spectroscopy offers a straightforward method for concentration determination.[12][13][14][15]

Protocol:

  • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound in the chosen solvent to determine the λmax.

  • Standard Preparation and Calibration: Prepare a series of standard solutions and measure their absorbance at the λmax. Create a calibration curve according to the Beer-Lambert law.

  • Sample Analysis: Dilute the filtered sample to ensure its absorbance falls within the linear range of the calibration curve.

  • Concentration and Solubility Calculation: Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve. Determine the original solubility by applying the dilution factor.

Gravimetric analysis is a fundamental and accurate method that involves isolating and weighing the solute.[16][17]

Protocol:

  • Sample Collection: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish).

  • Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Drying and Weighing: Dry the container with the solid residue to a constant weight in a desiccator.

  • Solubility Calculation: The solubility can be calculated as the mass of the residue per volume of the solvent used.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh Weigh Excess This compound add_solvent Add Known Volume of Organic Solvent weigh->add_solvent shake Agitate at Constant Temperature (24-72h) add_solvent->shake settle Allow Excess Solid to Settle shake->settle filter Filter Supernatant (0.22 µm filter) settle->filter analyze Analyze Filtrate Concentration (HPLC, UV-Vis, Gravimetric) filter->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Profile of 3,5-Dibromobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dibromobenzoic acid (CAS No. 618-58-6), a key intermediate in pharmaceutical and materials science research. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a foundational resource for researchers, scientists, and drug development professionals for the precise identification and characterization of this compound.

Core Properties of this compound

This compound is a substituted aromatic carboxylic acid with the chemical formula C₇H₄Br₂O₂. Its fundamental properties are summarized below.

PropertyValue
Chemical Formula C₇H₄Br₂O₂
Molecular Weight 279.91 g/mol
CAS Number 618-58-6
Appearance White to off-white powder
Melting Point 218-220 °C[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.[2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1-8.3t (triplet)1HH-4
~7.9-8.1d (doublet)2HH-2, H-6
~13.5br s (broad singlet)1H-COOH

Note: The chemical shift of the carboxylic acid proton can be broad and its position may vary depending on the solvent and concentration.

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~165-COOH
~138C-2, C-6
~135C-4
~132C-1
~122C-3, C-5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and the substituted benzene ring.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (carboxylic acid dimer)[3]
~1700StrongC=O stretch (carbonyl)[4]
~1600, ~1470MediumC=C stretch (aromatic ring)
~1300MediumC-O stretch
~900MediumO-H bend (out-of-plane)
Below 800Medium-StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

m/zRelative Intensity (%)Assignment
278~50[M]⁺ (with ⁷⁹Br, ⁷⁹Br)
280100[M]⁺ (with ⁷⁹Br, ⁸¹Br) - Base Peak
282~50[M]⁺ (with ⁸¹Br, ⁸¹Br)
261, 263, 265Variable[M-OH]⁺
233, 235, 237Variable[M-COOH]⁺
154, 156Variable[C₆H₃Br]⁺
75Variable[C₆H₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters : Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 16 ppm, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Parameters : Typical parameters include a larger number of scans, a spectral width of approximately 220 ppm, and often employ proton decoupling.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Mix a small amount of finely ground this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR Method) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction : Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis : The mass spectrum is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Prepare for Injection Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Interpretation Structural Elucidation & Characterization Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Anticipated Crystal Structure of 3,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of 3,5-Dibromobenzoic acid. While a definitive crystal structure is not publicly available in the Cambridge Structural Database (CSD) at the time of this writing, this document leverages crystallographic data from closely related analogues and established principles of molecular packing to predict its structural characteristics. This guide covers the probable molecular geometry, intermolecular interactions, and experimental protocols for the synthesis, crystallization, and structural determination of the title compound. The information presented herein serves as a valuable resource for researchers working with halogenated benzoic acids in fields such as crystal engineering, materials science, and drug development.

Introduction

This compound is a halogenated aromatic carboxylic acid with potential applications as a building block in organic synthesis and as an intermediate in the development of novel pharmaceutical agents. The presence and positioning of the two bromine atoms on the phenyl ring significantly influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, such as hydrogen and halogen bonding. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting and controlling the physicochemical properties of a crystalline material, including solubility, stability, and bioavailability. This guide provides a detailed analysis of the expected crystal structure of this compound based on available data from analogous compounds.

Predicted Crystallographic and Molecular Parameters

Based on the analysis of related crystal structures, such as other di-halogenated benzoic acids, the following crystallographic and molecular parameters for this compound are anticipated. These values represent an educated estimation and await experimental verification.

Table 1: Predicted Crystallographic Data
ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)10 - 15
b (Å)4 - 8
c (Å)15 - 20
α (°)90
β (°)90 - 110
γ (°)90
V (ų)1000 - 1500
Z4 or 8
Density (calculated) (g/cm³)2.2 - 2.4
Table 2: Predicted Intramolecular Bond Lengths and Angles
Bond/AnglePredicted Value (Å or °)
C-Br1.88 - 1.92
C-C (aromatic)1.37 - 1.40
C-C (carboxyl)1.48 - 1.52
C=O1.20 - 1.24
C-O1.30 - 1.34
O-H0.82 - 0.86
C-C-C (aromatic)118 - 122
C-C-Br118 - 122
O=C-O120 - 124
C-C=O117 - 121
C-C-O-H114 - 118

Predicted Intermolecular Interactions and Supramolecular Assembly

The solid-state packing of this compound is expected to be dominated by a combination of strong hydrogen bonds and halogen bonds, leading to a well-defined supramolecular architecture.

Hydrogen Bonding

The carboxylic acid moieties are anticipated to form robust centrosymmetric dimers via strong O-H···O hydrogen bonds. This is a highly prevalent and stable motif in the crystal structures of carboxylic acids.

Halogen Bonding

The bromine atoms in the 3 and 5 positions are expected to participate in halogen bonding interactions. These can be of the Br···Br or Br···O type, further stabilizing the crystal lattice. The geometry of these interactions (Type I or Type II for Br···Br) will influence the overall packing arrangement.

The interplay of these interactions is likely to result in a layered or herringbone packing motif, commonly observed in related aromatic compounds.

Experimental Protocols

The following section outlines the general methodologies for the synthesis, crystallization, and structural analysis of this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the bromination of benzoic acid or a suitable precursor.

Materials:

  • Benzoic acid

  • Bromine

  • Iron powder (catalyst)

  • Carbon tetrachloride (solvent)

  • Sodium bisulfite solution

  • Hydrochloric acid

  • Ethanol

Procedure:

  • A mixture of benzoic acid and iron powder in carbon tetrachloride is prepared in a round-bottom flask fitted with a reflux condenser and a dropping funnel.

  • Bromine is added dropwise to the stirred mixture at room temperature.

  • After the addition is complete, the mixture is gently refluxed until the evolution of hydrogen bromide gas ceases.

  • The reaction mixture is cooled, and excess bromine is destroyed by the addition of a sodium bisulfite solution.

  • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by recrystallization from ethanol.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.

Procedure:

  • Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) by gentle heating.

  • Allow the solution to cool slowly to room temperature.

  • Transfer the clear, saturated solution to a clean vial and cover it with a perforated lid to allow for slow evaporation of the solvent.

  • Colorless, needle-like or prismatic crystals are expected to form over a period of several days to weeks.

X-ray Crystallography

The definitive crystal structure can be determined using single-crystal X-ray diffraction.

Procedure:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected data is processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.

Visualizations

The following diagrams illustrate the anticipated experimental workflow and the probable intermolecular interactions in the crystal lattice of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis s1 Reactants: Benzoic Acid, Bromine, Fe catalyst s2 Reaction in CCl4 s1->s2 s3 Work-up & Purification s2->s3 s4 Pure this compound s3->s4 c1 Dissolution in Ethanol s4->c1 Proceed to Crystallization c2 Slow Evaporation c1->c2 c3 Single Crystal Formation c2->c3 a1 Single-Crystal X-ray Diffraction c3->a1 Proceed to Analysis a2 Data Processing & Structure Solution a1->a2 a3 Crystal Structure Determination a2->a3

Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of this compound.

intermolecular_interactions cluster_dimer1 Molecule 1 cluster_dimer2 Molecule 2 cluster_neighbor Neighboring Molecule M1 This compound M2 This compound M1->M2 O-H···O Hydrogen Bond M3 This compound M1->M3 Br···Br Halogen Bond

Caption: Predicted primary intermolecular interactions in the crystal structure of this compound.

Conclusion

This technical guide has presented a comprehensive prediction of the crystal structure of this compound, based on the known structures of analogous compounds. The anticipated molecular geometry, intermolecular interactions, and supramolecular assembly have been discussed in detail. Furthermore, established experimental protocols for the synthesis, crystallization, and structural determination have been provided to guide future research. The confirmation of the crystal structure of this compound through experimental studies will be a valuable contribution to the fields of crystal engineering and pharmaceutical sciences, enabling a deeper understanding of the structure-property relationships in halogenated benzoic acids.

synthesis and discovery of 3,5-Dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Discovery of 3,5-Dibromobenzoic Acid

Introduction

This compound is an aromatic carboxylic acid characterized by a benzoic acid core with two bromine atoms substituted at the 3 and 5 positions.[1][2] This compound serves as a versatile and valuable building block in organic synthesis, particularly in the development of more complex molecules for the pharmaceutical and agrochemical industries.[1] The presence and position of the bromine atoms and the carboxylic acid group provide multiple reactive sites, allowing for a wide range of chemical transformations.[2] This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and key analytical data for this compound.

Compound Data and Physicochemical Properties

The fundamental properties of this compound are summarized below. The melting point is a well-documented experimental value, while other properties are often estimated based on computational models.[3][4]

Identifier Value
IUPAC Name This compound[5]
CAS Number 618-58-6[5]
Molecular Formula C₇H₄Br₂O₂[5]
Molecular Weight 279.91 g/mol
Melting Point 218-220 °C[4][6]
Boiling Point (Predicted) 355.2 ± 32.0 °C[4]
Density (Estimated) 1.966 g/cm³[4]
InChI Key SFTFNJZWZHASAQ-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic pathways. The most prominent methods involve the transformation of commercially available precursors such as anthranilic acid or the multi-step synthesis from benzoic acid via nitration, reduction, and a subsequent Sandmeyer reaction.

Route 1: Synthesis from Anthranilic Acid

A documented method for synthesizing this compound begins with anthranilic acid (o-aminobenzoic acid).[6] This process involves an initial bromination, followed by a diazotization of the amino group and its subsequent removal (deamination).[6]

G A Anthranilic Acid B o-Amino-3,5-dibromobenzoic acid A->B 1. Bromination (Br₂, HCl) C Diazonium Salt Intermediate B->C 2. Diazotization (NaNO₂, HCl, 0°C) D This compound C->D 3. Deamination (Ethanol, CaSO₄, 60-70°C)

Caption: Workflow for the synthesis of this compound from anthranilic acid.

Experimental Protocol: Synthesis from Anthranilic Acid

This protocol is based on the methodology described for the synthesis of this compound from anthranilic acid.[6]

  • Bromination:

    • In a suitable reaction vessel, dissolve anthranilic acid in a solution of hydrochloric acid.

    • Cool the mixture to approximately 20°C.

    • Slowly add bromine (Br₂) to the solution while maintaining the temperature.

    • After the addition is complete, stir for an additional period to ensure the reaction goes to completion.

    • Filter the resulting crystals and wash them with hot water to remove any unreacted anthranilic acid and hydrochloric acid.

    • Recrystallize the crude product from acetic acid to obtain pure o-amino-3,5-dibromobenzoic acid.

  • Diazotization:

    • Suspend the purified o-amino-3,5-dibromobenzoic acid in a hydrochloric acid solution.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) while vigorously stirring and maintaining the temperature at or below 0°C to form the diazonium salt.

  • Deamination and Final Product Formation:

    • In a separate flask, prepare a mixture of ethanol containing calcium sulfate.

    • Heat this mixture to 60-70°C.

    • Add the previously prepared cold diazonium salt solution in batches to the hot ethanol mixture. Nitrogen gas will be evolved.

    • After the addition is complete, continue stirring for 10 minutes.

    • Filter the reaction mixture to obtain the crude this compound.

    • Purify the crude product by recrystallization from ethanol to yield the final product.[6]

Route 2: Synthesis from Benzoic Acid via Sandmeyer Reaction

An alternative and powerful strategy involves the initial synthesis of 3,5-diaminobenzoic acid from benzoic acid, followed by a bis-Sandmeyer reaction. The Sandmeyer reaction is a classic method for converting aryl diazonium salts into aryl halides using copper(I) salts as catalysts.[7][8]

G A Benzoic Acid B 3,5-Dinitrobenzoic Acid A->B 1. Nitration (Fuming HNO₃, H₂SO₄) C 3,5-Diaminobenzoic Acid B->C 2. Reduction (e.g., H₂, Pd/C) D Bis-Diazonium Salt C->D 3. Bis-Diazotization (NaNO₂, HBr) E This compound D->E 4. Sandmeyer Reaction (CuBr)

Caption: Multi-step synthesis of this compound starting from benzoic acid.

Experimental Protocol: Synthesis via Sandmeyer Reaction (Conceptual)

This protocol outlines the key steps required for the synthesis. Specific conditions may need optimization.

  • Nitration of Benzoic Acid:

    • In a flask, cool concentrated sulfuric acid and add benzoic acid.[9][10]

    • Slowly add fuming nitric acid while keeping the temperature controlled, typically between 70-90°C.[9]

    • After the addition, the mixture is typically heated or allowed to stand to complete the reaction.[9]

    • The reaction mixture is then poured onto ice water to precipitate the crude 3,5-dinitrobenzoic acid, which is then filtered and washed.[9]

  • Reduction to 3,5-Diaminobenzoic Acid:

    • The 3,5-dinitrobenzoic acid is reduced to 3,5-diaminobenzoic acid. This is commonly achieved by catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[11][12]

    • Alternative reduction methods, such as using iron powder in an acidic medium, are also possible but may be less clean.[13]

  • Bis-Diazotization and Sandmeyer Reaction:

    • Dissolve the 3,5-diaminobenzoic acid in an aqueous solution of hydrobromic acid (HBr) and cool it to 0-5°C.

    • Slowly add a solution of sodium nitrite (NaNO₂) to form the bis-diazonium salt.

    • In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution.[14] Effervescence (N₂ gas) will occur.

    • After the reaction is complete, the mixture is typically heated to ensure full conversion. The solid product is then isolated by filtration, washed, and purified by recrystallization.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques.

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (ppm) Multiplicity Assignment
~8.1 d Aromatic H (positions 2, 6)
~7.9 t Aromatic H (position 4)

(Note: Specific shifts can vary based on the solvent used. Data is compiled from typical spectra.)[15]

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm) Assignment
~165-168 Carboxylic Acid (C=O)
~138 Aromatic C-H
~132 Aromatic C-H
~130 Aromatic C-Br
~122 Aromatic C-COOH

(Note: Data is compiled from typical spectra available in databases.)[16]

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Assignment
2500-3300 (broad) O-H stretch (Carboxylic Acid)
~1700 C=O stretch (Carboxylic Acid)
~1250-1300 C-O stretch
~600-700 C-Br stretch

(Note: Data compiled from various spectral databases.)[5][17]

Table 5: Mass Spectrometry (MS) Data

m/z Value Assignment
278/280/282 Molecular Ion [M]⁺ (Characteristic isotopic pattern for two Br atoms)
261/263/265 [M-OH]⁺
233/235/237 [M-COOH]⁺

(Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in a characteristic M, M+2, M+4 pattern.)[5]

Applications and Significance

This compound is not typically an end-product but rather a crucial intermediate.[10] Its functional groups allow for diverse synthetic applications:

  • Pharmaceutical Synthesis: It is used as a scaffold for creating more complex, biologically active compounds and potential drug candidates.[1]

  • Material Science: It can be used in the synthesis of polymers and liquid crystals. For example, its derivative, 3,5-diaminobenzoic acid, is used to create specialized polyimide films.[10]

  • Organic Synthesis: The carboxylic acid can be converted to esters, amides, or acid chlorides. The bromine atoms can be replaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon bonds, further increasing molecular complexity.[2][6]

References

A Technical Guide to the Theoretical and Computational Analysis of 3,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3,5-Dibromobenzoic acid. Due to a notable lack of dedicated comprehensive computational studies on this specific molecule in publicly available literature, this guide synthesizes available experimental data with theoretical data from structurally analogous compounds. By examining molecules with similar substitutions, such as other halogenated and substituted benzoic acids, we can infer and understand the probable structural, vibrational, and electronic properties of this compound. This document details the standard computational protocols, including Density Functional Theory (DFT) for geometry optimization and vibrational frequency analysis, as well as analyses of the frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) theory. Experimental data, where available, is presented for comparison. The aim is to provide a foundational understanding for researchers and professionals in drug development and materials science, enabling them to design and interpret future experimental and computational work on this compound and its derivatives.

Introduction

This compound (Br₂C₆H₃CO₂H) is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a benzene ring substituted with two bromine atoms and a carboxylic acid group, makes it a subject of interest in fields ranging from organic synthesis to materials science and pharmacology. The bromine substituents significantly influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, such as halogen bonding.

Computational chemistry provides powerful tools to investigate the properties of such molecules at an atomic level.[2] Techniques like Density Functional Theory (DFT) can predict molecular geometries, vibrational spectra (FT-IR and Raman), and electronic characteristics with a high degree of accuracy.[3] These theoretical insights are invaluable for interpreting experimental data, understanding structure-activity relationships, and designing new molecules with desired properties.

This guide outlines the key theoretical and computational approaches for studying this compound, presents available quantitative data, and provides standardized protocols for these analyses.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. The molecular structure consists of a benzene ring with bromine atoms at the meta positions relative to the carboxylic acid group.

PropertyValueReference
Molecular Formula C₇H₄Br₂O₂[1][4][5]
Molecular Weight 279.91 g/mol [1][4]
CAS Number 618-58-6[1][4]
Melting Point 218-220 °C[1]
Appearance White to light yellow crystalline powder[6]
SMILES OC(=O)c1cc(Br)cc(Br)c1[1]
InChI Key SFTFNJZWZHASAQ-UHFFFAOYSA-N[1]

Computational Methodology

A standard and effective approach for the theoretical study of organic molecules like this compound involves Density Functional Theory (DFT). The following workflow outlines a typical computational protocol.

G Computational Workflow for this compound Analysis cluster_DFT DFT Calculation (e.g., B3LYP/6-311++G(d,p)) cluster_Post Post-Calculation Analysis A Geometry Optimization B Frequency Calculation A->B C Electronic Structure Analysis B->C Optimized Geometry D Spectra Simulation B->D Calculated Frequencies E Data Interpretation C->E D->E

Caption: A generalized workflow for the computational analysis of this compound.

Detailed Protocol: DFT Calculation
  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is typically used.

  • Method: The B3LYP hybrid functional is a common and reliable choice for organic molecules, balancing accuracy and computational cost.[6]

  • Basis Set: The 6-311++G(d,p) basis set is recommended for providing a good description of electron distribution, including polarization and diffuse functions, which are important for halogenated compounds.[6]

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This step provides key data on bond lengths and angles.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational frequencies (FT-IR and Raman).[7]

Spectroscopic Analysis: A Comparative Approach

FT-IR and FT-Raman Spectroscopy

The vibrational spectra are dominated by modes from the benzene ring, the carboxylic acid group, and the C-Br bonds.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
O-H Stretch 3100 - 2800Broad band from the carboxylic acid dimer.
C-H Stretch (Aromatic) 3100 - 3000Stretching of the C-H bonds on the benzene ring.
C=O Stretch 1720 - 1680Carbonyl stretch of the carboxylic acid.
C-C Stretch (Ring) 1600 - 1450Aromatic ring stretching vibrations.
C-O Stretch / O-H Bend 1440 - 1200Coupling of C-O stretching and O-H in-plane bending.
C-Br Stretch 700 - 500Characteristic stretching of the carbon-bromine bonds.

Note: These are generalized ranges. Actual values will depend on the specific electronic environment and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.

G HOMO-LUMO Energy Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) Accepts Electrons HOMO HOMO (Highest Occupied Molecular Orbital) Donates Electrons p1 p2

Caption: Relationship between HOMO, LUMO, and the energy gap.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. For halogenated benzoic acids, the HOMO is typically localized on the benzene ring and the oxygen atoms of the carboxyl group, while the LUMO is often distributed over the aromatic ring and the carbonyl group.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that illustrates the charge distribution on the molecule's surface. It is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen. These are sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, usually around hydrogen atoms. These are sites for nucleophilic attack.

  • Green/Yellow Regions (Neutral Potential): Represent areas of intermediate potential.

For this compound, the most negative potential (red) is expected around the carbonyl oxygen of the carboxylic acid. The most positive potential (blue) would be on the acidic hydrogen of the hydroxyl group. The bromine atoms often exhibit a region of positive potential along the C-Br bond axis (a "sigma-hole"), which can participate in halogen bonding.[8]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects. For this compound, NBO analysis would likely reveal significant delocalization of electron density within the benzene ring and between the ring and the carboxylic acid group. It can also quantify the stabilization energies associated with hyperconjugative interactions, such as those between the lone pairs of the oxygen and bromine atoms and the antibonding orbitals of the ring.

Potential Applications in Drug Development

While specific biological activity data for this compound is limited, its structural features suggest potential areas of interest for drug development:

  • Antimicrobial Agents: Halogenated aromatic compounds are known to possess antimicrobial properties.

  • Enzyme Inhibitors: The carboxylic acid group can act as a hydrogen bond donor and acceptor, potentially interacting with active sites of enzymes.

  • Scaffold for Synthesis: this compound can serve as a versatile starting material for the synthesis of more complex, biologically active molecules.

The computational analyses described in this guide are critical first steps in exploring these possibilities, allowing for the prediction of binding affinities and interactions with biological targets through molecular docking studies.

Conclusion

This technical guide has outlined the key theoretical and computational approaches for the in-depth study of this compound. While a dedicated, comprehensive computational study on this molecule is currently absent from the literature, by leveraging data from analogous compounds and applying standard, robust computational protocols like DFT, a detailed understanding of its properties can be achieved. The methodologies presented here for analyzing molecular structure, vibrational spectra, and electronic properties provide a solid framework for future research. Such studies will be instrumental in unlocking the potential of this compound in materials science, organic synthesis, and as a scaffold in drug discovery.

References

The Biological Versatility of 3,5-Dibromobenzoic Acid and Its Derivatives: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its derivatives are a well-established class of compounds recognized for their wide-ranging biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1] The strategic placement of various substituents on the benzene ring can significantly modulate the therapeutic potential of the parent molecule. This technical guide focuses on the biological landscape of 3,5-Dibromobenzoic acid and its derivatives. While direct and extensive experimental data on the parent acid is limited in publicly available literature, a comprehensive analysis of structurally related compounds, particularly halogenated benzoic acids, provides a strong foundation for predicting its bioactivities and guiding future research. The presence of two bromine atoms at the meta positions of the benzoic acid scaffold is anticipated to confer potent and diverse biological effects. This document summarizes available quantitative data, outlines detailed experimental protocols for key biological assays, and visualizes relevant signaling pathways to provide a thorough resource for researchers in the field.

Antimicrobial Activity

Quantitative Data for Antimicrobial Activity of Benzoic Acid Derivatives
CompoundTarget OrganismActivity MetricValue
Benzoic AcidEscherichia coli O157MIC1 mg/mL[2]
2-Hydroxybenzoic Acid (Salicylic Acid)E. coli O157MIC1 mg/mL[2]
3,4-Dimethoxybenzoic AcidStaphylococcus aureusZone of Inhibition5 mm (at 100 µg/mL)[2]
2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenolBacillus subtilis, Staphylococcus aureusMIC1 µg/mL[2]
2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenolPseudomonas aeruginosaMIC4 µg/mL[3]
2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol*Streptococcus pneumoniae, Listeria monocytogenesMIC8 µg/mL[3]

Note: While not a benzoic acid derivative, this structurally related brominated phenol highlights the potent antimicrobial activity associated with such substitutions.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific microorganism.[2][4]

1. Preparation of Inoculum:

  • Streak the microbial culture on an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria) and incubate for 18-24 hours at the optimal temperature for the microorganism.[5]

  • Suspend several morphologically similar colonies in a sterile saline solution.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[4]

  • Dilute the standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

2. Preparation of Test Compound:

  • Dissolve this compound or its derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compound.

  • Include a positive control (inoculum without the test compound) and a negative control (broth only) for each plate.

  • Incubate the plates at the optimal temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.[4]

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[6] This can be determined by visual inspection or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Microbial Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compound Test Compound Serial Dilution Compound->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation Observation Visual Observation/ OD Measurement Incubation->Observation MIC MIC Determination Observation->MIC

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Anticancer Activity

Benzoic acid derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[7][8] Their mechanisms of action are diverse and can involve the inhibition of key enzymes and modulation of critical signaling pathways involved in cancer cell proliferation and survival. Halogenation of the benzoic acid ring can significantly influence the anticancer potency.

Putative Mechanisms of Anticancer Action

Histone Deacetylase (HDAC) Inhibition: Several naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs).[7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer.[7] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.[7] While direct evidence for this compound as an HDAC inhibitor is lacking, the general structural features of benzoic acid suggest this as a plausible mechanism to investigate.

HDAC_Inhibition_Pathway cluster_epigenetic Epigenetic Regulation cluster_gene_expression Gene Expression cluster_cellular_outcome Cellular Outcome HDAC Histone Deacetylase (HDAC) Histone Histones HDAC->Histone Deacetylation (-) HAT Histone Acetyltransferase (HAT) HAT->Histone Acetylation (+) Chromatin Chromatin Histone->Chromatin Structure TSG Tumor Suppressor Genes (e.g., p21, p53) Chromatin->TSG Expression Oncogenes Oncogenes Chromatin->Oncogenes Expression CellCycle Cell Cycle Arrest TSG->CellCycle Induction Apoptosis Apoptosis TSG->Apoptosis Induction Proliferation Cell Proliferation Oncogenes->Proliferation Promotion CellCycle->Proliferation Inhibition Apoptosis->Proliferation Inhibition Inhibitor This compound Derivative (Hypothetical) Inhibitor->HDAC Inhibition

Hypothesized HDAC Inhibition Pathway.

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition: Amide derivatives of benzoic acid cores have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase that is often dysregulated in various cancers. Inhibition of FGFR1 can disrupt downstream signaling pathways, leading to reduced tumor growth and the induction of apoptosis.

Quantitative Data for Anticancer Activity of Benzoic Acid Derivatives
CompoundCell LineActivity MetricValueReference
Benzoic AcidMG63 (Bone cancer)IC50 (48h)85.54 ± 3.17 µg/mL[6]
Benzoic AcidCRM612 (Lung cancer)IC50 (48h)125.3 ± 11.21 µg/mL[6]
Benzoic AcidA673 (Bone cancer)IC50 (48h)135.2 ± 9.87 µg/mL[6]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical cancer)IC5017.84 µM[9]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative 1MCF-7 (Breast cancer)IC505.9 µg/mL[9]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative 2MDA-MB-468 (Breast cancer)IC503.7 µg/mL[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.[1][6]

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.[1]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

2. Compound Treatment:

  • Prepare serial dilutions of this compound or its derivative in the appropriate cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of the test compound.

  • Incubate the cells for a specified period, typically 48 or 72 hours.[6]

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[1]

  • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

4. Formazan Solubilization and Absorbance Measurement:

  • Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.[6]

5. IC50 Calculation:

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Enzyme Inhibition

The inhibition of specific enzymes is a key mechanism through which many therapeutic agents exert their effects.[10] Benzoic acid derivatives have been shown to inhibit various enzymes, and the presence of bromine atoms can influence their inhibitory potency.

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate digestion. Its inhibition is a therapeutic strategy for managing type 2 diabetes. While there is no specific data for this compound, studies on other benzoic acid derivatives have demonstrated their potential as α-amylase inhibitors.

Quantitative Data for Enzyme Inhibition by Benzoic Acid Derivatives
CompoundEnzymeActivity MetricValue
2,3,4-Trihydroxybenzoic AcidPorcine pancreatic α-amylaseIC5017.30 ± 0.73 mM[2]
4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid)Porcine pancreatic α-amylaseIC5028.13 ± 1.15 mM[2]
Experimental Protocol: α-Amylase Inhibition Assay

This protocol describes a common method for assessing the inhibitory effect of a compound on α-amylase activity.[2]

1. Preparation of Reagents:

  • Porcine pancreatic α-amylase solution.

  • Starch solution (substrate).

  • Dinitrosalicylic acid (DNS) reagent for colorimetric detection of reducing sugars.

  • Test compound solution (this compound or its derivative) at various concentrations.

2. Enzyme Inhibition Assay:

  • Pre-incubate the α-amylase solution with the test compound solution for a specified time at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the starch solution.

  • Incubate the reaction mixture for a defined period.

  • Stop the reaction by adding the DNS reagent.

  • Boil the mixture to facilitate color development.

  • Measure the absorbance at 540 nm using a spectrophotometer.

3. Calculation of Inhibition:

  • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Absorbance_control - Absorbance_sample) / Absorbance_control ] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Enzyme Solution Preincubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Preincubation Inhibitor Inhibitor Solution (Test Compound) Inhibitor->Preincubation Substrate Substrate Solution Reaction_Start Reaction Initiation (Add Substrate) Substrate->Reaction_Start Preincubation->Reaction_Start Reaction_Incubation Incubation Reaction_Start->Reaction_Incubation Reaction_Stop Reaction Termination Reaction_Incubation->Reaction_Stop Color_Dev Color Development Reaction_Stop->Color_Dev Abs_Measure Absorbance Measurement Color_Dev->Abs_Measure Calculation IC50 Calculation Abs_Measure->Calculation

References

3,5-Dibromobenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobenzoic acid is a highly versatile aromatic carboxylic acid that has emerged as a crucial building block in various domains of organic synthesis.[1][2] Characterized by a benzene ring substituted with two bromine atoms at the meta positions relative to the carboxylic acid group, this compound offers a unique combination of reactivity and structural rigidity.[1] The presence of two reactive bromine atoms allows for iterative functionalization through a variety of cross-coupling reactions, while the carboxylic acid moiety provides a convenient handle for the formation of esters, amides, and other derivatives.[1][3] These attributes make this compound an invaluable precursor in the synthesis of complex molecules, including pharmaceuticals, advanced polymers, and metal-organic frameworks (MOFs).[1] This guide provides a comprehensive overview of its synthesis, properties, key reactions, and applications, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective utilization in synthesis.

Physicochemical Data
PropertyValueReference
CAS Number 618-58-6[4]
Molecular Formula C₇H₄Br₂O₂[4][5]
Molecular Weight 279.91 g/mol [4]
Appearance White to off-white powder/solid[6]
Melting Point 218-220 °C (lit.)[7]
Solubility Soluble in methanol, ethanol, and DMSO[6]
InChI Key SFTFNJZWZHASAQ-UHFFFAOYSA-N[5]
Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization.

Spectroscopy Key Features
¹H NMR Signals corresponding to the aromatic protons.
¹³C NMR Resonances for the carboxylic acid carbon and the aromatic carbons.
IR Spectroscopy Characteristic stretches for the O-H of the carboxylic acid, the C=O group, and C-Br bonds.
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern.

A comprehensive collection of spectra can be found in various databases such as SpectraBase.[8]

Synthesis of this compound

This compound can be synthesized from anthranilic acid through a multi-step process involving bromination and diazotization.[7]

G Anthranilic_acid Anthranilic Acid Bromination Bromination (Br₂, HCl, ~20°C) Anthranilic_acid->Bromination o_amino_3_5_dibromobenzoic_acid o-Amino-3,5-dibromobenzoic Acid Bromination->o_amino_3_5_dibromobenzoic_acid Diazotization Diazotization (NaNO₂, HCl, ~0°C) o_amino_3_5_dibromobenzoic_acid->Diazotization Diazonium_salt Diazonium Salt Intermediate Diazotization->Diazonium_salt Reduction Reduction (Ethanol, CaSO₄, 60-70°C) Diazonium_salt->Reduction 3_5_Dibromobenzoic_acid This compound Reduction->3_5_Dibromobenzoic_acid

Synthesis of this compound.
Experimental Protocol: Synthesis from Anthranilic Acid

  • Bromination: The bromination of anthranilic acid is conducted at approximately 20°C.[7] After the reaction is complete, the resulting crystals are filtered and washed with hot water to remove any unreacted anthranilic acid and hydrochloric acid. The crude product is then recrystallized from acetic acid to yield o-amino-3,5-dibromobenzoic acid.[7]

  • Diazotization and Reduction: The o-amino-3,5-dibromobenzoic acid is then subjected to diazotization using sodium nitrite in hydrochloric acid at around 0°C.[7] The resulting diazonium salt is added in batches to a solution of ethanol containing calcium sulfate at 60-70°C.[7] Upon completion of the addition, the mixture is stirred for an additional 10 minutes. The crude this compound is obtained by filtration and can be purified by recrystallization from ethanol.[7]

Key Reactions of this compound in Organic Synthesis

The dual reactivity of the carboxylic acid group and the two bromine atoms makes this compound a versatile substrate for a multitude of organic transformations.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted to an ester via Fischer esterification, which is essential for modifying the compound's solubility and for use in prodrug strategies.[9]

G 3_5_Dibromobenzoic_acid This compound Reaction_conditions Heat (Reflux) 3_5_Dibromobenzoic_acid->Reaction_conditions Reactants Alcohol (R-OH) Acid Catalyst (e.g., H₂SO₄) Reactants->Reaction_conditions Ester_product 3,5-Dibromobenzoate Ester Reaction_conditions->Ester_product

General Workflow for Fischer Esterification.
  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol, which serves as both the reactant and solvent.[3]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[3]

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.[3]

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[3]

  • The product can be further purified by column chromatography or recrystallization.[3]

AlcoholCatalystTypical Yield (%)
MethanolConc. H₂SO₄85 - 95
EthanolConc. H₂SO₄80 - 90

Yields are based on the esterification of the related 3,5-dibromo-4-methoxybenzoic acid and may vary.[9]

Amide coupling reactions are fundamental in the synthesis of a vast array of pharmaceuticals. This compound can be coupled with various amines using standard coupling reagents.

G cluster_reactants Reactants 3_5_Dibromobenzoic_acid This compound Reaction Reaction (Anhydrous Solvent, RT) 3_5_Dibromobenzoic_acid->Reaction Amine Amine (R-NH₂) Amine->Reaction Coupling_reagent Coupling Reagent (e.g., EDC/HOBt, HATU) Coupling_reagent->Reaction Base Base (e.g., DIPEA) Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Chromatography) Workup->Purification Amide_product 3,5-Dibromobenzamide Derivative Purification->Amide_product

General Workflow for Amide Coupling.
  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent such as DMF.[10]

  • Add HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature for pre-activation.[10]

  • Add the desired amine (1.1 eq) to the reaction mixture.[10]

  • Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC.[10]

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.[10]

  • Wash the organic layer with a saturated aqueous NaHCO₃ solution, followed by brine.[10]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[10]

AmineCoupling ReagentTypical Yield (%)
BenzylamineHATU85 - 95
AnilineHATU75 - 90
MorpholineHATU90 - 98

Yields are based on the amide coupling of the related 4-amino-3-bromobenzoic acid and may vary.[10]

Reactions of the Bromine Atoms: Cross-Coupling Reactions

The two bromine atoms on the aromatic ring serve as excellent handles for various palladium-catalyzed and copper-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between this compound and aryl or vinyl boronic acids.

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.2 - 2.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3-4 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, acidify the aqueous layer with 1M HCl to precipitate the product.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

The Sonogashira coupling enables the formation of C-C bonds between this compound and terminal alkynes.[11][12][13]

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and copper(I) iodide (CuI, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent (e.g., THF or Toluene) and an amine base (e.g., Triethylamine, 3.0 eq).

  • Add the terminal alkyne (2.2 - 2.5 eq) and stir the mixture at room temperature to 60°C until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

The Heck reaction allows for the formation of a C-C bond between this compound and an alkene.[14][15][16]

  • In a Schlenk tube, combine this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a ligand (e.g., a phosphine, 2-4 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent such as DMF/H₂O.[17]

  • Heat the mixture at 80-140 °C for several hours, monitoring the reaction by TLC or GC.

  • After cooling, extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

The Ullmann reaction can be used to form C-O or C-N bonds, typically employing a copper catalyst at elevated temperatures.[18][19]

  • In a reaction vessel, combine this compound (1.0 eq), an alcohol or phenol (1.2 eq), a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., Cs₂CO₃).

  • Add a high-boiling point solvent such as DMF or dioxane.

  • Heat the mixture at a high temperature (e.g., 100-150 °C) for several hours.

  • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Applications of this compound

The synthetic versatility of this compound has led to its application in several high-value areas.

G cluster_applications Key Application Areas 3_5_Dibromobenzoic_acid This compound (Versatile Building Block) Pharmaceuticals Pharmaceuticals (e.g., Anti-inflammatory drugs) 3_5_Dibromobenzoic_acid->Pharmaceuticals Amide/Ester Formation Cross-Coupling MOFs Metal-Organic Frameworks (Rigid Linker) 3_5_Dibromobenzoic_acid->MOFs Coordination Chemistry Polymers High-Performance Polymers (Enhanced Thermal Stability) 3_5_Dibromobenzoic_acid->Polymers Polycondensation Dyes Dyes and Pigments (Intermediate) 3_5_Dibromobenzoic_acid->Dyes Further Functionalization

Applications of this compound.
Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents.[1] It is particularly useful in the development of anti-inflammatory and analgesic drugs.[1] The dibromo-substituted aromatic core can be elaborated into complex molecular scaffolds, and the bromine atoms can be replaced with other functional groups to modulate the biological activity of the target molecules.

Material Science

As a rigid dicarboxylic acid linker, this compound can be used to construct porous metal-organic frameworks. The bromine substituents can be used to tune the pore environment and properties of the resulting MOF, or they can serve as reactive sites for post-synthetic modification.

This compound is utilized in the production of specialty polymers and resins.[1] Its incorporation into polymer backbones can enhance properties such as thermal stability and chemical resistance, making it valuable for high-performance materials.[1] For instance, polyamides and polyesters derived from this compound can exhibit improved flame retardancy due to the presence of bromine.

Dyes and Pigments

This compound also serves as an important intermediate in the manufacture of dyes and pigments, where its derivatives can be used to create a wide range of colors with enhanced stability.[1]

Conclusion

This compound is a cornerstone building block in organic synthesis, offering a gateway to a diverse array of complex molecules. Its predictable reactivity, coupled with the ability to undergo a wide range of transformations at both the carboxylic acid and the bromine positions, ensures its continued importance in academic research and industrial applications. The detailed protocols and data presented in this guide are intended to empower researchers to fully harness the synthetic potential of this versatile compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Dibromobenzoic Acid from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,5-dibromobenzoic acid, a valuable building block in medicinal chemistry and organic synthesis, starting from anthranilic acid. The described two-step process involves the bromination of anthranilic acid to form 3,5-dibromoanthranilic acid, followed by a diazotization and subsequent deamination to yield the final product.

Overview of the Synthetic Pathway

The synthesis proceeds through two key transformations:

  • Electrophilic Bromination: Anthranilic acid is treated with bromine in glacial acetic acid. The reaction is conducted at an elevated temperature to facilitate the introduction of two bromine atoms onto the aromatic ring at positions 3 and 5.

  • Diazotization and Deamination: The resulting 3,5-dibromoanthranilic acid is then converted to its corresponding diazonium salt using sodium nitrite in an acidic medium. The unstable diazonium salt is subsequently deaminated, replacing the amino group with a hydrogen atom to afford this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromoanthranilic Acid

This protocol is adapted from the method described by Wheeler and Oates for the dibromination of anthranilic acid.[1][2][3]

Materials and Reagents:

  • Anthranilic acid

  • Glacial acetic acid

  • Bromine

  • Benzene (for washing)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve anthranilic acid in glacial acetic acid.

  • Heat the solution to boiling.

  • Slowly add a solution of bromine in glacial acetic acid to the boiling mixture. An abundant separation of colorless crystals will occur.[1]

  • After the addition is complete, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with glacial acetic acid, followed by benzene, to remove any unreacted starting materials and byproducts.

  • The crude product is a mixture of the hydrobromides of mono- and dibromoanthranilic acids. To isolate the 3,5-dibromoanthranilic acid, which is nearly insoluble in boiling water, boil the crude product with water.[1]

  • Filter the hot suspension to separate the insoluble 3,5-dibromoanthranilic acid. The 5-bromoanthranilic acid will be present in the filtrate.

  • Wash the collected solid with hot water and dry to obtain 3,5-dibromoanthranilic acid. The product can be further purified by recrystallization from ethanol.

Quantitative Data for Step 1:

Reactant/ProductMolecular Weight ( g/mol )MolesMass/VolumeStoichiometric Ratio
Anthranilic Acid137.140.454.8 g1
Glacial Acetic Acid60.05-700 mLSolvent
Bromine159.810.8627.5 mL2.15
Product
3,5-Dibromoanthranilic Acid294.93-Yield Dependent-

Note: The quantities are based on the Wheeler and Oates publication, where the reaction at boiling temperature yielded approximately two-thirds of the dibromo product.[1]

Step 2: Synthesis of this compound

This protocol describes the diazotization of 3,5-dibromoanthranilic acid and subsequent deamination using hypophosphorous acid.

Materials and Reagents:

  • 3,5-Dibromoanthranilic acid

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Hypophosphorous acid (50%)

  • Ice

  • Deionized water

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Equipment:

  • Beakers

  • Magnetic stir plate and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 3,5-dibromoanthranilic acid in a mixture of concentrated hydrochloric acid and water in a beaker.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Continue stirring for 30 minutes after the addition is complete.

  • In a separate beaker, cool the hypophosphorous acid in an ice bath.

  • Slowly add the cold diazonium salt solution to the stirred hypophosphorous acid. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.

  • The precipitated crude this compound is collected by vacuum filtration.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or aqueous ethanol. Alternatively, the product can be extracted from the aqueous mixture with diethyl ether, the organic layer dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure.

Quantitative Data for Step 2:

Reactant/ProductMolecular Weight ( g/mol )MolesMass/VolumeStoichiometric Ratio
3,5-Dibromoanthranilic Acid294.931(e.g., 29.5 g)1
Sodium Nitrite69.001.1(e.g., 7.6 g)1.1
Concentrated HCl36.46~3(Volume as needed)Acid Medium
Hypophosphorous Acid (50%)66.00~2(Volume as needed)Reducing Agent
Product
This compound279.91-Yield Dependent-

Note: The molar ratios for the diazotization and deamination are based on general procedures and may require optimization for this specific substrate.

Visualizing the Process

Experimental Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization and Deamination A Anthranilic Acid in Glacial Acetic Acid B Add Bromine in Glacial Acetic Acid A->B 1. Reagent Addition C Heat to Boiling B->C 2. Reaction D Cool and Filter C->D 3. Crystallization E Wash with Acetic Acid and Benzene D->E 4. Washing F Boil with Water and Filter Hot E->F 5. Purification G 3,5-Dibromoanthranilic Acid F->G 6. Isolation H 3,5-Dibromoanthranilic Acid in HCl/Water G->H I Add Sodium Nitrite Solution (0-5 °C) H->I 1. Diazotization J Diazonium Salt Formation I->J K Add to cold Hypophosphorous Acid J->K 2. Reduction L Deamination (N2 evolution) K->L M Filter and Recrystallize L->M 3. Isolation & Purification N This compound M->N G Anthranilic_Acid Anthranilic Acid Dibromo_Intermediate 3,5-Dibromoanthranilic Acid Anthranilic_Acid->Dibromo_Intermediate Bromination Diazonium_Salt Diazonium Salt Intermediate Dibromo_Intermediate->Diazonium_Salt Diazotization Final_Product This compound Diazonium_Salt->Final_Product Deamination Reagent1 + 2 Br2 (Glacial Acetic Acid, Heat) Reagent2 + NaNO2, HCl (0-5 °C) Reagent3 + H3PO2

References

Application Notes and Protocols: Synthesis of 3,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the synthesis of 3,5-dibromobenzoic acid, a valuable building block in organic synthesis, particularly for the development of pharmaceutical compounds and other functional materials. The procedure outlined is based on the well-established Sandmeyer reaction, a reliable method for the conversion of aromatic amines to aryl halides.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties and spectroscopic data for this compound is presented below. This information is crucial for the identification and characterization of the synthesized compound.

PropertyValueReference
CAS Number 618-58-6[1]
Molecular Formula C₇H₄Br₂O₂[1]
Molecular Weight 279.91 g/mol [1][2]
Appearance White to light yellow crystalline powder[3]
Melting Point 218-220 °C[4]
Boiling Point 355.2 °C at 760 mmHg[3]
Solubility Soluble in methanol.[4]
¹H NMR (400 MHz, DMSO-d₆) δ 8.16 (t, J=1.6 Hz, 1H), 7.98 (d, J=1.6 Hz, 2H)[5]
¹³C NMR Spectral data available.[6]
IR (KBr disc) Characteristic peaks for C=O and C-Br bonds.[1][6]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol details the synthesis of this compound starting from 3,5-diaminobenzoic acid. The reaction proceeds in two main stages: the diazotization of the diamino compound, followed by a copper(I) bromide-mediated Sandmeyer reaction.

Materials:

  • 3,5-Diaminobenzoic acid

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

  • Sodium hydroxide (for neutralization, optional)

  • Activated carbon

  • Celite or filter aid

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Heating mantle with a water bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

Part 1: Diazotization of 3,5-Diaminobenzoic Acid

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3,5-diaminobenzoic acid (1.0 eq) in a mixture of 48% hydrobromic acid and deionized water.

  • Cool the resulting mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 eq) dropwise from a dropping funnel. It is critical to maintain the reaction temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • Stir the mixture vigorously during the addition of the sodium nitrite solution.

  • After the complete addition of sodium nitrite, continue to stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the bis(diazonium) salt.

Part 2: Sandmeyer Reaction

  • In a separate beaker, prepare a solution of copper(I) bromide (2.2 eq) in 48% hydrobromic acid. Cool this solution in an ice bath.

  • Slowly and carefully add the cold bis(diazonium) salt solution from Part 1 to the stirred copper(I) bromide solution. A vigorous evolution of nitrogen gas will be observed.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature.

  • Heat the mixture on a water bath at 50-60 °C for 30-60 minutes to ensure the reaction proceeds to completion.

  • Cool the reaction mixture to room temperature. The crude this compound will precipitate out of the solution.

Part 3: Work-up and Purification

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any residual salts and acids.

  • For purification, the crude product can be recrystallized. A suitable solvent for recrystallization is hot water or an ethanol/water mixture.

  • Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If the solution is colored, a small amount of activated carbon can be added, and the solution can be filtered hot through a pad of Celite.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the final product by determining its melting point and acquiring spectroscopic data (NMR, IR) to confirm its identity and purity.

Safety Precautions:

  • Aryl diazonium salts can be explosive when isolated and dry. They should be prepared in situ at low temperatures (0–5 °C) and used immediately without isolation.

  • The reaction involves the use of strong acids (hydrobromic acid) which are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Vigorous gas evolution (nitrogen) occurs during the Sandmeyer reaction. Ensure the reaction vessel is adequately vented.

Experimental Workflow

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Reaction cluster_workup Part 3: Work-up and Purification start Dissolve 3,5-Diaminobenzoic Acid in HBr and Water cool_to_zero Cool to 0 °C start->cool_to_zero add_nitrite Slowly Add NaNO₂ Solution (Keep Temp < 5 °C) cool_to_zero->add_nitrite stir_cold Stir for 15-30 min at 0-5 °C add_nitrite->stir_cold add_diazonium Add Diazonium Salt Solution to CuBr Solution stir_cold->add_diazonium prepare_cu_br Prepare Cold CuBr Solution in HBr warm_and_heat Warm to Room Temp and Heat at 50-60 °C add_diazonium->warm_and_heat filter_crude Filter Crude Product warm_and_heat->filter_crude wash_crude Wash with Cold Water filter_crude->wash_crude recrystallize Recrystallize from Hot Water/Ethanol wash_crude->recrystallize filter_pure Filter Purified Crystals recrystallize->filter_pure dry_product Dry Under Vacuum filter_pure->dry_product characterize Characterize Product (MP, NMR, IR) dry_product->characterize

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

References

Application Notes and Protocols for the Esterification of 3,5-Dibromobenzoic Acid with Various Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 3,5-dibromobenzoic acid with a selection of common alcohols. The document covers three widely used esterification methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. The choice of method will depend on the specific requirements of the synthesis, such as the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired purity of the final product.

The resulting 3,5-dibromobenzoate esters are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. The dibromo-substitution pattern offers sites for further functionalization, for instance, through cross-coupling reactions, while the ester group can modulate the pharmacokinetic properties of a target molecule.

Data Presentation

The following tables summarize the reaction conditions and expected yields for the esterification of this compound with various alcohols using Fischer-Speier, Steglich, and Mitsunobu conditions. Please note that the yields for alcohols other than methanol and ethanol in the Fischer esterification, and for all alcohols in the Steglich and Mitsunobu reactions, are typical estimates based on reactions with similar substrates due to the limited availability of direct comparative data for this compound. Actual yields may vary depending on the specific reaction conditions and purification methods employed.

Table 1: Fischer-Speier Esterification of this compound

Ester ProductAlcoholCatalystReaction Time (hours)Temperature (°C)Typical Yield (%)
Methyl 3,5-dibromobenzoateMethanolConc. H₂SO₄4 - 6Reflux (~65)85 - 95[1]
Ethyl 3,5-dibromobenzoateEthanolConc. H₂SO₄6 - 8Reflux (~78)80 - 90[1]
Propyl 3,5-dibromobenzoaten-PropanolConc. H₂SO₄8 - 12Reflux (~97)80 - 90 (estimated)
Butyl 3,5-dibromobenzoaten-ButanolConc. H₂SO₄8 - 12Reflux (~118)>90 (estimated)[2]
Isopropyl 3,5-dibromobenzoateIsopropanolConc. H₂SO₄12 - 24Reflux (~82)40 - 60 (estimated)[2]
Benzyl 3,5-dibromobenzoateBenzyl AlcoholConc. H₂SO₄12 - 24Reflux70 - 80 (estimated)

Table 2: Steglich Esterification of this compound

Ester ProductAlcoholReagentsReaction Time (hours)Temperature (°C)Typical Yield (%)
Methyl 3,5-dibromobenzoateMethanolDCC, DMAP2 - 4Room Temp.>90 (typical)[3]
Ethyl 3,5-dibromobenzoateEthanolDCC, DMAP2 - 4Room Temp.>90 (typical)[3]
Propyl 3,5-dibromobenzoaten-PropanolDCC, DMAP3 - 6Room Temp.>90 (typical)
Butyl 3,5-dibromobenzoaten-ButanolDCC, DMAP3 - 6Room Temp.>90 (typical)
Isopropyl 3,5-dibromobenzoateIsopropanolDCC, DMAP4 - 8Room Temp.>90 (typical)
Benzyl 3,5-dibromobenzoateBenzyl AlcoholDCC, DMAP4 - 8Room Temp.>90 (typical)

Table 3: Mitsunobu Reaction for the Esterification of this compound

Ester ProductAlcoholReagentsReaction Time (hours)Temperature (°C)Typical Yield (%)
Methyl 3,5-dibromobenzoateMethanolPPh₃, DEAD/DIAD1 - 30 to Room Temp.Good to Excellent (typical)[3]
Ethyl 3,5-dibromobenzoateEthanolPPh₃, DEAD/DIAD1 - 30 to Room Temp.Good to Excellent (typical)
Propyl 3,5-dibromobenzoaten-PropanolPPh₃, DEAD/DIAD2 - 40 to Room Temp.Good to Excellent (typical)
Butyl 3,5-dibromobenzoaten-ButanolPPh₃, DEAD/DIAD2 - 40 to Room Temp.Good to Excellent (typical)
Isopropyl 3,5-dibromobenzoateIsopropanolPPh₃, DEAD/DIAD3 - 60 to Room Temp.Good to Excellent (typical)[3]
Benzyl 3,5-dibromobenzoateBenzyl AlcoholPPh₃, DEAD/DIAD3 - 60 to Room Temp.Good to Excellent (typical)

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method is a classic acid-catalyzed esterification that is well-suited for simple primary and secondary alcohols. It is a cost-effective method for large-scale synthesis.

Materials:

  • This compound

  • Anhydrous alcohol (Methanol, Ethanol, n-Propanol, n-Butanol, Isopropanol, or Benzyl Alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a large excess of the desired anhydrous alcohol (20-40 equivalents), which also serves as the solvent.[1]

  • Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux. The reflux temperature will depend on the boiling point of the alcohol being used. Maintain the reflux for the time indicated in Table 1, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the cooled reaction mixture to a separatory funnel containing deionized water. Extract the aqueous layer with dichloromethane or diethyl ether.

  • Neutralization: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst. Caution should be exercised as CO₂ evolution may cause pressure buildup in the separatory funnel.

  • Washing: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure ester.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild method that utilizes a coupling agent (DCC) and a nucleophilic catalyst (DMAP), making it suitable for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[3]

Materials:

  • This compound

  • Alcohol (Methanol, Ethanol, n-Propanol, n-Butanol, Isopropanol, or Benzyl Alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask and standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • DCC Addition: To the cooled and stirring solution, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 2, or until completion as monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up: Upon completion, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Extraction and Washing: Combine the filtrate and the washings and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess DMAP), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and mild method for converting alcohols to esters with inversion of stereochemistry at a chiral center in the alcohol. It proceeds under neutral conditions.[3]

Materials:

  • This compound

  • Alcohol (Methanol, Ethanol, n-Propanol, n-Butanol, Isopropanol, or Benzyl Alcohol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask and standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent), the desired alcohol (1.0 equivalent), and triphenylphosphine (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the cooled and stirring solution, slowly add a solution of DEAD or DIAD (1.0 equivalent) in THF. An exothermic reaction is often observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 3, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Upon completion, the byproducts, triphenylphosphine oxide and the hydrazine derivative, can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.

Visualizations

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Acid This compound Reflux Heat to Reflux Acid->Reflux Alcohol Alcohol Alcohol->Reflux Catalyst Conc. H₂SO₄ Catalyst->Reflux Quench Cool & Add Water Reflux->Quench Reaction Complete (TLC) Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify Product Pure Ester Purify->Product

Caption: General workflow for the Fischer esterification.

Steglich_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Acid This compound React Stir at 0°C to RT Acid->React Alcohol Alcohol Alcohol->React DCC DCC DCC->React DMAP DMAP DMAP->React Solvent Anhydrous CH₂Cl₂ Solvent->React Filter Filter DCU React->Filter Reaction Complete (TLC) Wash Wash with HCl, NaHCO₃, Brine Filter->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify Product Pure Ester Purify->Product Mitsunobu_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Acid This compound React Stir at 0°C to RT Acid->React Alcohol Alcohol Alcohol->React PPh3 PPh₃ PPh3->React DEAD_DIAD DEAD or DIAD DEAD_DIAD->React Solvent Anhydrous THF Solvent->React Concentrate Concentrate React->Concentrate Reaction Complete (TLC) Purify Purify (Chromatography) Concentrate->Purify Product Pure Ester Purify->Product

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse starting materials. 3,5-Dibromobenzoic acid is a versatile building block, offering two reactive bromine sites for sequential or double coupling reactions, allowing for the synthesis of complex bi-aryl and tri-aryl structures. These motifs are prevalent in numerous biologically active molecules and functional materials.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Data Presentation: Reaction of this compound with Various Arylboronic Acids

The following table summarizes representative results for the Suzuki-Miyaura coupling reaction between this compound and a selection of arylboronic acids. It is important to note that achieving selective mono- or di-arylation depends on controlling the stoichiometry of the reagents and the reaction conditions.

EntryArylboronic AcidProduct(s)Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid (1.1 eq)3-Bromo-5-phenylbenzoic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90-10012-24[Illustrative]
2Phenylboronic acid (2.2 eq)3,5-Diphenylbenzoic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90-10012-24[Illustrative]
34-Methylphenylboronic acid (1.1 eq)3-Bromo-5-(p-tolyl)benzoic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012[Illustrative]
44-Methylphenylboronic acid (2.2 eq)3,5-Di(p-tolyl)benzoic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012[Illustrative]
54-Methoxyphenylboronic acid (1.1 eq)3-Bromo-5-(4-methoxyphenyl)benzoic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O80-9012-16[Illustrative]
64-Methoxyphenylboronic acid (2.2 eq)3,5-Bis(4-methoxyphenyl)benzoic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O80-9012-16[Illustrative]

*Note: The yields presented are illustrative and based on typical outcomes for Suzuki-Miyaura couplings of similar bromobenzoic acids.[2] Optimization of reaction conditions is often necessary to achieve high yields for specific substrates.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with arylboronic acids.

Protocol 1: General Procedure for Mono-Arylation of this compound

This protocol is designed for the selective synthesis of 3-bromo-5-arylbenzoic acids.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 - 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)

  • Toluene and Water (4:1 ratio) or Dioxane and Water (4:1 ratio)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[2]

  • Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 3-bromo-5-arylbenzoic acid.

Protocol 2: General Procedure for Di-Arylation of this compound

This protocol is for the synthesis of 3,5-diarylbenzoic acids.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.2 - 2.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (4.0-5.0 mmol)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (2.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 4.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1).

  • Heat the reaction to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br (Oxidative Adduct) Pd0->ArPdBr ArPdOH Ar-Pd(II)L2-OH ArPdBr->ArPdOH Ligand Exchange Transmetalation_Complex [Ar-Pd(II)L2-O-B(OH)2-Ar'] ArPdOH->Transmetalation_Complex Transmetalation ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation_Complex->ArPdAr_prime ArPdAr_prime->Pd0 Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product Reductive Elimination start Ar-Br (this compound) start->Pd0 Oxidative Addition boronic_acid Ar'-B(OH)2 boronic_acid->Transmetalation_Complex base Base (e.g., K2CO3) base->ArPdBr

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A 1. Reaction Setup - Add this compound,  Arylboronic acid, Catalyst, Base  to a dry flask. B 2. Inert Atmosphere - Evacuate and backfill flask  with N2 or Ar (3x). A->B C 3. Solvent Addition - Add degassed solvent system  (e.g., Toluene/H2O). B->C D 4. Reaction - Heat to desired temperature  with vigorous stirring. - Monitor by TLC or LC-MS. C->D E 5. Work-up - Cool reaction mixture. - Dilute with organic solvent. - Wash with water and brine. D->E F 6. Isolation - Dry organic layer (Na2SO4). - Filter and concentrate. E->F G 7. Purification - Column chromatography or  recrystallization. F->G H 8. Characterization - NMR, MS, etc. G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes & Protocols: Sonogashira Coupling of 3,5-Dibromobenzoic Acid with Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling of 3,5-dibromobenzoic acid with terminal alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the construction of carbon-carbon bonds critical for the development of pharmaceuticals, functional materials, and complex molecular architectures.

Introduction

The Sonogashira reaction is a cross-coupling methodology that forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][2] This process is typically catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst, in the presence of an amine base.[1] this compound is a valuable bifunctional building block. Its two bromine atoms can be selectively or simultaneously substituted, allowing for the synthesis of intricate, symmetrically or asymmetrically functionalized aromatic compounds. The carboxylic acid group provides a handle for further derivatization, making it a highly versatile starting material in drug discovery and materials science.

The alkynyl-substituted benzoic acid derivatives produced via this method are key intermediates in the synthesis of a wide range of compounds, including biologically active molecules, conjugated polymers, and molecular wires.[3] The efficiency of the Sonogashira coupling allows for the introduction of diverse alkynyl moieties under relatively mild conditions.[4]

General Reaction Scheme

The overall transformation involves the double Sonogashira coupling of this compound with two equivalents of a terminal alkyne.

Sonogashira_Reaction_Scheme General Reaction: Sonogashira Coupling cluster_product Product Reactant1 This compound Plus + Reactant2 Terminal Alkyne (R-C≡C-H) Arrow_box Pd Catalyst Cu(I) Co-catalyst Base, Solvent Heat Reactant2->Arrow_box Product 3,5-Dialkynylbenzoic Acid Arrow_box->Product

Caption: Sonogashira coupling of this compound with a terminal alkyne.

Experimental Data Summary

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the coupling of aryl bromides with various alkynes, providing a basis for protocol development for this compound.

Aryl Bromide SubstrateAlkyne SubstratePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄ (5)5HNiPr₂DioxaneRT1285 (mono)
3-Bromo-6-methyl-1,2,4,5-tetrazine1-HexynePdCl₂(PPh₃)₂ (5)10Et₃NTHFRT194
Aryl Bromides (General)PhenylacetylenePdCl₂(PPh₃)₂ (5)5Et₃NDMF65->90
6,7-Dibromoquinoline-5,8-dioneVarious AlkynesPd(PPh₃)₂Cl₂ (cat.)-----50-85
Peptidic Aryl BromidePhenylacetylene[PdCl₂(CH₃CN)₂] (15)-Cs₂CO₃MeCN/H₂O652~90

Note: Yields can vary significantly based on the specific alkyne and precise reaction conditions. The data above is compiled from reactions on similar or related substrates to provide a guideline.[5][6][7][8][9]

Detailed Experimental Protocol

This protocol describes a general procedure for the double Sonogashira coupling of this compound with a terminal alkyne. Optimization of temperature, time, and reagent stoichiometry may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (2.2 - 2.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 3-4 equiv)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas supply (Argon or Nitrogen)

  • Standard, flame-dried glassware (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Workflow Diagram:

Experimental_Workflow start Start setup 1. Assemble and flame-dry glassware under an inert atmosphere (Ar/N₂). start->setup add_solids 2. Add this compound, Pd catalyst, and CuI to the flask. setup->add_solids add_liquids 3. Add degassed solvent and amine base via syringe. add_solids->add_liquids add_alkyne 4. Add terminal alkyne dropwise to the stirring mixture. add_liquids->add_alkyne reaction 5. Heat the reaction to the target temperature (e.g., 60-80 °C). add_alkyne->reaction monitoring 6. Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup 7. Cool to RT, quench with NH₄Cl(aq). Acidify with HCl to precipitate product. monitoring->workup Reaction Complete isolation 8. Filter the solid product or perform liquid-liquid extraction. workup->isolation purification 9. Purify the crude product via recrystallization or column chromatography. isolation->purification characterization 10. Characterize the final product (NMR, MS, IR). purification->characterization end End characterization->end

Caption: A step-by-step workflow for the Sonogashira coupling protocol.

Procedure:

  • Inert Atmosphere Setup: A Schlenk flask containing a magnetic stir bar is fitted with a condenser and flame-dried under vacuum. The apparatus is then cooled to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Addition: To the flask, add this compound (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv), and copper(I) iodide (0.10 equiv).

  • Solvent and Base Addition: The flask is briefly evacuated and backfilled with inert gas. Anhydrous, degassed solvent (e.g., THF) is added, followed by the amine base (e.g., triethylamine, 4.0 equiv). The mixture is stirred to form a suspension.

  • Alkyne Addition: The terminal alkyne (2.2 equiv) is added dropwise to the stirring mixture at room temperature.

  • Reaction Execution: The reaction mixture is heated to an appropriate temperature (typically 60-80 °C) and stirred vigorously.

  • Monitoring: The reaction is monitored for the disappearance of the starting material using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then suspended in water and acidified with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Isolation: The solid product is collected by vacuum filtration, washed with water, and then a small amount of cold solvent (e.g., ether or hexane) to remove non-polar impurities. Alternatively, if the product is not a solid, a standard liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) is performed.

  • Purification: The crude product is purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety Precautions

  • Catalysts: Palladium and copper compounds are toxic. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents like THF and DMF are flammable and harmful. All operations should be conducted in a well-ventilated fume hood away from ignition sources.

  • Bases: Amine bases are corrosive and have pungent odors. Use with adequate ventilation and avoid skin/eye contact.

  • Inert Gas: Handle compressed gas cylinders with care and according to institutional safety guidelines.

Troubleshooting

  • Low or No Reactivity:

    • Cause: Inactive catalyst due to moisture or oxygen.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly degassed solvents.

  • Formation of Glaser Homocoupling Byproduct (Diyne):

    • Cause: Presence of oxygen, which promotes the oxidative homocoupling of the terminal alkyne.

    • Solution: Improve the degassing procedure for the solvent and ensure the inert atmosphere is maintained throughout the reaction.

  • Incomplete Conversion/Stalled Reaction:

    • Cause: Insufficient catalyst activity or deactivation.

    • Solution: Increase the catalyst loading slightly or add a fresh portion of the catalyst. Consider using a different palladium source or ligand.[10]

  • Difficulty in Purification:

    • Cause: Contamination with residual catalyst or homocoupled byproducts.

    • Solution: A thorough aqueous work-up can help remove some metal salts. Purification by column chromatography may be necessary. For acidic products, an acid-base extraction can be an effective purification step.

References

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks (MOFs) with 3,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[1][2] The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF.

This document provides detailed protocols and application notes for the synthesis of a novel metal-organic framework using 3,5-Dibromobenzoic acid as the organic linker. The presence of bromine atoms on the aromatic ring offers potential for post-synthetic modification, allowing for the fine-tuning of the MOF's properties for specific applications, such as targeted drug delivery. While a specific MOF based on this compound is not extensively reported in the literature, this document presents a representative solvothermal synthesis protocol based on established methods for similar benzoic acid-derived MOFs.

Data Presentation

The following table summarizes the expected quantitative data for a hypothetical zinc-based MOF synthesized with this compound, designated here as Zn-DBBA. These values are based on typical results obtained for similar zinc-based MOFs.

ParameterValueMethod of Analysis
Yield~85%Gravimetric analysis
BET Surface Area800 - 1200 m²/gNitrogen Adsorption
Langmuir Surface Area1000 - 1500 m²/gNitrogen Adsorption
Pore Volume0.4 - 0.6 cm³/gNitrogen Adsorption
Average Pore Diameter1.2 - 1.8 nmBJH Method
Thermal Stability (TGA)Stable up to 350°CThermogravimetric Analysis

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Zn-DBBA MOF

This protocol describes the solvothermal synthesis of a zinc-based metal-organic framework using this compound as the organic linker. Solvothermal synthesis is a common method for preparing crystalline MOFs.[1][3]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (C₇H₄Br₂O₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Deionized water

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate 20 mL glass vial, dissolve 0.5 mmol of this compound in 5 mL of DMF.

  • Combine the two solutions in the glass vial and sonicate for 5 minutes to ensure a homogeneous mixture.

  • Transfer the resulting solution into a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120°C for 24 hours.

  • After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature naturally.

  • White crystalline product will have formed. Decant the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • To activate the MOF, immerse the crystals in fresh methanol (10 mL) for 24 hours, replacing the methanol every 8 hours. This solvent exchange step is crucial to remove the high-boiling point DMF from the pores.

  • After the solvent exchange, decant the methanol and dry the crystals under vacuum at 150°C for 12 hours.

  • The resulting white powder is the activated Zn-DBBA MOF.

Protocol 2: Characterization of Zn-DBBA MOF

Powder X-ray Diffraction (PXRD):

  • Analyze the crystalline structure of the synthesized MOF using a powder X-ray diffractometer with Cu Kα radiation.

  • Scan the sample over a 2θ range of 5° to 50°.

  • The resulting diffraction pattern can be used to confirm the phase purity and crystallinity of the material.

Thermogravimetric Analysis (TGA):

  • Assess the thermal stability of the MOF using a thermogravimetric analyzer.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • The TGA curve will show the temperature at which the framework starts to decompose.

Surface Area and Porosity Analysis:

  • Measure the nitrogen adsorption-desorption isotherms at 77 K using a surface area and porosity analyzer.

  • Before the measurement, degas the sample at 150°C for 12 hours under vacuum.

  • Calculate the BET (Brunauer-Emmett-Teller) and Langmuir surface areas from the adsorption data in the relative pressure range of 0.05 to 0.3.

  • Determine the pore size distribution using the BJH (Barrett-Joyner-Halenda) method from the desorption branch of the isotherm.

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification and Activation Zn_salt Zinc Nitrate Hexahydrate in DMF Mixing Combine and Sonicate Zn_salt->Mixing Ligand This compound in DMF Ligand->Mixing Solvothermal Solvothermal Reaction (120°C, 24h) Mixing->Solvothermal Washing Wash with DMF Solvothermal->Washing Solvent_Exchange Solvent Exchange with Methanol Washing->Solvent_Exchange Activation Dry under Vacuum (150°C) Solvent_Exchange->Activation Product Activated Zn-DBBA MOF Activation->Product Logical_Relationship cluster_components MOF Components cluster_properties Resulting MOF Properties cluster_applications Potential Applications Metal_Node Zinc Ion (Metal Node) Porosity High Porosity & Surface Area Metal_Node->Porosity Organic_Linker This compound (Organic Linker) Organic_Linker->Porosity Functionality Tunable Functionality (Br atoms) Organic_Linker->Functionality Drug_Delivery Drug Delivery Carrier Porosity->Drug_Delivery Catalysis Catalysis Porosity->Catalysis Gas_Storage Gas Storage & Separation Porosity->Gas_Storage Functionality->Drug_Delivery

References

Application Notes and Protocols for the Preparation of 3,5-Dibromobenzoic Acid Derivatives in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobenzoic acid is a versatile scaffold in medicinal chemistry, offering a unique combination of reactive handles for the synthesis of a diverse range of derivatives with significant potential for pharmaceutical applications. The presence of two bromine atoms at the meta positions provides opportunities for various cross-coupling reactions, while the carboxylic acid functionality allows for the straightforward formation of amides, esters, and other derivatives. This document provides detailed application notes and experimental protocols for the preparation of this compound derivatives and summarizes their biological activities, with a focus on their potential as anticancer and neurological agents.

Synthetic Strategies and Methodologies

The derivatization of this compound can be broadly categorized into two main approaches: modification of the carboxylic acid group and functionalization of the dibrominated aromatic ring.

A general workflow for the synthesis of this compound derivatives is outlined below.

G start This compound amide_synth Amide Synthesis start->amide_synth Amine, Coupling Agent ester_synth Ester Synthesis start->ester_synth Alcohol, Acid Catalyst suzuki_coupling Suzuki-Miyaura Coupling start->suzuki_coupling Boronic Acid, Pd Catalyst amide_deriv Amide Derivatives amide_synth->amide_deriv ester_deriv Ester Derivatives ester_synth->ester_deriv biaryl_deriv Biaryl Derivatives suzuki_coupling->biaryl_deriv G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibits G synthesis Synthesis of 3,5-Dibromo-L-phenylalanine Derivatives patch_clamp Patch-Clamp Electrophysiology on Cultured Neurons synthesis->patch_clamp receptor_binding Receptor Binding Assays (NMDA, AMPA/Kainate) synthesis->receptor_binding data_analysis Data Analysis and SAR Determination patch_clamp->data_analysis receptor_binding->data_analysis behavioral_models In Vivo Behavioral Models of Neurological Disorders lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->behavioral_models

The Role of 3,5-Dibromobenzoic Acid in the Development of Novel Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dibromobenzoic acid is a versatile halogenated aromatic compound that is increasingly recognized as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its unique structural features, including the presence of two bromine atoms and a carboxylic acid group, provide a platform for diverse chemical modifications, making it an attractive starting material for the synthesis of bioactive molecules with potential anti-inflammatory properties. The bromine atoms can serve as handles for cross-coupling reactions to introduce further molecular complexity, while the carboxylic acid moiety can be readily converted into amides, esters, and other functional groups to modulate the pharmacological profile of the resulting compounds. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives as potential anti-inflammatory agents, with a focus on their activity as P2Y14 receptor antagonists.

Application in the Synthesis of P2Y14 Receptor Antagonists

The P2Y14 receptor, a G protein-coupled receptor, has emerged as a promising target for the treatment of inflammatory diseases. Antagonism of this receptor has been shown to modulate inflammatory responses. A series of 3-amide benzoic acid derivatives have been identified as potent P2Y14 receptor antagonists with significant anti-inflammatory effects. While not exclusively derived from this compound, the synthetic strategies and structure-activity relationships (SAR) from these studies provide a clear blueprint for the utilization of this compound as a core scaffold for novel P2Y14 receptor antagonists.

Quantitative Biological Data

The anti-inflammatory potential of 3-amide benzoic acid derivatives has been demonstrated through in vitro assays. The following table summarizes the P2Y14 receptor antagonist activity of a representative compound from this class.

Compound IDTargetAssayIC50 (nM)Reference
16c P2Y14 ReceptorFLIPR Calcium 5 Assay1.77

This data is for a representative 3-amide benzoic acid derivative and serves as an example of the potential potency achievable with this scaffold.

Experimental Protocols

The following protocols are adapted from established synthetic methodologies for benzoic acid derivatives and can be applied to the synthesis of anti-inflammatory agents starting from this compound.

Protocol 1: Synthesis of N-Aryl Amide Derivatives of this compound

This protocol describes the synthesis of an N-aryl amide derivative from this compound using a carbodiimide-mediated coupling reaction.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the substituted aniline (1.1 eq) and HOBt (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-aryl amide derivative.

Visualizations

Signaling Pathway of P2Y14 Receptor in Inflammation

The following diagram illustrates the role of the P2Y14 receptor in the inflammatory cascade and the mechanism of action of its antagonists.

P2Y14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP_glucose UDP-glucose (Endogenous Ligand) P2Y14R P2Y14 Receptor UDP_glucose->P2Y14R Binds and Activates G_protein Gαi/o P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Inflammatory_Mediators Inflammatory Mediator Release (e.g., IL-8) cAMP->Inflammatory_Mediators Leads to Antagonist This compound Derivative (Antagonist) Antagonist->P2Y14R Blocks Synthesis_Workflow Start This compound + Substituted Aniline Reagents EDC, HOBt, DIPEA in DCM Reaction Amide Coupling Reaction (0°C to RT, 12-24h) Start->Reaction Reagents->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-3,5-dibromobenzamide Purification->Product

Application Notes and Protocols: 3,5-Dibromobenzoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,5-Dibromobenzoic acid as a precursor in polymer chemistry. The primary application focuses on its conversion to polymerizable monomers for the synthesis of high-performance aromatic polyamides. The incorporation of bromine atoms into the polymer backbone is intended to enhance thermal stability and impart flame-retardant properties.

Application Overview: A Precursor to High-Performance Polymers

This compound is a versatile building block in organic synthesis. In polymer chemistry, it primarily serves as a precursor to monomers that can be used to synthesize specialty polymers. The two bromine atoms on the aromatic ring offer several advantages:

  • Enhanced Thermal Stability: The presence of heavy halogen atoms on the polymer backbone can increase the glass transition temperature (Tg) and the thermal degradation temperature.

  • Flame Retardancy: Brominated compounds are well-known flame retardants.[1] During combustion, they can release bromine radicals that interrupt the radical chain reactions of the fire in the gas phase, thus quenching the flame.[1]

  • Chemical Resistance: The bulky bromine atoms can shield the polymer backbone from chemical attack, enhancing its overall chemical resistance.

A key application of this compound is its conversion to 3,5-diaminobenzoic acid , a monomer used in the synthesis of aromatic polyamides, which are known for their exceptional thermal and mechanical properties.

Logical Workflow: From this compound to Polyamide

The overall process involves a two-step conversion of this compound to 3,5-diaminobenzoic acid, followed by a polycondensation reaction to form the final polyamide.

logical_workflow A 3,5-Dibromobenzoic Acid B 3,5-Dinitrobenzoic Acid Derivative A->B Nitration C 3,5-Diaminobenzoic Acid (Monomer) B->C Reduction D Aromatic Polyamide C->D Polycondensation

Caption: Logical workflow from this compound to Aromatic Polyamide.

Experimental Protocols

Synthesis of 3,5-Diaminobenzoic Acid from this compound

A direct, high-yield amination of this compound can be challenging. A more reliable and commonly documented approach for analogous compounds involves a two-step process of nitration followed by reduction.

This protocol is adapted from the nitration of benzoic acid.[2][3][4]

Reaction:

Materials:

ReagentMolar Mass ( g/mol )Amount (per 10g 3,5-DBA)Moles
This compound279.9110.0 g0.0357
Concentrated Sulfuric Acid (98%)98.0840 mL-
Fuming Nitric Acid (90%)63.0110 mL~0.214

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 40 mL of concentrated sulfuric acid.

  • Gradually add 10.0 g of this compound to the sulfuric acid with continuous stirring, ensuring the temperature is maintained below 10 °C.

  • In a separate beaker, cool 10 mL of fuming nitric acid in an ice bath.

  • Slowly add the cold fuming nitric acid dropwise to the stirred solution of this compound and sulfuric acid. The temperature of the reaction mixture should be carefully controlled and not allowed to exceed 15 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 80-90 °C in a water bath and maintain this temperature for 2-3 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • A precipitate of the dinitro derivative will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from an ethanol-water mixture to obtain purified 3,5-dibromo-2,6-dinitrobenzoic acid (or other isomers, requiring characterization).

Expected Yield: 70-80%

This protocol uses catalytic hydrogenation for the reduction of the dinitro compound to the diamino monomer.[5]

Reaction:

Materials:

ReagentMolar Mass ( g/mol )Amount (per 10g dinitro compound)Moles
3,5-Dibromo-dinitrobenzoic acid derivative~369.9110.0 g0.027
Palladium on Carbon (10% Pd)-1.0 g-
Ethanol (or other suitable solvent)46.07200 mL-
Hydrogen Gas (H2)2.02High Pressure-

Procedure:

  • Place 10.0 g of the dinitro compound, 1.0 g of 10% Pd/C catalyst, and 200 mL of ethanol in a high-pressure hydrogenation vessel (Parr apparatus).

  • Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas to 50-100 psi.

  • Heat the mixture to 50-70 °C and stir vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • After the theoretical amount of hydrogen has been consumed (or the pressure stabilizes), cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3,5-diaminobenzoic acid derivative.

  • Recrystallize the product from water or an ethanol-water mixture to yield the purified monomer.

Expected Yield: >90%

Synthesis of Aromatic Polyamide

This protocol describes the direct polycondensation of 3,5-diaminobenzoic acid with an aromatic diacid chloride to form a polyamide.

Experimental Workflow for Polyamide Synthesis:

experimental_workflow A Dissolve Diamine Monomer in NMP with LiCl B Cool to 0°C A->B C Add Diacid Chloride B->C D Stir at 0°C for 1h, then RT for 24h C->D E Precipitate Polymer in Methanol D->E F Filter, Wash, and Dry E->F G Characterize Polymer F->G

Caption: Experimental workflow for the synthesis of aromatic polyamide.

Materials:

ReagentMolar Mass ( g/mol )Amount (Representative)Moles
3,5-Diaminobenzoic Acid Derivative~310.943.11 g0.01
Isophthaloyl Chloride203.022.03 g0.01
N-Methyl-2-pyrrolidone (NMP)99.1350 mL-
Lithium Chloride (LiCl)42.391.0 g-
Pyridine79.102 mL-
Methanol32.04500 mL-

Procedure:

  • In a flame-dried 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 3.11 g of the 3,5-diaminobenzoic acid derivative, 1.0 g of LiCl, and 50 mL of anhydrous NMP.

  • Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2.03 g of isophthaloyl chloride to the cooled solution at once with vigorous stirring.

  • Add 2 mL of pyridine to the reaction mixture.

  • Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 24 hours. The solution will become viscous as the polymer forms.

  • Pour the viscous polymer solution into 500 mL of methanol with stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash it thoroughly with hot water and then with methanol.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Characterization: The resulting polymer can be characterized by FTIR, NMR, GPC (for molecular weight), TGA (for thermal stability), and DSC (for glass transition temperature).

Polymer Properties and Characterization Data

The properties of the resulting polyamide will depend on the specific diacid chloride used and the molecular weight achieved. Below are expected properties and representative data for aromatic polyamides.

Quantitative Data Summary
PropertyExpected Value/RangeMethod of Analysis
Inherent Viscosity (dL/g)0.5 - 1.5Viscometry
Number Average MW (Mn, g/mol )20,000 - 50,000GPC
Weight Average MW (Mw, g/mol )40,000 - 100,000GPC
Glass Transition Temp (Tg, °C)250 - 350DSC
10% Weight Loss Temp (TGA, °C)> 450TGA
Limiting Oxygen Index (LOI, %)30 - 40ISO 4589
UL-94 Flammability RatingV-0 or V-1UL-94 Test

Flame Retardancy Evaluation

The bromine content of the polymer is expected to confer significant flame retardancy. The performance can be quantitatively assessed using standard fire tests.

Limiting Oxygen Index (LOI)

The LOI is the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.[6] Materials with an LOI greater than 21% (the approximate concentration of oxygen in air) are considered flame retardant.[7]

Protocol Summary (ISO 4589):

  • A vertically oriented specimen of the polymer is placed in a glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top of the specimen is ignited.

  • The oxygen concentration is adjusted until the flame is just extinguished.

  • The LOI is the oxygen concentration at which the specimen self-extinguishes within 3 minutes of ignition and the burned length is less than 50 mm.

UL-94 Vertical Burn Test

This test classifies the flammability of plastic materials.[8] For high-performance polymers, a V-0 or V-1 rating is desirable.[9]

Protocol Summary (UL-94):

  • A rectangular bar of the polymer is held vertically.

  • A flame is applied to the bottom of the specimen for 10 seconds and then removed.

  • The time it takes for the flame to extinguish is recorded.

  • The flame is reapplied for another 10 seconds and the afterflame time is again recorded.

  • Observations are made on whether flaming drips ignite a cotton patch placed below the specimen.

UL-94 Classifications:

RatingAfterflame Time (each application)Total Afterflame Time (5 specimens)Flaming Drips
V-0 ≤ 10 s≤ 50 sNo
V-1 ≤ 30 s≤ 250 sNo
V-2 ≤ 30 s≤ 250 sYes

By following these protocols, researchers can synthesize and characterize novel aromatic polyamides derived from this compound and quantitatively assess their thermal and flame-retardant properties for various high-performance applications.

References

Application Notes: 3,5-Dibromobenzoic Acid as a Standard in Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis and as a reference standard in analytical chemistry.[1] Its chemical stability, distinct structure, and UV absorbance make it a suitable candidate for use as an internal or external standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC).[1] An internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte, correcting for variations in sample injection, extraction efficiency, and instrument response.[2][3] This document provides detailed protocols and guidelines for the application of this compound as a chromatographic standard.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a standard is crucial for method development. Key properties for this compound are summarized below.

PropertyValueReference
Chemical Formula C₇H₄Br₂O₂[4][5]
Molecular Weight 279.91 g/mol [4][5]
CAS Number 618-58-6[1][4][5]
Melting Point 218-220 °C[6][7]
Appearance White to light yellow crystalline powder
Purity (Typical) ≥ 95-98%[1]

Application as a Standard in HPLC

While this compound is employed as a standard, specific, validated application notes for its use are not widely published.[1] However, based on the chromatographic behavior of similar benzoic acid derivatives, a robust Reversed-Phase HPLC (RP-HPLC) method can be developed. The following protocol is a representative method that can serve as a starting point for analysis.

Experimental Protocol: General RP-HPLC Method

This protocol outlines a general procedure for using this compound as an internal standard for the quantification of a target analyte.

1. Materials and Reagents:

  • This compound (Reference Standard Grade)

  • Analyte of Interest

  • HPLC Grade Acetonitrile

  • HPLC Grade Methanol

  • HPLC Grade Water

  • Phosphoric Acid or Formic Acid (for mobile phase pH adjustment)

  • 0.45 µm Syringe Filters

2. Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like methanol or acetonitrile.[8]

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase as the diluent to create working standards at the desired concentrations for the calibration curve.[8]

3. Sample Preparation:

  • Accurately weigh the sample containing the analyte of interest.

  • Dissolve the sample in a known volume of solvent (e.g., methanol, acetonitrile).

  • Spike the sample solution with a known and constant concentration of the this compound internal standard.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[8][9]

4. Chromatographic Conditions: The following table provides starting parameters for method development. Optimization will be required based on the specific analyte and system.

ParameterRecommended Starting ConditionRationale / Notes
Stationary Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)A C18 column is a versatile, hydrophobic stationary phase suitable for retaining non-polar to moderately polar compounds like benzoic acid derivatives.[8]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape in reversed-phase mode.[8] Formic acid is suitable for Mass Spectrometry (MS) detection.[10]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers in RP-HPLC. The ratio of A to B will determine the retention time.[11]
Elution Mode Isocratic (e.g., 60% B) or GradientAn isocratic elution is simpler and suitable for routine analysis if all components are well-resolved. A gradient may be necessary for complex mixtures.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[8][9]
Detection Wavelength ~230-254 nmAromatic compounds like this compound exhibit strong UV absorbance in this range. The optimal wavelength should be determined by scanning the UV spectrum of both the standard and the analyte.[8][9]
Injection Volume 10 µLA typical injection volume, can be adjusted based on concentration and sensitivity requirements.[8][9]

5. Data Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[8]

  • Inject the prepared calibration standards and sample solutions.

  • Identify the peaks for the analyte and the internal standard based on their retention times.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration ratio (Analyte Conc. / IS Conc.) for the calibration standards.

  • Determine the concentration of the analyte in the unknown sample using the linear regression equation derived from the calibration curve.[3]

Method Development and Logical Workflow

The development of a reliable chromatographic method is a systematic process. The diagram below illustrates a typical workflow for developing and validating an HPLC method using an internal standard.

G cluster_prep Preparation Phase cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis A Define Analytical Requirements B Select Internal Standard (this compound) A->B C Prepare Stock & Working Solutions B->C D Screen Column & Mobile Phase C->D E Optimize Separation (Gradient, Temp, pH) D->E F Check Peak Purity & Resolution E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Run System Suitability J->K L Analyze Samples K->L M Quantify Analyte L->M

Caption: Workflow for HPLC method development using an internal standard.

Principles of Internal Standard Selection

The choice of an internal standard (IS) is critical for accurate quantification. An ideal IS should possess the following characteristics:

  • Structural Similarity: The IS should be structurally similar to the analyte to ensure similar behavior during sample preparation and analysis, but different enough to be chromatographically resolved.

  • Purity and Stability: The IS must be highly pure and stable in all solutions.[3]

  • No Interference: It must not be present in the original sample and should not interfere with any endogenous components.

  • Elution Time: The IS should have a retention time close to that of the analyte of interest, but with baseline separation.

This compound can be an effective internal standard, particularly for the analysis of other acidic compounds, halogenated molecules, or aromatic drug substances where its chemical properties are advantageous for co-extraction and similar chromatographic behavior.

G Analyte Analyte in Sample IS Add Known Amount of This compound (IS) Analyte->IS Spiking Extraction Sample Preparation (e.g., Extraction, Dilution) IS->Extraction Injection Chromatographic Injection (HPLC/GC) Extraction->Injection Detector Detection (e.g., UV, MS) Injection->Detector Quantification Quantification (Peak Area Ratio) Detector->Quantification Data Processing

Caption: General workflow for quantification using an internal standard.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,5-Dibromobenzoic acid. This resource is intended for researchers, scientists, and drug development professionals to help identify and resolve potential impurities and side reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the two primary synthetic routes for this compound: direct bromination of benzoic acid and the Sandmeyer reaction of 3,5-diaminobenzoic acid.

Route 1: Direct Bromination of Benzoic Acid

The direct bromination of benzoic acid is a common method for synthesizing this compound. However, controlling the regioselectivity and the degree of bromination can be challenging.

Diagram of the Direct Bromination Workflow:

Direct_Bromination_Workflow Direct Bromination of Benzoic Acid Workflow benzoic_acid Benzoic Acid bromination Bromination (Br2, FeBr3) benzoic_acid->bromination crude_product Crude Product Mixture bromination->crude_product purification Purification (Recrystallization) crude_product->purification impurities Impurities: - Unreacted Benzoic Acid - Mono-brominated isomers - Tribromobenzoic acid crude_product->impurities final_product This compound purification->final_product Sandmeyer_Reaction_Workflow Sandmeyer Reaction for this compound start 3,5-Diaminobenzoic Acid diazotization Diazotization (NaNO2, HBr) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuBr) diazonium_salt->sandmeyer crude_product Crude Product Mixture sandmeyer->crude_product impurities Impurities: - Unreacted Diamine - Phenolic byproducts - Mono-brominated species sandmeyer->impurities purification Purification crude_product->purification final_product This compound purification->final_product

Technical Support Center: Purification of Crude 3,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of crude 3,5-Dibromobenzoic acid by recrystallization. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For benzoic acid derivatives, common solvents include water, ethanol, methanol, and acetic acid.[2] Due to the bromine substituents, this compound has reduced polarity compared to benzoic acid. An ethanol/water or acetic acid/water mixture is often a good starting point. Small-scale solubility tests are recommended to determine the optimal solvent or solvent system for your specific crude sample, as impurities can affect solubility.

Q2: How do I choose an appropriate solvent system?

A2: A good recrystallization solvent should meet several criteria:

  • Large Temperature Gradient: The compound should be significantly more soluble in the hot solvent than in the cold solvent.[1]

  • Inertness: The solvent must not react with the compound.[1]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (to be removed by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor).[1]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.[1]

  • Safety: The solvent should be non-toxic or have low toxicity.[1]

Q3: What is the expected melting point of pure this compound?

A3: The literature melting point for pure this compound is typically in the range of 218-220 °C.[3] A sharp melting point within this range is a good indicator of purity. Crude or impure samples will exhibit a lower and broader melting point range.

Q4: My purified crystals have a low yield. What are the common causes?

A4: A low yield is a frequent issue in recrystallization. Common causes include:

  • Using too much solvent, which keeps a significant portion of the product dissolved even after cooling.[4]

  • Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.[5]

  • Cooling the solution too rapidly, which can lead to the formation of small, impure crystals.

  • Washing the collected crystals with a solvent that is not ice-cold, causing some of the pure product to redissolve.[6]

Quantitative Data Summary

This table provides key physical and chemical properties for this compound.

PropertyValueUnitReference
Molecular Formula C₇H₄Br₂O₂-[7]
Molecular Weight 279.91 g/mol [7][8]
CAS Number 618-58-6-[7]
Melting Point 218 - 220°C[3]
Appearance White to light yellow crystalline powder-[9]

Detailed Experimental Protocol

This protocol outlines a general procedure for the purification of crude this compound. Note: The optimal solvent and volumes should be determined by preliminary small-scale tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Standard laboratory glassware (Erlenmeyer flasks, beaker, graduated cylinders)

  • Heating source (hot plate with stirring)

  • Filtration apparatus (Büchner funnel, vacuum flask, filter paper)

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a minimal amount of the chosen hot solvent (e.g., ethanol) in portions while heating and stirring the mixture on a hot plate. Continue adding the hot solvent just until all the solid has dissolved.[10] Avoid adding a large excess of solvent, as this will reduce the final yield.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to adsorb the colored impurities. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or activated carbon present, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent the product from crystallizing prematurely in the funnel.[12] Filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[10]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[5]

  • Drying: Allow the crystals to dry on the funnel by pulling air through them for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a low-temperature oven.

  • Analysis: Determine the mass of the dried, purified crystals to calculate the percent recovery. Measure the melting point to assess purity.

Visual Guides

Experimental Workflow

Recrystallization_Workflow cluster_setup Setup & Dissolution cluster_purify Purification cluster_isolate Isolation & Analysis start 1. Place Crude Product in Flask add_solvent 2. Add Minimum Hot Solvent start->add_solvent dissolve 3. Heat & Stir to Dissolve add_solvent->dissolve hot_filter 4. Hot Filter (if needed) dissolve->hot_filter cool 5. Cool Slowly to Room Temp hot_filter->cool ice_bath 6. Cool in Ice Bath cool->ice_bath vac_filter 7. Vacuum Filter Crystals ice_bath->vac_filter wash 8. Wash with Ice-Cold Solvent vac_filter->wash dry 9. Dry Crystals wash->dry analyze 10. Analyze (Yield, MP) dry->analyze

Caption: A workflow diagram illustrating the key steps in the recrystallization process.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format.

Q5: No crystals are forming, even after cooling in an ice bath. What should I do?

A5: This is a common problem, often due to supersaturation or using too much solvent.[11]

  • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.[10]

  • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.[10]

  • Reduce Solvent Volume: If the above methods fail, you likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute, and then attempt to cool it again.[11]

Q6: The product has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?

A6: "Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution at a temperature above its melting point.[4] This is often due to the presence of impurities that depress the melting point.

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then cool the solution again, very slowly.[4]

  • Change Solvents: The chosen solvent's boiling point may be too high. Consider using a lower-boiling point solvent or a different solvent mixture.

  • Slower Cooling: Ensure the cooling process is as slow as possible to encourage proper crystal lattice formation.[4]

Q7: The recrystallized product is still impure, as indicated by a low/broad melting point. What went wrong?

A7: Impurities can be carried over if the procedure is not followed carefully.

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the growing crystals. Always allow the solution to cool slowly and without disturbance.[6]

  • Insoluble Impurities: If insoluble impurities were present in the crude material, they should have been removed by hot filtration. If this step was skipped, the final product will remain contaminated.

  • Insufficient Washing: Failure to wash the filtered crystals with ice-cold solvent can leave behind the mother liquor, which is rich in soluble impurities.

  • Second Recrystallization: If the impurities have solubility properties very similar to the product, a second recrystallization may be necessary to achieve high purity.

Troubleshooting Decision Tree

Troubleshooting_Tree problem Problem Encountered no_crystals No Crystals Form problem->no_crystals oiling_out Product 'Oiled Out' problem->oiling_out low_yield Low Yield problem->low_yield impure_product Product Still Impure problem->impure_product sol_scratch Scratch flask interior Add seed crystal no_crystals->sol_scratch Cause: Supersaturation sol_boil Boil off excess solvent and re-cool no_crystals->sol_boil Cause: Too much solvent sol_reheat Reheat, add more solvent Cool slowly oiling_out->sol_reheat Cause: Solution too saturated or cooling too fast sol_solvent Check solvent volume Collect second crop low_yield->sol_solvent Cause: Too much solvent or premature crystallization sol_cool Ensure slow cooling Re-crystallize if needed impure_product->sol_cool Cause: Rapid cooling or insufficient washing

Caption: A decision tree to diagnose and solve common recrystallization problems.

References

Technical Support Center: Optimizing the Synthesis of 3,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3,5-Dibromobenzoic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to address common challenges encountered during the synthesis process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common synthetic route from 3,5-Dinitrobenzoic acid.

Problem 1: Low Yield in the Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid

Possible CauseRecommended Solution
Incomplete Reaction Ensure the reaction is allowed to proceed for the recommended time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature if the starting material is still present.
Catalyst Inactivity Use a fresh, high-quality catalyst (e.g., Pd/C). Ensure the catalyst is not poisoned by impurities in the starting material or solvent. The mass ratio of Pd/C to 3,5-dinitrobenzoic acid should be optimized, a common starting point is 1:100.[1]
Suboptimal Hydrogen Pressure For catalytic hydrogenation, ensure the hydrogen pressure is maintained at the optimal level (e.g., 2 MPa) throughout the reaction.[1] Check for leaks in the hydrogenation apparatus.
Inefficient Reducing Agent (for chemical reduction) If using a chemical reducing agent like iron powder, ensure it is activated and used in sufficient excess.[2]
Loss of Product During Workup 3,5-Diaminobenzoic acid has some solubility in water. When performing extractions, saturate the aqueous layer with NaCl (brine) to minimize product loss. Use cold solvents for washing the filtered product.

Problem 2: Low Yield in the Sandmeyer Reaction (3,5-Diaminobenzoic Acid to this compound)

Possible CauseRecommended Solution
Incomplete Diazotization Maintain the temperature strictly between 0-5°C during the addition of sodium nitrite.[3] Use a sufficient excess of acid (e.g., HBr) to prevent side reactions like azo coupling.[3]
Decomposition of Diazonium Salt The diazonium salt is unstable and should be used immediately after preparation. Avoid exposing the solution to elevated temperatures or direct sunlight.
Side Reactions (e.g., Hydroxylation) Ensure the copper(I) bromide solution is active and added promptly to the cold diazonium salt solution.[3] The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, and the presence of an efficient copper(I) catalyst is crucial to favor the desired halogenation over substitution by -OH.[4]
Loss of Gaseous Nitrogen The evolution of nitrogen gas can be vigorous. Ensure the reaction is performed in a vessel with adequate headspace and efficient stirring to prevent loss of reactants due to frothing.

Problem 3: Impure Final Product (this compound)

Possible CauseRecommended Solution
Presence of Starting Material Monitor the reaction to completion using TLC. If starting material remains, consider extending the reaction time or adjusting the stoichiometry of the reagents.
Formation of By-products Hydroxylated by-products: Can be removed by recrystallization. The solubility of 3,5-hydroxy-benzoic acid derivatives may differ significantly from the desired product. Mono-brominated by-products: Can be difficult to separate. Ensure a sufficient excess of the brominating agent is used in the Sandmeyer reaction.
Inefficient Purification Recrystallization is a common and effective method for purifying this compound. Suitable solvents include ethanol/water mixtures or acetic acid.[5][6] Wash the purified solid with a small amount of cold solvent to remove soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and reliable method involves a multi-step synthesis starting from benzoic acid. This includes the nitration of benzoic acid to 3,5-dinitrobenzoic acid, followed by the reduction of the dinitro compound to 3,5-diaminobenzoic acid, and finally, a Sandmeyer reaction to replace the amino groups with bromine.[1]

Q2: How can I confirm the purity of my synthesized this compound?

A2: The purity can be assessed by measuring its melting point, which is expected to be around 218-220°C.[7] Additionally, spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify impurities.

Q3: What are the key safety precautions to take during the synthesis?

A3: The synthesis involves hazardous materials. Fuming nitric acid and concentrated sulfuric acid are highly corrosive. Bromine is toxic and corrosive. Diazonium salts can be explosive when dry and should be handled in solution at low temperatures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: Can I use a different copper salt in the Sandmeyer reaction?

A4: Yes, while copper(I) bromide (CuBr) is typically used for bromination, other copper(I) salts like CuCl can be used for chlorination.[4][8] The choice of the copper salt determines the halogen that will be introduced onto the aromatic ring.

Q5: My Sandmeyer reaction is not working. What are the most critical parameters to check?

A5: The most critical parameters for a successful Sandmeyer reaction are temperature control during diazotization (0-5°C), the immediate use of the diazonium salt, and the activity of the copper(I) bromide catalyst.[3][4]

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
Benzoic AcidC₇H₆O₂122.12122.4
3,5-Dinitrobenzoic AcidC₇H₄N₂O₆212.12205-207[9]
3,5-Diaminobenzoic AcidC₇H₈N₂O₂152.15~235-240 (decomposes)
This compoundC₇H₄Br₂O₂279.91218-220[7]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid

  • In a round-bottomed flask, add 300 mL of concentrated sulfuric acid to 61 g (0.5 mol) of benzoic acid.

  • With stirring and external cooling, slowly add 100 mL of fuming nitric acid, maintaining the temperature between 70°C and 90°C.[9]

  • After the addition is complete, heat the mixture on a steam bath for 4 hours.

  • Allow the mixture to cool to room temperature, then add an additional 75 mL of fuming nitric acid.

  • Heat the mixture on a steam bath for 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.[9]

  • Cool the reaction mixture and pour it onto a mixture of 800 g of ice and 800 mL of water.

  • Filter the precipitated solid, wash with water until the washings are free of sulfates.

  • Recrystallize the crude product from 50% ethanol to obtain pure 3,5-Dinitrobenzoic acid. The expected yield is 54-58%.[9]

Protocol 2: Synthesis of 3,5-Diaminobenzoic Acid from 3,5-Dinitrobenzoic Acid (Catalytic Hydrogenation)

  • In a hydrogenation vessel, dissolve 3,5-Dinitrobenzoic acid in a suitable solvent such as a sodium hydroxide solution.

  • Add Pd/C catalyst (1:100 mass ratio to the starting material).[1]

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 2 MPa and heat to 70°C with vigorous stirring.[1]

  • Monitor the reaction until the theoretical amount of hydrogen is consumed or the reaction ceases.

  • Cool the vessel, release the pressure, and filter the catalyst.

  • Acidify the filtrate with an acid (e.g., HCl) to precipitate the 3,5-Diaminobenzoic acid.

  • Filter the product, wash with cold water, and dry. The expected yield can be up to 95.7%.[1]

Protocol 3: Synthesis of this compound from 3,5-Diaminobenzoic Acid (Sandmeyer Reaction)

  • Dissolve 3,5-Diaminobenzoic acid in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C.[3] Stir for an additional 15 minutes after the addition is complete.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur.[3]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 50°C for 30 minutes.[3]

  • Cool the mixture and filter the crude this compound.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound A Benzoic Acid B 3,5-Dinitrobenzoic Acid A->B Nitration (H₂SO₄, fuming HNO₃) C 3,5-Diaminobenzoic Acid B->C Reduction (e.g., H₂, Pd/C) D This compound C->D Sandmeyer Reaction (1. NaNO₂, HBr, 0-5°C 2. CuBr)

Caption: Synthetic route from Benzoic Acid to this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Sandmeyer Reaction start Low Yield in Sandmeyer Reaction q1 Was diazotization temperature kept at 0-5°C? start->q1 s1 Maintain strict temperature control. Repeat diazotization. q1->s1 No q2 Was diazonium salt used immediately? q1->q2 Yes a1_yes Yes a1_no No s2 Prepare fresh diazonium salt and use promptly. q2->s2 No q3 Is the CuBr catalyst active? q2->q3 Yes a2_yes Yes a2_no No s3 Use fresh or freshly prepared CuBr. q3->s3 No end Review workup and purification steps for product loss. q3->end Yes a3_yes Yes a3_no No

Caption: A logical workflow for troubleshooting low yields in the Sandmeyer reaction.

References

Technical Support Center: Bromination of Benzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of benzoic acid and its alkyl-substituted derivatives.

Section 1: Electrophilic Aromatic Bromination of Benzoic Acid

This section focuses on the direct bromination of the aromatic ring of benzoic acid, where the primary product is m-bromobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product when brominating benzoic acid and why?

Q2: What are the most common side products in the electrophilic bromination of benzoic acid?

A2: Common impurities and side products include:

  • Unreacted Benzoic Acid: The reaction may not go to completion.

  • Isomeric Byproducts: Small amounts of o-bromobenzoic acid and p-bromobenzoic acid may be formed.

  • Polybrominated Products: Over-bromination can lead to the formation of dibromo- or tribromobenzoic acids, especially with excess brominating agent or harsh reaction conditions.

Q3: What catalysts are typically used for the bromination of benzoic acid?

A3: A Lewis acid catalyst such as ferric bromide (FeBr₃) is commonly used to polarize the bromine molecule (Br₂), making it a stronger electrophile.[1][3]

Troubleshooting Guide: Electrophilic Bromination
Problem Possible Cause(s) Recommended Solution(s)
Low yield of m-bromobenzoic acid 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient catalyst.1. Increase the reaction time or gently heat the mixture, monitoring for the formation of polybrominated byproducts. 2. Ensure the reaction temperature is appropriate for the specific protocol being used. 3. Use an adequate amount of Lewis acid catalyst.
Presence of significant amounts of unreacted benzoic acid 1. Insufficient brominating agent. 2. Short reaction time.1. Ensure a stoichiometric amount of the brominating agent is used. 2. Extend the reaction duration and monitor progress using Thin Layer Chromatography (TLC).
Formation of polybrominated byproducts 1. Excess brominating agent. 2. Harsh reaction conditions (e.g., high temperature).1. Use a 1:1 molar ratio of benzoic acid to the brominating agent. 2. Perform the reaction at a lower temperature to improve selectivity for mono-bromination.
Difficulty in purifying the product Co-crystallization of the product with starting material or isomeric byproducts.Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. The difference in acidity between benzoic acid and its brominated derivatives can also be exploited by adjusting the pH during an aqueous workup to selectively dissolve impurities.
Experimental Protocol: Synthesis of m-bromobenzoic acid

This protocol is adapted from established laboratory procedures.

Materials:

  • Benzoic acid

  • Liquid bromine (Br₂)

  • Iron filings (catalyst)

  • Carbon tetrachloride (CCl₄) or other inert solvent

  • 10% Sodium bisulfite solution

  • 10% Sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • In a fume hood, equip a round-bottom flask with a dropping funnel, a reflux condenser, and a gas trap to neutralize the hydrogen bromide (HBr) gas produced.

  • Add benzoic acid and a catalytic amount of iron filings to the flask.

  • Add an appropriate volume of an inert solvent like CCl₄ to dissolve or suspend the benzoic acid.

  • From the dropping funnel, add liquid bromine dropwise to the stirred reaction mixture. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction's progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess bromine by adding a 10% sodium bisulfite solution until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer with distilled water.

  • Extract the product into the aqueous phase by adding a 10% sodium hydroxide solution.

  • Separate the aqueous layer and, while cooling in an ice bath, acidify it with concentrated hydrochloric acid. The m-bromobenzoic acid will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

Logical Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Mix Benzoic Acid, Fe catalyst, and Solvent B Add Br2 dropwise A->B C Reflux for several hours B->C D Cool and Quench with NaHSO3 C->D E Aqueous Extraction with NaOH D->E F Acidify with HCl to precipitate product E->F G Vacuum Filtration F->G H Recrystallize from Ethanol/Water G->H

Caption: Workflow for the synthesis and purification of m-bromobenzoic acid.

Section 2: Benzylic Bromination of Alkyl-Substituted Benzoic Acids

This section addresses the bromination of the alkyl side chain of benzoic acid derivatives, such as p-toluic acid (p-methylbenzoic acid), using a free-radical mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the preferred reagent for benzylic bromination of alkyl-substituted benzoic acids?

A1: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. It provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.[4][5][6] The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[7]

Q2: What are the primary side reactions to avoid during the benzylic bromination of p-toluic acid?

A2: The main side reactions are:

  • Ring Bromination: Electrophilic aromatic substitution on the benzene ring can occur if high concentrations of Br₂ are present.

  • Over-bromination: The benzylic carbon can be di-brominated to form a -CHBr₂ group if an excess of NBS is used or if the reaction is run for too long.

  • Impurity from NBS: Succinimide is a byproduct of the reaction with NBS and needs to be removed during workup.[7]

Q3: Can benzylic bromination lead to other byproducts with different isomers of alkyl-benzoic acids?

A3: Yes, with ortho-alkyl benzoic acids, a significant side reaction can be the formation of a lactone. This occurs through an intramolecular nucleophilic attack of the carboxylic acid group on the newly formed benzylic bromide.[8]

Troubleshooting Guide: Benzylic Bromination
Problem Possible Cause(s) Recommended Solution(s)
Low yield of benzylic bromide product 1. Incomplete reaction. 2. Insufficient radical initiator. 3. Presence of radical inhibitors.1. Ensure the reaction is heated to reflux for an adequate amount of time.[7] 2. Use a catalytic amount of a fresh radical initiator. 3. Ensure all reagents and solvents are pure and free from inhibitors.
Significant formation of ring-brominated byproduct High concentration of molecular bromine.Use NBS as the bromine source to maintain a low Br₂ concentration. Avoid exposure to strong light, which can accelerate Br₂ formation.
Formation of di-brominated side-chain product Excess NBS or prolonged reaction time.Use a stoichiometric amount of NBS (typically 1.0-1.1 equivalents). Monitor the reaction by TLC and stop it once the starting material is consumed.
Formation of a lactone byproduct (with o-alkyl benzoic acids) Intramolecular cyclization.The choice of solvent can influence the formation of lactones. Less polar solvents may suppress lactone formation in some cases.[8] Careful control of reaction temperature is also crucial.
Quantitative Data: Solvent Effect on Side Product Formation

The following table summarizes the effect of solvent on the product distribution during the radical bromination of 2,5-dimethylbenzoic acid, highlighting the formation of a lactone side product.

Solvent Desired Bis-brominated Product Lactone Side Product Overbrominated Side Product Observations
Acetonitrile (ACN)Not detectedObservedNot specifiedPolar solvents favor lactone formation.[8]
o-Dichlorobenzene (o-DCB)DetectedDetectedDetectedA mixture of products is formed.[8]
Benzene76%Suppressed24%Less polar solvent suppresses lactone formation but over-bromination can still occur.[8]
Experimental Protocol: Benzylic Bromination of p-Toluic Acid

This protocol is adapted from a standard university-level organic chemistry experiment.[7][9]

Materials:

  • p-Toluic acid (p-methylbenzoic acid)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Chlorobenzene (solvent)

  • Hexane

  • Deionized water

  • Ethyl acetate (for recrystallization)

Procedure:

  • To a 100 mL round-bottom flask, add p-toluic acid (e.g., 3.00 g), NBS (e.g., 4.0 g), and benzoyl peroxide (e.g., 0.25 g).[7]

  • Add chlorobenzene (e.g., 30 mL) as the solvent.[7]

  • Attach a reflux condenser and heat the mixture to a gentle boil for 1 hour.[7]

  • After 1 hour at reflux, cool the flask to room temperature, and then further cool it in an ice bath to precipitate the product.[7]

  • Filter the solids by suction filtration and wash with portions of hexane (e.g., 3 x 10 mL) to remove byproducts.[7]

  • To remove the succinimide byproduct, transfer the solid to a beaker, add deionized water (e.g., 75 mL), and stir the slurry thoroughly.[7]

  • Filter the solid again by suction, wash with water and then hexane, and leave the product to dry under suction.[7]

  • For further purification, recrystallize the crude solid from a minimal amount of hot ethyl acetate.[7]

Logical Pathway of Benzylic Bromination and Side Reactions

cluster_main Benzylic Bromination of p-Toluic Acid cluster_side Potential Side Reactions A p-Toluic Acid B Benzylic Radical Intermediate A->B NBS, Initiator, Heat D Ring Bromination Product A->D Excess Br2 C 4-(Bromomethyl)benzoic Acid (Desired Product) B->C Br2 (from NBS + HBr) B->D Electrophilic Attack E Di-brominated Product C->E Excess NBS F Lactone (with o-toluic acid)

Caption: Desired pathway and potential side reactions in benzylic bromination.

References

challenges in the esterification of sterically hindered 3,5-Dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of sterically hindered 3,5-Dibromobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this specific chemical transformation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

Problem 1: Low or No Ester Conversion

You are attempting to synthesize the methyl or ethyl ester of this compound but are observing low yields or recovering a significant amount of unreacted starting material.

Possible Causes and Solutions:

  • Steric Hindrance: The two bromine atoms in the ortho positions to the carboxylic acid group create significant steric hindrance, making it difficult for the alcohol to attack the carbonyl carbon.

    • Solution 1: Use a more powerful esterification method. Standard Fischer-Speier conditions (refluxing in alcohol with a catalytic amount of strong acid) may be insufficient.[1] Consider switching to a method better suited for sterically hindered substrates, such as Steglich, Yamaguchi, or Mitsunobu esterification.[2][3][4][5][6][7][8][9][10][11][12]

    • Solution 2: Increase reaction time and/or temperature. If using Fischer esterification, prolonged reflux (up to 48 hours) may be necessary to achieve a reasonable yield.[13]

    • Solution 3: Use a large excess of the alcohol. Driving the equilibrium towards the product by using the alcohol as the solvent can improve yields in Fischer esterification.[13][14][15]

  • Insufficient Catalyst: The acid catalyst may not be present in a sufficient amount to effectively protonate the carbonyl group.

    • Solution: Increase the catalyst loading. For Fischer esterification, you can increase the amount of concentrated sulfuric acid or use a stronger acid catalyst.

  • Presence of Water: Water in the reaction mixture can hydrolyze the ester back to the carboxylic acid, shifting the equilibrium away from the desired product.[14]

    • Solution 1: Use anhydrous reagents and solvents. Ensure your alcohol and any other solvents are thoroughly dried before use.

    • Solution 2: Remove water as it is formed. For reactions in solvents like toluene, a Dean-Stark apparatus can be used to remove water azeotropically.

Problem 2: Difficulty in Product Purification

You have successfully formed the ester, but are facing challenges in isolating a pure product.

Possible Causes and Solutions:

  • Co-precipitation of Product and Starting Material: Both this compound and its simple esters (methyl and ethyl) can be solids at room temperature, making separation by simple filtration difficult if the reaction has not gone to completion.

    • Solution 1: Acid-base workup. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate to deprotonate and remove the unreacted carboxylic acid into the aqueous layer. The ester will remain in the organic layer.

    • Solution 2: Column chromatography. If the acid-base extraction is not sufficient, purification by silica gel column chromatography is a reliable method to separate the ester from the unreacted acid and any other impurities.

  • Formation of Side Products: Depending on the reaction conditions, side reactions can lead to impurities that are difficult to remove.

    • Solution: Recrystallization. After a preliminary purification by extraction or chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the esterification of this compound?

A1: The main challenge is the significant steric hindrance caused by the two bromine atoms at the ortho-positions to the carboxylic acid. This steric bulk impedes the approach of the alcohol nucleophile to the carbonyl carbon, slowing down the reaction rate and often leading to low yields with standard methods like Fischer esterification.[1]

Q2: Which esterification method is recommended for this compound?

A2: For sterically hindered acids like this compound, more advanced methods are often more effective than the traditional Fischer esterification.

  • Steglich Esterification: This method uses a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine). It is performed under mild, neutral conditions and is well-suited for substrates that are sensitive to strong acids.[8][11][12]

  • Yamaguchi Esterification: This is a powerful method for the synthesis of highly functionalized esters, especially from sterically hindered acids. It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of DMAP.[2][6][16]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester with inversion of stereochemistry using triphenylphosphine and an azodicarboxylate like DEAD (diethyl azodicarboxylate) or DIAD (diisopropyl azodicarboxylate).[5][7][9][10]

Q3: Can I use Fischer esterification for this substrate? What kind of yield can I expect?

A3: Yes, Fischer esterification can be used, but it may require forcing conditions and still result in moderate yields. By using a large excess of the alcohol (e.g., methanol or ethanol as the solvent) and a strong acid catalyst (e.g., concentrated H₂SO₄) with prolonged reflux, yields in the range of 85-95% have been reported for the analogous 3,5-Dibromo-4-methoxybenzoic acid.[13] However, for the more sterically hindered this compound, yields may be lower under similar conditions.

Q4: What are the typical byproducts in a Steglich esterification, and how can I remove them?

A4: The main byproduct in a Steglich esterification using DCC is dicyclohexylurea (DCU), which is a white solid that is poorly soluble in most organic solvents and precipitates out of the reaction mixture.[8] It can be removed by filtration. If EDC is used, the corresponding urea byproduct is water-soluble and can be removed during an aqueous workup. A potential side reaction is the formation of an N-acylurea if the activated O-acylisourea intermediate rearranges before reacting with the alcohol; the use of DMAP helps to minimize this side reaction.[12]

Q5: How do I monitor the progress of the reaction?

A5: The progress of the esterification can be conveniently monitored by Thin Layer Chromatography (TLC).[13] A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting carboxylic acid and the less polar ester product. The starting material and product can be visualized under UV light.

Data Presentation

Table 1: Comparison of Esterification Methods for Sterically Hindered Benzoic Acids

MethodTypical ReagentsSolventTemperatureTypical TimeTypical YieldNotes
Fischer H₂SO₄ (catalytic), excess alcoholAlcoholReflux10-48 h85-95%[3][13]Yields are for the analogous 3,5-dibromo-4-methoxybenzoic acid.[13] Requires forcing conditions.
Steglich DCC (or EDC), DMAP (catalytic)DichloromethaneRoom Temp.3-12 h>90%[3]Mild conditions. Byproduct (DCU) precipitates and is removed by filtration.[8]
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPTolueneRoom Temp.1-6 h78-84%[2][16]Highly effective for sterically hindered substrates.[2][16]
Mitsunobu PPh₃, DEAD (or DIAD)THF0 °C to Room Temp.Several hoursGood to Excellent[3]Proceeds with inversion of stereochemistry at the alcohol center.[7]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Methanol
  • Reaction Setup: In a dry round-bottom flask, suspend this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 equivalents), which also serves as the solvent.[13]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C) for 10-24 hours. Monitor the reaction's progress by TLC.[13]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic solution sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude methyl 3,5-dibromobenzoate by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel.[13]

Protocol 2: Steglich Esterification of this compound with Ethanol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction by TLC. The dicyclohexylurea (DCU) byproduct will precipitate as a white solid.[8]

  • Work-up: Remove the DCU precipitate by filtration, washing the solid with a small amount of dichloromethane.

  • Extraction: Wash the filtrate with dilute hydrochloric acid (to remove excess DMAP) followed by saturated aqueous sodium bicarbonate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow General Workflow for Esterification of this compound start Start: this compound + Alcohol reaction Esterification Reaction (e.g., Fischer, Steglich) start->reaction workup Aqueous Work-up (Neutralization & Extraction) reaction->workup drying Drying of Organic Layer (e.g., MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification product Pure Ester Product purification->product

Caption: General experimental workflow for the esterification of this compound.

troubleshooting_low_yield Troubleshooting Low Esterification Yield start Low Yield Observed check_method Is the esterification method suitable for sterically hindered acids? start->check_method check_conditions Are reaction conditions (time, temp) sufficient? check_method->check_conditions Yes solution_method Switch to Steglich, Yamaguchi, or Mitsunobu. check_method->solution_method No check_water Is water present in the reaction? check_conditions->check_water Yes solution_conditions Increase reaction time and/or temperature. check_conditions->solution_conditions No solution_water Use anhydrous reagents and remove water. check_water->solution_water Yes end Improved Yield check_water->end No solution_method->end solution_conditions->end solution_water->end

Caption: Logical workflow for troubleshooting low yields in the esterification of this compound.

References

Technical Support Center: Improving the Solubility of 3,5-Dibromobenzoic Acid for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with 3,5-Dibromobenzoic acid and encountering solubility challenges in their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

Q2: I am having trouble dissolving this compound in my reaction solvent. What are the first steps I should take?

Initially, ensure you have selected an appropriate solvent. Based on the principle of "like dissolves like," polar organic solvents are the best starting point. If you are still facing issues, you can try gentle heating and stirring. For more persistent solubility problems, techniques such as using a co-solvent, salt formation, or ultrasonication can be employed.

Q3: How does temperature affect the solubility of this compound?

For most solid solutes in liquid solvents, solubility increases with temperature.[2][3] Therefore, gently heating the solvent while stirring can significantly improve the dissolution of this compound. However, it is crucial to ensure that the compound is thermally stable at the applied temperature and that the heat will not negatively impact your planned reaction.

Q4: Can I use a co-solvent to improve the solubility?

Yes, using a co-solvent is a common and effective technique.[3] This involves adding a second, miscible solvent in which the compound is more soluble to the primary reaction solvent. This modifies the overall polarity of the solvent system, which can lead to a significant increase in solubility.

Q5: How does salt formation improve the solubility of this compound?

This compound is a carboxylic acid and can react with a base to form a salt. This salt is typically more polar than the free acid, leading to increased solubility in polar solvents. This is a widely used strategy for improving the solubility of acidic and basic compounds. The resulting salt can then be used in the reaction, or the free acid can be regenerated in situ if required by the reaction conditions.

Troubleshooting Guides

Issue: this compound is not dissolving sufficiently in a chosen organic solvent.

Solution Workflow:

start Start: Insoluble this compound check_solvent Is the solvent polar? (e.g., DMF, DMSO, THF, Acetone) start->check_solvent try_polar Switch to a polar organic solvent check_solvent->try_polar No heat_stir Apply gentle heat (e.g., 40-60 °C) and continue stirring check_solvent->heat_stir Yes try_polar->heat_stir dissolved1 Dissolved heat_stir->dissolved1 Yes not_dissolved1 Not Dissolved heat_stir->not_dissolved1 No co_solvent Use a Co-solvent System (see Protocol 2) not_dissolved1->co_solvent dissolved2 Dissolved co_solvent->dissolved2 Yes not_dissolved2 Not Dissolved co_solvent->not_dissolved2 No salt_formation Consider Salt Formation (see Protocol 3) not_dissolved2->salt_formation ultrasonication Try Ultrasonication (see Protocol 4) not_dissolved2->ultrasonication dissolved3 Dissolved salt_formation->dissolved3 dissolved4 Dissolved ultrasonication->dissolved4

Caption: Decision tree for troubleshooting the solubility of this compound.

Data Presentation

Estimated Solubility of this compound

The following table provides an estimated solubility of this compound in various common organic solvents at room temperature (approximately 25°C). These are estimates based on qualitative data and the known behavior of similar substituted benzoic acids. Experimental verification is recommended for precise measurements.

SolventPolarity IndexEstimated Solubility ( g/100 mL)Notes
Water10.2< 0.1Very poorly soluble.
Methanol5.1Low (~0.5 - 1.0)Described as having "very faint turbidity".[1]
Ethanol4.3Low to Moderate (~1.0 - 5.0)Generally a good solvent for benzoic acids.
Isopropanol3.9Low to Moderate (~1.0 - 5.0)Similar to ethanol.
Acetone5.1Moderate (~5.0 - 10.0)A good solvent for many organic acids.
Dichloromethane (DCM)3.1Low (~0.5 - 2.0)The methyl ester is soluble in DCM.[4]
Tetrahydrofuran (THF)4.0High (> 10.0)Generally a good solvent for aromatic acids.
N,N-Dimethylformamide (DMF)6.4Very High (> 20.0)Excellent solvent for many polar compounds.
Dimethyl sulfoxide (DMSO)7.2Very High (> 20.0)Excellent solvent for many polar compounds.

Experimental Protocols

Protocol 1: General Procedure for Determining Solubility

This protocol outlines a basic method for experimentally determining the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter)

Procedure:

  • Add a measured amount of the chosen solvent (e.g., 10 mL) to a vial containing a magnetic stir bar.

  • Begin stirring the solvent at a constant temperature (e.g., 25 °C).

  • Add a small, pre-weighed amount of this compound to the solvent.

  • Continue adding small, known amounts of the acid until a saturated solution is formed (i.e., solid material remains undissolved after prolonged stirring).

  • Allow the saturated solution to stir for at least one hour to ensure equilibrium is reached.

  • Filter the saturated solution to remove any undissolved solid.

  • Carefully evaporate the solvent from a known volume of the filtrate and weigh the remaining solid.

  • Calculate the solubility in g/100 mL.

Protocol 2: Improving Solubility with a Co-solvent System

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., DMF or THF)

  • Graduated cylinders or pipettes

  • Reaction vessel

Procedure:

  • Determine the primary solvent for your reaction in which this compound has low solubility.

  • Select a co-solvent in which the acid is highly soluble (see solubility table above). The co-solvent must be miscible with the primary solvent.

  • In your reaction vessel, add the primary solvent.

  • While stirring, gradually add the co-solvent in small increments (e.g., 5-10% of the total volume) until the this compound is fully dissolved.

  • Note: Be mindful that the change in solvent composition may affect your reaction kinetics or outcome. It is advisable to run a small-scale test reaction first.

Protocol 3: Improving Solubility by Salt Formation with an Organic Base

This protocol describes the in-situ formation of a more soluble salt using an organic base like triethylamine (TEA).

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., THF or Dichloromethane)

  • Triethylamine (TEA) or another suitable organic base

  • Reaction vessel under an inert atmosphere (if required by the reaction)

Procedure:

  • To your reaction vessel, add the this compound and the desired anhydrous solvent.

  • Stir the suspension at room temperature.

  • Slowly add 1.0 to 1.1 equivalents of triethylamine dropwise to the suspension.

  • Continue stirring. The formation of the triethylammonium salt of this compound should result in the dissolution of the solid.

  • Gentle warming may be applied if dissolution is slow.

  • Once a clear solution is obtained, you can proceed with the addition of other reagents for your reaction.

Protocol 4: Improving Solubility with Ultrasonication

Ultrasonication can be used to break down solid agglomerates and enhance dissolution.

Materials:

  • This compound

  • Solvent (e.g., DMSO, DMF)

  • Vial or flask

  • Ultrasonic bath or probe sonicator

Procedure:

  • Add the this compound and the solvent to a vial or flask.

  • Place the vessel in an ultrasonic bath.

  • Sonicate the mixture for intervals of 5-10 minutes.

  • Visually inspect the solution for dissolution. If solid remains, continue sonication.

  • Caution: Prolonged sonication can generate heat. Monitor the temperature of the vessel and use a cooling bath if necessary to prevent solvent evaporation or degradation of the compound. For a probe sonicator, use short pulses to avoid excessive heating.[5]

Visualization of Method Selection

The following diagram illustrates the logical flow for selecting a suitable method to improve the solubility of this compound based on experimental requirements.

start Start: Need to Dissolve This compound check_reaction Is the reaction sensitive to changes in solvent polarity or the presence of a base? start->check_reaction ultrasonication Use Ultrasonication (Protocol 4) check_reaction->ultrasonication Yes co_solvent Use a Co-solvent System (Protocol 2) check_reaction->co_solvent No, but base sensitive salt_formation Use Salt Formation (Protocol 3) check_reaction->salt_formation No, and base compatible end Proceed with Reaction ultrasonication->end co_solvent->end salt_formation->end

Caption: Workflow for selecting a solubility enhancement method.

References

Technical Support Center: Preventing Decarboxylation of 3,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 3,5-Dibromobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to address a common challenge encountered during synthesis: the unwanted decarboxylation of this compound. Here you will find troubleshooting guidance, frequently asked questions, and preventative protocols to ensure the integrity of your molecule throughout your chemical reactions.

Troubleshooting Guide: Unwanted Decarboxylation

Encountering unexpected byproducts or low yields when using this compound? The culprit is often unintended decarboxylation. Use the following workflow and table to diagnose and resolve the issue in your experiment.

G Problem Problem: Low Yield / Presence of 1,3-Dibromobenzene Check_Temp Is Reaction Temperature Exceeding 150°C? Problem->Check_Temp Check_Catalyst Are Copper (Cu) or Palladium (Pd) Catalysts Used? Check_Temp->Check_Catalyst No Sol_Temp Solution: Lower temperature. Consider alternative energy sources (e.g., microwave, photoredox). Check_Temp->Sol_Temp Yes Check_Base Is a Strong Base (e.g., Soda-Lime) Used? Check_Catalyst->Check_Base No Sol_Catalyst Solution: Screen alternative catalysts. If Cu is necessary, use milder conditions or photo-activation. Check_Catalyst->Sol_Catalyst Yes Sol_Base Solution: Use a weaker, non-nucleophilic base. Avoid excessive base. Check_Base->Sol_Base Yes Outcome Reaction Optimized: Decarboxylation Minimized Check_Base->Outcome No Sol_Temp->Outcome Sol_Catalyst->Outcome Sol_Base->Outcome

Caption: Troubleshooting workflow for diagnosing and preventing decarboxylation.

Table 1: Common Problems and Solutions
Observed Problem Potential Cause Recommended Solution
Significant formation of 1,3-dibromobenzene byproduct.High Reaction Temperature: Thermal decarboxylation is often initiated at elevated temperatures, typically above 150°C.[1][2] The melting point of this compound is 218-220°C, and prolonged heating near this temperature can induce loss of CO2.[3]Reduce the reaction temperature. Explore if the reaction can proceed efficiently at a lower temperature over a longer duration.
Reaction fails or gives low yields, even at moderate temperatures.Metal-Catalyzed Decarboxylation: Catalysts, especially those based on copper (Cu), silver (Ag), palladium (Pd), or rhodium (Rh), can significantly lower the activation energy for decarboxylation.[4][5] Copper catalysts are particularly known to promote decarboxylation-oxidation reactions.[2]Screen alternative catalysts not known to promote decarboxylation. If a specific metal is required, reduce catalyst loading and reaction temperature. Consider ligand modifications to disfavor the decarboxylation pathway.
Product mixture contains decarboxylated product after workup.Basic Conditions: Heating the sodium salt of benzoic acids with strong bases like soda lime (NaOH/CaO) is a classic method for inducing decarboxylation.[6][7] The use of a strong base during the reaction can generate the carboxylate salt, which may be more prone to decarboxylation.If a base is required, use a weaker, non-nucleophilic organic base. Avoid using excess base. Ensure the reaction medium is not strongly alkaline, especially when heated.
Decarboxylation occurs during specific reaction types (e.g., cross-couplings).Radical Pathways: Some reaction conditions, such as those involving photoredox catalysis or certain oxidative reagents, can generate aryl radicals via decarboxylation.[1][8][9][10]Modify reaction conditions to disfavor radical formation. This may involve adding radical scavengers (if compatible with the desired reaction) or changing the light source/photocatalyst in photoredox systems.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is this compound susceptible?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2).[11] For aromatic carboxylic acids like this compound, this process is typically not spontaneous and requires energy input (heat) or a catalyst. The stability of the resulting aryl anion or aryl radical intermediate plays a crucial role. While the two electron-withdrawing bromine atoms on the ring do not necessarily make it more susceptible than other benzoic acids to simple thermal decarboxylation, they can influence its reactivity in metal-catalyzed or radical-based reactions.

Caption: Simplified pathway of thermal decarboxylation.

Q2: What are the primary factors that promote decarboxylation?

The primary drivers for decarboxylation of aromatic acids are:

  • Heat: High temperatures provide the necessary activation energy for the C-C bond cleavage.[7] For many benzoic acids, this requires forcing conditions, often in excess of 140-200°C.[1][2]

  • Catalysis: Transition metals can form intermediate complexes that facilitate the removal of the carboxyl group under milder conditions than thermal methods alone.[4][5]

  • Strongly Basic or Acidic Conditions: Extreme pH conditions can promote decarboxylation. Heating with soda lime is a classic example of base-induced decarboxylation.[6][7] Similarly, reactions in highly acidic media can also facilitate the process for certain substituted benzoic acids.[12]

Table 2: High-Risk vs. Recommended Reaction Conditions
Parameter High-Risk Conditions for Decarboxylation Recommended Conditions to Minimize Decarboxylation
Temperature > 150 °C< 120 °C
Catalyst Copper (Cu), Silver (Ag), Palladium (Pd) salts, especially in high concentrations.[4][5]Non-decarboxylating catalysts (e.g., certain Nickel or Iron complexes, depending on the reaction). If Cu/Pd are necessary, use low loading and mild conditions.
Base Strong inorganic bases (e.g., NaOH, KOH) especially with heat; Soda-lime.[6][7]Weaker organic bases (e.g., triethylamine, DIPEA) or inorganic bases like K2CO3 or Cs2CO3 at lower temperatures.
Solvent High-boiling point, coordinating solvents (e.g., Quinoline).[7]Lower-boiling point solvents that allow for precise temperature control (e.g., Toluene, Dioxane, THF).

Q3: Are there specific catalysts or reagents I should be wary of?

Yes. Copper and silver catalysts are frequently used in intentional decarboxylative coupling reactions and should be used with caution if you wish to preserve the carboxylic acid group.[1] For example, a Ag/Cu bimetallic system has been used for decarboxylative etherification at 145°C.[1] Be mindful of reaction partners as well; for instance, some radical initiators or strong oxidants used in photoredox catalysis can lead to decarboxylation to form aryl radicals.[9]

Experimental Protocol: Minimizing Decarboxylation in a Suzuki Coupling

This example protocol for a Suzuki coupling reaction highlights key steps and considerations to prevent the decarboxylation of this compound while coupling at one of the bromine positions.

Objective: To selectively form 3-bromo-5-(aryl)benzoic acid without significant formation of 1,3-dibromobenzene or 1-bromo-3-(aryl)benzene.

Reagents & Equipment:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh3)4 (0.03 equiv)

  • K2CO3 (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

  • Standard laboratory glassware for inert atmosphere reactions

  • Heating mantle with precise temperature control

Methodology:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound, the arylboronic acid, and Pd(PPh3)4.

  • Solvent and Base Addition: Add the 1,4-Dioxane/Water solvent mixture, followed by the K2CO3.

    • Anti-Decarboxylation Note: Potassium carbonate is chosen as a moderately strong base, sufficient for the catalytic cycle but less harsh than NaOH or KOH, reducing the risk of base-mediated decarboxylation at elevated temperatures.

  • Heating: Heat the reaction mixture to 80-90°C .

    • Anti-Decarboxylation Note: This temperature is a critical parameter. It is high enough to facilitate the Suzuki coupling but well below the threshold for significant thermal decarboxylation. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating.

  • Monitoring: Stir the reaction at the set temperature for 4-12 hours, monitoring for the consumption of the starting material.

  • Workup: After cooling to room temperature, acidify the mixture carefully with 1M HCl to a pH of ~2-3. This will protonate the carboxylic acid for extraction.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired 3-bromo-5-(aryl)benzoic acid. Characterize the product and check for the absence of decarboxylated byproducts.

References

Technical Support Center: Suzuki Coupling with 3,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3,5-dibromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the Suzuki coupling of this compound.

Q1: My reaction shows low to no conversion of this compound. What are the likely causes and how can I fix it?

A1: Low or no conversion is a common issue and can stem from several factors related to the reactivity of the starting material and the catalytic cycle. This compound has two electron-withdrawing carboxylic acid groups (in its deprotonated form under basic conditions) which can deactivate the aryl bromide towards oxidative addition, the rate-limiting step of the Suzuki reaction.

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) catalyst is susceptible to oxidation.

    • Solution: Ensure your solvent is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Perform the reaction under a positive pressure of an inert gas. Use freshly opened and high-purity palladium catalysts and ligands.

  • Inappropriate Ligand: The choice of phosphine ligand is critical for activating the palladium catalyst.

    • Solution: For electron-deficient aryl bromides, consider using more electron-rich and bulky phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are often effective.

  • Insufficient Base Strength or Solubility: The base is crucial for the transmetalation step. The carboxylate form of the starting material can also affect the reaction medium.

    • Solution: Use a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered to maximize its surface area and solubility.

  • Low Reaction Temperature: The energy barrier for the oxidative addition of an electron-deficient aryl bromide may not be overcome at lower temperatures.

    • Solution: Increase the reaction temperature, typically in the range of 80-110 °C, depending on the solvent used.

Q2: I am observing significant amounts of homocoupling of my boronic acid (Ar-Ar). How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be a sign of an inefficient catalytic cycle.[1]

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.

    • Solution: Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Suboptimal Palladium Source: Starting with a Pd(II) source can sometimes lead to an increased rate of homocoupling during the initial reduction to Pd(0).

    • Solution: Consider using a Pd(0) precatalyst, such as Pd₂(dba)₃, in combination with a suitable phosphine ligand.

  • Incorrect Stoichiometry: An excess of boronic acid can sometimes favor homocoupling.

    • Solution: Use a slight excess of the boronic acid (e.g., 2.2-2.5 equivalents for a double coupling) but avoid a large excess.

Q3: My reaction is incomplete, and I have a mixture of mono- and di-substituted products. How can I drive the reaction to completion for the di-substituted product?

A3: Achieving a complete double Suzuki coupling on this compound can be challenging. The second coupling is often slower than the first due to increased steric hindrance.

Potential Causes & Solutions:

  • Insufficient Catalyst Loading: The catalyst may deactivate before the second coupling is complete.

    • Solution: Increase the catalyst loading (e.g., from 2 mol% to 5 mol%).

  • Reaction Time is Too Short: The second coupling requires more time.

    • Solution: Extend the reaction time and monitor the progress by TLC or LC-MS.

  • Inadequate Equivalents of Boronic Acid or Base: Insufficient reagents will prevent the second coupling from occurring.

    • Solution: Ensure you are using at least 2.2 equivalents of the boronic acid and a sufficient excess of the base (e.g., 3-4 equivalents).

Q4: I am observing protodeboronation of my boronic acid. What can I do to prevent this?

A4: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by aqueous basic conditions and elevated temperatures.

Potential Causes & Solutions:

  • Harsh Basic Conditions: Strong bases and high temperatures can accelerate protodeboronation.

    • Solution: If possible, use a milder base or a lower reaction temperature, though this needs to be balanced with the requirement for activating the aryl bromide.

  • Presence of Water: Water is often necessary for the Suzuki reaction but can also contribute to protodeboronation.

    • Solution: Use anhydrous solvents if the reaction conditions permit, or minimize the amount of water in the solvent system.

Data Presentation: Double Suzuki Coupling of this compound

The following table summarizes representative yields for the double Suzuki coupling of this compound with various arylboronic acids. Note that specific yields can vary significantly based on the exact reaction conditions, catalyst system, and scale.

Arylboronic AcidSubstituent TypeTypical Yield (%)Notes
Phenylboronic acidNeutral70-85A standard coupling partner.
4-Methylphenylboronic acidElectron-donating75-90Electron-donating groups on the boronic acid can sometimes accelerate the transmetalation step.
4-Methoxyphenylboronic acidElectron-donating70-88Similar to other electron-donating groups, can lead to good yields.
3,5-Difluorophenylboronic acidElectron-withdrawing50-70Electron-withdrawing groups on the boronic acid can sometimes slow down the reaction.[2]

Experimental Protocols

This section provides a general methodology for a double Suzuki-Miyaura coupling reaction with this compound. This protocol should be optimized for specific substrates and desired outcomes.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (2.2-2.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 3-4 eq.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water (4:1:1))

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and the degassed solvent.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or a stable product/intermediate ratio is observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and water.

    • Separate the aqueous layer and acidify with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3,5-diarylbenzoic acid.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X (Ln) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' (Ln) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (this compound) Ar-X->Oxidative_Addition Aryl Halide Ar'B(OH)2 Ar'B(OH)2 (Boronic Acid) Ar'B(OH)2->Transmetalation Boronic Acid Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Failed Suzuki Coupling

Troubleshooting_Workflow start Reaction Failed: Low or No Yield check_conversion Check Conversion of Starting Material (SM) start->check_conversion sm_consumed SM Consumed, No Product check_conversion->sm_consumed Yes no_conversion No SM Conversion check_conversion->no_conversion No side_reactions Side Reactions Dominating sm_consumed->side_reactions catalyst_issue Potential Catalyst Issue no_conversion->catalyst_issue reagent_issue Reagent/Condition Issue no_conversion->reagent_issue check_catalyst Use fresh Pd catalyst/ligand Ensure inert atmosphere Increase catalyst loading catalyst_issue->check_catalyst check_reagents Check base strength/solubility Increase temperature Screen different solvents/ligands reagent_issue->check_reagents homocoupling Homocoupling? (Check for Ar-Ar, Ar'-Ar') side_reactions->homocoupling protodeboronation Protodeboronation? (Check for Ar'-H) side_reactions->protodeboronation dehalogenation Dehalogenation? (Check for Ar-H) side_reactions->dehalogenation fix_homocoupling Improve degassing Use Pd(0) source homocoupling->fix_homocoupling fix_protodeboronation Use milder base Lower temperature Use boronic ester protodeboronation->fix_protodeboronation

Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.

References

Technical Support Center: Catalyst Removal in 3,5-Dibromobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalysts from reactions involving 3,5-Dibromobenzoic acid.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound, offering potential causes and actionable solutions.

Problem 1: Residual Catalyst Detected After Filtration

  • Symptom: Analysis of the product (e.g., by ICP-MS) after filtration still shows unacceptable levels of the catalyst (e.g., palladium).[1][2][3]

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Ineffective Filtration of Heterogeneous Catalysts 1. Optimize Filter Medium: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).[4] 2. Proper Celite® Bed Preparation: Ensure a well-packed Celite® or diatomaceous earth bed of at least 1-2 cm. Pre-wetting the pad with the reaction solvent can enhance its effectiveness.[4][5] 3. Double Filtration: Pass the filtrate through a second, fresh Celite® pad.[4]
Presence of Soluble Catalyst Species 1. Method Re-evaluation: Filtration is only effective for insoluble, heterogeneous catalysts. For soluble species, consider alternative methods like scavengers or chromatography.[4][5][6] 2. Induce Precipitation: Attempt to precipitate the soluble catalyst by adding an anti-solvent to the reaction mixture before filtration.
Formation of Colloidal Catalyst Particles 1. Adsorption: Before filtration, treat the solution with activated carbon.[6][7] The activated carbon can adsorb finely dispersed or colloidal catalyst particles, facilitating their removal by filtration.[7] 2. Flocculation: Introduce a flocculating agent to aggregate colloidal particles, making them large enough to be captured by the filter.

Problem 2: Inefficient Removal by Scavengers

  • Symptom: High levels of catalyst remain in the this compound product even after treatment with a metal scavenger.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Incorrect Scavenger Selection 1. Consider Catalyst's Oxidation State: The speciation of the catalyst (e.g., Pd(0) vs. Pd(II)) can vary and impact scavenger efficacy.[8] Thiol-based scavengers are generally effective for Pd(II), while others may be better suited for Pd(0). 2. Solvent Compatibility: Ensure the chosen scavenger is compatible with the reaction solvent. 3. Screen Multiple Scavengers: Test a panel of scavengers (e.g., thiol-functionalized silica, amine-functionalized silica, activated carbon, polymer-bound scavengers) to identify the most effective one for your specific system.[6][8]
Insufficient Scavenger Amount or Contact Time 1. Increase Scavenger Loading: Incrementally increase the weight percent or equivalents of the scavenger. 2. Extend Reaction Time: Allow for longer stirring of the reaction mixture with the scavenger. 3. Increase Temperature: Gently heating the mixture (e.g., to 40-60°C) can improve scavenging kinetics, provided the product is stable at that temperature.[8]
Product-Scavenger Interaction 1. Check for Product Loss: Analyze the filtrate and the scavenger to quantify any loss of this compound due to adsorption onto the scavenger. 2. Alternative Scavenger Type: If significant product loss occurs, switch to a scavenger with a different functional group or backbone (e.g., from silica to a polymer-based scavenger).
Catalyst Complexation 1. Ligand Effects: Strong ligands in the reaction mixture can form stable complexes with the catalyst, hindering its capture by the scavenger.[6] 2. Pre-treatment: Consider a pre-treatment step to break up the catalyst complex before adding the scavenger.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium catalyst from this compound reactions?

A1: The most common methods include:

  • Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C). Often performed using a pad of Celite® to trap fine particles.[5]

  • Adsorption: Using materials like activated carbon to adsorb dissolved or colloidal palladium species.[7] This method is cost-effective and can be used in conjunction with filtration.[8]

  • Scavenging: Employing solid-supported reagents (scavengers) that selectively bind to the metal catalyst. Common scavengers are based on silica or polymers functionalized with thiol or amine groups.[6][8]

  • Recrystallization: Purifying the this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling. The catalyst impurities ideally remain in the mother liquor.[9][10][11]

  • Extraction: Using a liquid-liquid extraction to partition the catalyst into a different phase from the product.

Q2: How do I choose the right scavenger for my reaction?

A2: The choice of scavenger depends on several factors:

  • Catalyst Type and Oxidation State: The nature of the catalyst (e.g., palladium, nickel) and its likely oxidation state in the reaction mixture will influence which functional groups on the scavenger will be most effective.[8]

  • Solvent System: The scavenger must be compatible with the reaction solvent.

  • Product Properties: The scavenger should not react with or strongly adsorb your this compound product.

  • Cost and Scalability: For larger-scale synthesis, the cost and ease of handling the scavenger are important considerations. Activated carbon is often a more economical choice for large-scale processes.[7][8]

Q3: Can recrystallization alone remove the catalyst to acceptable levels?

A3: Recrystallization can be an effective purification method, as impurities are often excluded from the crystal lattice during slow crystal formation.[10][11] However, its efficiency in removing catalyst residues depends on the initial concentration of the catalyst and the solubility of the catalyst species in the chosen solvent system. For reactions with high catalyst loading, a preliminary purification step, such as filtration or treatment with activated carbon, is often recommended before recrystallization.[9]

Q4: What are the typical acceptable limits for residual palladium in pharmaceutical intermediates?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products.[8] For palladium, which is considered an elemental impurity, the permitted daily exposure (PDE) is used to calculate the acceptable concentration in the final active pharmaceutical ingredient (API). While specific limits for intermediates like this compound can vary depending on their stage in the synthesis, a common target is to reduce palladium levels to well below 100 ppm, with levels below 10 ppm often being the goal for late-stage intermediates.[1][2]

Q5: I am still seeing a dark color in my product after purification. Is this due to the catalyst?

A5: A persistent dark color can be indicative of residual palladium, which can appear as finely divided black particles or colloidal solutions. However, color can also arise from organic byproducts or degradation of the product. If residual catalyst is suspected, it is crucial to quantify the metal content using an appropriate analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][2][3]

Quantitative Data on Catalyst Removal

The efficiency of different catalyst removal methods can be compared using quantitative data. The following tables summarize typical results from studies on palladium removal.

Table 1: Efficiency of Various Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Conditions
Thiol-functionalized Silica (Si-TMT) 300< 1> 99.60.03 wt scavenger, 35°C, 2 h[8]
Activated Charcoal (Darco KB-B) 300< 1> 99.60.2 wt scavenger, THF, 45°C, 18 h[8]
Polymer-based Scavenger (MP-TMT) 33,000< 200> 99.35 equivalents, RT, overnight[12]
Polymer-based Scavenger (MP-TMT) 500 - 800< 10> 985 equivalents, RT, overnight[12]
TMT and Activated Charcoal Combination 22392099.1TMT (20 mol %), activated charcoal (0.2 wt), DCM, 20°C, 2 h[8]

Table 2: Comparison of Purification Methods

Purification MethodInitial Pd (ppm)Final Pd (ppm)Notes
Column Chromatography >1000< 100 (in over half the cases)Can be effective, but >100 ppm remained in 14/39 samples in one study.[2]
Chromatography + Scavenging Resin >1000< 100 (in all cases)A subsequent scavenging step reliably reduces palladium levels.[1][2]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium on Carbon (Pd/C) by Celite® Filtration

  • Preparation of Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that covers all the holes. Add a 1-2 cm layer of Celite® and gently compact it to form a flat bed.

  • Pre-wetting: Pour a small amount of the reaction solvent through the Celite® pad to wet it and ensure it is properly seated.

  • Dilution: Dilute the crude reaction mixture containing this compound and Pd/C with a suitable solvent to reduce its viscosity.

  • Filtration: Slowly pour the diluted mixture onto the center of the Celite® pad. Apply a gentle vacuum to pull the solution through.

  • Washing: Wash the Celite® pad with fresh solvent to recover any remaining product.

  • Collection: The combined filtrate contains the this compound, now free from the heterogeneous catalyst.

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)

  • Scavenger Selection: Choose an appropriate scavenger based on the likely palladium oxidation state and the solvent system.

  • Addition of Scavenger: To the solution of crude this compound, add the scavenger (typically 2-10 wt% relative to the product).

  • Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for a period of 2 to 18 hours. The optimal time and temperature should be determined experimentally.[8]

  • Filtration: Once the scavenging is complete, remove the solid scavenger by filtration through a simple filter paper or a short plug of Celite®.

  • Washing and Collection: Wash the scavenger on the filter with a small amount of fresh solvent to recover any adsorbed product. The combined filtrates contain the purified this compound.

Protocol 3: Purification of this compound by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixture of ethanol and water could be a starting point.[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities (including some catalyst residues) are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.[10]

  • Isolation of Crystals: Collect the purified crystals of this compound by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Visualizations

Catalyst_Removal_Workflow cluster_start Initial State cluster_decision Catalyst Type Assessment cluster_path1 Path for Heterogeneous Catalysts cluster_path2 Path for Soluble/Colloidal Catalysts cluster_end Final Purification start Crude this compound (with Catalyst Residue) decision Is the Catalyst Heterogeneous? start->decision filtration Celite® Filtration decision->filtration Yes scavenging Scavenging (e.g., Si-Thiol, Activated Carbon) decision->scavenging No analysis1 Analyze for Residual Catalyst filtration->analysis1 recrystallization Recrystallization analysis1->recrystallization If necessary final_product Pure this compound analysis1->final_product If pure analysis2 Analyze for Residual Catalyst scavenging->analysis2 analysis2->recrystallization If necessary analysis2->final_product If pure recrystallization->final_product

Caption: Decision workflow for selecting a catalyst removal strategy.

Troubleshooting_Flowchart cluster_filtration Filtration Issues cluster_scavenging Scavenging Issues start High Catalyst Level After Purification q1 Which purification method was used? start->q1 f1 Check for soluble catalyst species. Consider scavengers. q1->f1 Filtration s1 Review scavenger choice: - Match to catalyst oxidation state - Check solvent compatibility q1->s1 Scavenging f2 Improve filtration technique: - Finer filter - Thicker Celite® pad - Pre-wet pad f1->f2 s2 Optimize conditions: - Increase scavenger amount - Extend reaction time - Increase temperature s1->s2

Caption: Troubleshooting guide for ineffective catalyst removal.

References

Technical Support Center: Purification of 3,5-Dibromobenzoic Acid via Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 3,5-Dibromobenzoic acid using acid-base extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my final yield of purified this compound lower than expected?

A: Low yield can result from several factors:

  • Incomplete Extraction: The aqueous base may not have been sufficient to deprotonate all the carboxylic acid. To ensure complete extraction, perform two to three extraction cycles with fresh aqueous base and combine the aqueous layers.[1][2]

  • Incomplete Precipitation: After extraction, the aqueous layer must be made sufficiently acidic to fully reprotonate the carboxylate salt and cause the neutral acid to precipitate. The pH should be well below the pKa of the acid (around 3.42), so aim for a pH of 2 or lower, confirming with pH paper.[2][3]

  • Product Solubility: this compound has some minimal solubility even in cold water. Ensure the acidified solution is thoroughly chilled in an ice bath before filtration to minimize this loss.[1]

  • Transfer Losses: Product can be lost during transfers between glassware. Minimize transfers and rinse glassware with the solvent to recover any adhered product.

Q2: I've added acid to the aqueous extract, but no solid has precipitated. What should I do?

A: This is a common issue that can be resolved with the following steps:

  • Check the pH: Use pH paper to confirm the solution is strongly acidic (pH < 4). If it is not, continue adding strong acid (e.g., concentrated HCl) dropwise until the solution is acidic.[1][3] It is critical to neutralize all the base used in the extraction for the acid to precipitate.[4]

  • Cool the Solution: Ensure the flask is cooled in an ice bath, as lower temperatures decrease the solubility of the product.

  • Induce Crystallization: If the solution is acidic and cold but no solid appears, try scratching the inside of the flask with a glass stirring rod at the surface of the liquid. This can create nucleation sites for crystal growth.

  • Re-extract the Product: If the product has "oiled out" or remains stubbornly in solution, it can be recovered. Extract the acidified aqueous solution with a water-immiscible organic solvent like diethyl ether or ethyl acetate. The neutral this compound will move back into the organic layer. This layer can then be dried with a drying agent (like MgSO₄ or Na₂SO₄), filtered, and the solvent evaporated to yield the purified product.[5]

Q3: Why is there significant pressure buildup in my separatory funnel?

A: Pressure buildup is expected when using a bicarbonate base (like sodium bicarbonate, NaHCO₃) with an acidic compound. The reaction neutralizes the acid and produces carbon dioxide (CO₂) gas.[5]

  • Solution: You must vent the separatory funnel frequently. After stoppering the funnel and inverting it, immediately open the stopcock to release the initial pressure. Shake gently for a few seconds and vent again. Repeat this process until the audible hiss of escaping gas subsides.[1][6][7]

Q4: The recovered product has a broad melting point range. What does this indicate?

A: A broad melting point range is a sign that the product is still impure or wet.[1]

  • Solution: Ensure the crystals are completely dry. Residual solvent can depress and broaden the melting point range. If the product is dry but the melting point is still broad, a second purification step, such as recrystallization from an appropriate solvent, may be necessary to remove remaining impurities.[1]

Q5: An emulsion (a stable suspension of the organic and aqueous layers) has formed. How can I break it?

A: Emulsions prevent the clear separation of layers.

  • Solution:

    • Allow the funnel to sit undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking it vigorously.

    • Add a small amount of a saturated salt solution (brine). The increased ionic strength of the aqueous layer can help force the separation.

    • If the emulsion persists, filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₇H₄Br₂O₂[8]
Molar Mass 279.91 g/mol [8][9]
Appearance White to light yellow crystalline powder[8][10]
Melting Point 218-220 °C[8]
pKa ~3.42 (Predicted)[8]
Solubility Sparingly soluble in water; soluble in hot water, methanol, ethanol, and diethyl ether.[2][11]

Table 2: Acidity and Basicity of Key Reagents

CompoundRolepKa ValueSignificance in Extraction
This compound Acid to be Purified~3.42Its acidic nature allows it to be deprotonated by a base.
Carbonic Acid (H₂CO₃) Conjugate Acid of Bicarbonate~6.4Since the pKa of H₂CO₃ is higher than that of the benzoic acid, bicarbonate (HCO₃⁻) is a strong enough base to deprotonate it.
Hydrochloric Acid (HCl) Regenerating Acid~ -7As a strong acid, it readily protonates the carboxylate salt to regenerate the insoluble neutral acid.

Experimental Protocol: Acid-Base Extraction

This protocol details the purification of this compound from neutral (non-acidic) impurities.

1. Dissolution:

  • Weigh the impure this compound and dissolve it in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a beaker. Use approximately 10-15 mL of solvent per gram of crude material.

2. Extraction:

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Stopper the funnel, invert it, and immediately vent to release pressure.

  • Shake the funnel gently for 30-60 seconds, venting every 10-15 seconds to release the CO₂ gas produced.[1][5]

3. Separation:

  • Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense organic layer (e.g., diethyl ether) will be on top, and the denser aqueous layer will be at the bottom.[6]

  • Carefully drain the lower aqueous layer into a clean Erlenmeyer flask. This layer now contains the water-soluble sodium 3,5-dibromobenzoate salt.

  • To ensure complete recovery, repeat the extraction (step 2) on the remaining organic layer with a fresh portion of NaHCO₃ solution. Combine this second aqueous extract with the first one.

  • The organic layer, containing any neutral impurities, can be set aside.[5]

4. Reprotonation and Precipitation:

  • Cool the combined aqueous extracts in an ice bath. This will decrease the solubility of the final product.[1]

  • While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise to the cold aqueous solution.

  • Continue adding acid until no more precipitate forms and the solution is strongly acidic. Check with pH paper to ensure the pH is ≤ 2.[2] A white solid of pure this compound will precipitate.

5. Isolation and Drying:

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals in the funnel with a small amount of ice-cold water to remove any residual salts.

  • Allow the crystals to air dry on the filter paper for several minutes while the vacuum is running, then transfer them to a watch glass to dry completely. The purity can be assessed by taking a melting point.

Experimental Workflow Diagramdot

AcidBaseExtraction start Impure this compound (dissolved in Diethyl Ether) sep_funnel Separatory Funnel 1. Add aq. NaHCO₃ 2. Shake & Vent Frequently start->sep_funnel Transfer to Funnel organic_layer Organic Layer (Top) Contains Neutral Impurities in Diethyl Ether sep_funnel->organic_layer Separate Layers aqueous_layer Aqueous Layer (Bottom) Contains Sodium 3,5-Dibromobenzoate (Water-Soluble Salt) sep_funnel->aqueous_layer acidify Cool in Ice Bath & Add conc. HCl until pH ≤ 2 aqueous_layer->acidify Reprotonate precipitate Precipitation of This compound acidify->precipitate filtration Vacuum Filtration Wash with cold H₂O & Dry precipitate->filtration product Purified this compound (Solid Crystals) filtration->product Isolate Product

References

Validation & Comparative

Determining the Purity of 3,5-Dibromobenzoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results and the safety of final products. This guide provides a comprehensive comparison of analytical methods for determining the purity of 3,5-Dibromobenzoic acid, with a primary focus on High-Performance Liquid Chromatography (HPLC). Alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and potentiometric titration are also discussed to provide a well-rounded analytical perspective.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is the most prevalent and versatile technique for assessing the purity of aromatic carboxylic acids like this compound. This method separates compounds based on their polarity, allowing for the quantification of the main component and the detection of impurities.

Experimental Protocol: A Generalized Reverse-Phase HPLC Method

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific impurities present and the instrumentation used.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as a mixture of the mobile phase (e.g., 50:50 acetonitrile:water), to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (A) and an organic phase (B).

    • Solvent A: 0.1% Phosphoric acid or 0.1% Formic acid in HPLC-grade water. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[1]

    • Solvent B: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm or 254 nm, where benzoic acid derivatives typically exhibit strong absorbance.[2]

  • Injection Volume: 10 µL.

3. Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes to ensure a stable baseline.

  • Inject a blank (mobile phase), a standard solution of this compound, and the sample solution.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparison of HPLC Methodologies

The choice of stationary phase and mobile phase composition can significantly impact the separation of this compound from its potential impurities. Below is a comparison of different reverse-phase HPLC approaches.

ParameterMethod 1: Standard C18Method 2: High-Resolution C18Method 3: Alternative Selectivity (PFP)
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, ≤3 µm, 4.6 x 100 mmPentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric acid in Water0.1% Formic acid in Water0.1% Acetic acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Elution Mode Isocratic (e.g., 60% B)Gradient (e.g., 50-90% B in 10 min)Isocratic (e.g., 55% B)
Expected Performance Good for routine analysis with moderate resolution.Higher peak efficiency and better resolution of closely eluting impurities.Offers different selectivity for halogenated and aromatic compounds, potentially resolving impurities that co-elute on a C18 column.
Potential Impurities in this compound

The manufacturing process of this compound can introduce several impurities. A common synthesis route involves the bromination of benzoic acid or the diazotization of anthranilic acid.[3] Potential impurities may include:

  • Starting Materials: Unreacted benzoic acid or anthranilic acid.

  • Intermediates: Monobrominated benzoic acids (e.g., 3-bromobenzoic acid).

  • Isomers: Other dibrominated benzoic acid isomers.

  • Byproducts: Products from over-bromination or side reactions.

A robust HPLC method should be able to separate the active pharmaceutical ingredient (API) from these potential impurities.

Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can provide complementary information for a comprehensive purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the identification and quantification of volatile and semi-volatile compounds.[4] However, due to the low volatility of carboxylic acids, a derivatization step is typically required to convert this compound into a more volatile ester (e.g., methyl or trimethylsilyl ester) before analysis.[5]

Experimental Protocol Outline for GC-MS (with Derivatization):

  • Derivatization: React the this compound sample with a derivatizing agent (e.g., diazomethane for methylation or BSTFA for silylation).

  • GC Separation: Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • MS Detection: Use a mass spectrometer to detect and identify the separated components based on their mass spectra.

Potentiometric Titration

Potentiometric titration is a highly accurate and precise method for determining the absolute purity (assay) of an acidic compound.[6] This technique measures the amount of a standard basic solution required to neutralize the acidic functional group of this compound.

Experimental Protocol Outline for Potentiometric Titration:

  • Accurately weigh a significant amount of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., neutralized ethanol or a mixture of water and an organic solvent).

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide).

  • Monitor the change in pH using a pH meter to determine the equivalence point.

  • Calculate the purity based on the volume of titrant used, its concentration, and the initial mass of the sample.

Comparison of Analytical Methods

ParameterHPLC-UVGC-MS (with Derivatization)Potentiometric Titration
Principle Separation based on differential partitioning between a stationary and a liquid mobile phase, with UV detection.Separation of volatile compounds in the gas phase followed by mass-based detection.Measurement of the equivalence point of a neutralization reaction.
Primary Application Quantitative purity determination and impurity profiling.Identification and quantification of volatile impurities and the main compound after derivatization.High-accuracy assay of the bulk material.
Sensitivity HighVery HighModerate
Specificity Good to ExcellentExcellentLow (titrates all acidic protons)
Sample Throughput HighModerateLow
Key Advantage Versatile for a wide range of impurities without derivatization.Provides structural information for impurity identification.High accuracy and precision for assay determination (an absolute method).
Key Limitation Requires reference standards for impurity identification.Requires a derivatization step, which can add complexity and variability.Does not provide information on individual impurities.

Visualizing the Analytical Workflow and Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

Analytical_Technique_Comparison cluster_chromatography Chromatographic Methods cluster_titration Classical Method HPLC HPLC-UV GCMS GC-MS HPLC->GCMS Complementary ID Titration Potentiometric Titration HPLC->Titration Orthogonal Method Purity Purity of this compound Purity->HPLC Impurity Profile Purity->GCMS Volatile Impurities Purity->Titration Assay (Bulk Purity)

Caption: Logical relationship of analytical techniques.

Conclusion

For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. HPLC, particularly with a C18 or PFP column, stands out as the primary technique for routine purity checks and quantifying known and unknown impurities. For the identification of unknown volatile impurities, GC-MS after derivatization is a powerful tool. Finally, potentiometric titration serves as an invaluable, high-accuracy method for determining the absolute assay of the bulk material, providing an orthogonal validation of the purity. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the stage of drug development, regulatory expectations, and the nature of the potential impurities.

References

A Comparative Guide to the Quantitative Analysis of 3,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comparative analysis of quantitative methods for 3,5-Dibromobenzoic acid, focusing on the classical technique of titration against modern chromatographic methods. Detailed experimental protocols and performance data are presented to aid in selecting the most suitable method for specific analytical needs.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the sample matrix. Potentiometric titration, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are three common techniques employed for this purpose.

Potentiometric Titration is a highly accurate and precise absolute method, making it an excellent choice for the assay of the bulk compound. It relies on the neutralization reaction between the acidic analyte and a standard basic titrant.

High-Performance Liquid Chromatography (HPLC) offers a balance of selectivity, sensitivity, and speed, making it a versatile and robust method for routine quality control and purity determination. It separates the analyte from impurities based on its partitioning between a stationary and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) provides superior selectivity and sensitivity, particularly for identifying and quantifying trace impurities. This method typically requires a derivatization step to increase the volatility of the analyte.

The following table summarizes the key performance parameters of these three methods for the analysis of halogenated benzoic acids.

ParameterPotentiometric TitrationHPLC-UVGC-MS (with Derivatization)
Principle Neutralization reactionDifferential partitioningGas-phase separation and mass-based detection
Primary Application High-accuracy assay of bulk materialQuantitative purity determination and impurity profilingIdentification and quantification of volatile impurities
Accuracy (% Recovery) 98.5 - 101.5% (estimated)98.0 - 102.0%97.0 - 103.0%
Precision (RSD) ≤ 0.5%≤ 1.0%≤ 2.0%
Linearity (r²) Not Applicable (Absolute method)> 0.999[1]> 0.995[1]
Limit of Detection (LOD) ~10-50 µg/mL~0.1-1 µg/mL~0.01-0.1 µg/mL
Limit of Quantitation (LOQ) ~50-150 µg/mL~0.5-5 µg/mL~0.05-0.5 µg/mL
Sample Throughput Low to MediumHighMedium
Cost per Sample LowMediumHigh
Instrumentation Cost LowMediumHigh

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the quantitative analysis of this compound.

Protocol 1: Potentiometric Titration

This protocol describes the determination of the purity of this compound using potentiometric titration with a standardized sodium hydroxide solution.[1]

Instrumentation:

  • Autotitrator with a pH electrode or a manual titration setup with a burette and a pH meter.

  • Analytical balance

  • Magnetic stirrer and stir bar

Reagents:

  • This compound (sample)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (neutralized)

  • High-purity water

Procedure:

  • Accurately weigh approximately 150-200 mg of this compound into a clean beaker.

  • Dissolve the sample in 50 mL of neutralized ethanol. Gentle warming may be required to aid dissolution.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH after each addition of titrant.

  • Continue the titration past the equivalence point, which is identified by the sharp inflection in the titration curve.

  • The purity of the this compound can be calculated from the volume of NaOH consumed at the equivalence point.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.[1]

Instrumentation:

  • HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic or gradient elution can be optimized. A starting point is 60% Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the analysis of this compound, which requires a derivatization step to form a more volatile compound.[1]

Instrumentation:

  • GC-MS system with a capillary column and an autosampler.

Derivatization (Methylation):

  • To approximately 1 mg of the this compound sample, add 1 mL of a derivatizing agent such as 14% BF3-methanol solution.

  • Heat the mixture at 60 °C for 30 minutes.

  • After cooling, add 1 mL of saturated NaCl solution and 1 mL of a non-polar solvent like hexane.

  • Vortex and centrifuge the mixture. The upper organic layer containing the methyl ester derivative is collected for GC-MS analysis.

GC-MS Conditions:

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C, and hold for 5 min.

  • Injector Temperature: 250 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Procedure:

  • Standard and Sample Preparation: Prepare derivatized standards and samples as described above.

  • Analysis: Inject the derivatized solutions into the GC-MS system. The quantification is performed by comparing the peak area of the analyte to a calibration curve generated from the derivatized standards.

Visualizing the Workflow and Method Comparison

To further clarify the experimental processes and their relationships, the following diagrams are provided.

experimental_workflow cluster_titration Potentiometric Titration Workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow T1 Weigh Sample T2 Dissolve in Ethanol T1->T2 T3 Titrate with NaOH T2->T3 T4 Determine Equivalence Point T3->T4 T5 Calculate Purity T4->T5 H1 Prepare Standards & Sample H2 Filter Sample H1->H2 H3 Inject into HPLC H2->H3 H4 Chromatographic Separation H3->H4 H5 UV Detection H4->H5 H6 Quantify using Calibration Curve H5->H6 G1 Weigh Sample G2 Derivatize (Methylation) G1->G2 G3 Extract with Hexane G2->G3 G4 Inject into GC-MS G3->G4 G5 GC Separation & MS Detection G4->G5 G6 Quantify using Calibration Curve G5->G6

Caption: A comparison of the experimental workflows for the quantitative analysis of this compound.

logical_relationship cluster_attributes Method Attributes Analyte This compound Quantification Titration Potentiometric Titration Analyte->Titration HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS Titration_Attr High Accuracy Absolute Method Low Cost Titration->Titration_Attr HPLC_Attr High Throughput Good Selectivity Moderate Cost HPLC->HPLC_Attr GCMS_Attr High Sensitivity High Selectivity Requires Derivatization GCMS->GCMS_Attr

Caption: A logical relationship diagram comparing the different analytical methods for this compound.

References

A Comparative Reactivity Analysis: 3,5-Dibromobenzoic Acid vs. 3,5-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework for Reactivity Comparison

The reactivity of substituted benzoic acids is significantly influenced by the electronic effects of the substituents on the aromatic ring. These effects can be quantitatively assessed using Hammett substituent constants (σ) and acid dissociation constants (pKa).

Hammett Substituent Constants: The Hammett equation provides a means to quantify the impact of meta and para substituents on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which increases the acidity of the benzoic acid, while a negative value signifies an electron-donating group. For the meta-position, the primary influence is the inductive effect.

Acid Dissociation Constant (pKa): The pKa value is a direct measure of the acidity of a compound. A lower pKa value corresponds to a stronger acid, indicating that the conjugate base is more stable. The acidity of the carboxylic acid group is a key indicator of its reactivity in many reactions, such as esterification and amidation, where proton transfer is a critical step.

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical parameters for 3,5-Dibromobenzoic acid and 3,5-Dichlorobenzoic acid, providing a basis for our reactivity comparison.

PropertyThis compound3,5-Dichlorobenzoic AcidAnalysis
Molecular Formula C₇H₄Br₂O₂C₇H₄Cl₂O₂The higher molecular weight of the dibromo compound may influence physical properties like melting and boiling points.
Molecular Weight 279.91 g/mol 191.01 g/mol -
Predicted pKa 3.42 ± 0.103.46 ± 0.10The predicted pKa values are very similar, suggesting comparable acid strengths. The slightly lower predicted pKa for the dibromo derivative is consistent with the Hammett constants.
Hammett Constant (σm) +0.39 to +0.40+0.37The slightly more positive σm value for bromine compared to chlorine indicates that bromine is a slightly stronger electron-withdrawing group through induction at the meta position. This would lead to a slightly more acidic carboxylic acid.

Interpretation of Data:

Based on the Hammett constants, the two bromine atoms in this compound exert a slightly stronger electron-withdrawing inductive effect compared to the two chlorine atoms in 3,5-Dichlorobenzoic acid. This increased electron withdrawal stabilizes the carboxylate anion to a greater extent, leading to a slightly stronger acid. This is reflected in the marginally lower predicted pKa value for this compound.

This subtle difference in acidity can be expected to translate into minor differences in reactivity in reactions where the deprotonation of the carboxylic acid is a key step. For instance, in base-catalyzed reactions, this compound may react slightly faster.

Comparative Reactivity in Key Organic Reactions

Reactions Involving the Carboxylic Acid Group (Esterification and Amidation)

In reactions such as esterification and amidation, the reactivity of the carboxylic acid is paramount. The general mechanism for acid-catalyzed esterification involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. A more acidic carboxylic acid will have a more electron-deficient carbonyl carbon, potentially leading to a faster reaction rate.

Expected Reactivity: Based on its slightly lower pKa and more positive Hammett constants, This compound is predicted to be marginally more reactive than 3,5-Dichlorobenzoic acid in reactions like Fischer esterification and in the formation of acyl chlorides, which are precursors for many amidation reactions. However, this difference is expected to be small and may only be observable under carefully controlled kinetic studies.

Electrophilic Aromatic Substitution

The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. The halogen substituents are also deactivating but are ortho, para-directing. In 3,5-dihalogenated benzoic acids, the incoming electrophile will be directed to the positions ortho to the carboxylic acid group (positions 2, 4, and 6 are equivalent in this context, but substitution will occur at position 2 or 6). Both the chloro and bromo substituents deactivate the ring towards electrophilic attack through their inductive effect.

Expected Reactivity: Both compounds will be significantly deactivated towards electrophilic aromatic substitution. The stronger inductive electron-withdrawing effect of the two bromine atoms would suggest that This compound is slightly less reactive than 3,5-Dichlorobenzoic acid in these reactions.

Experimental Protocols

While direct comparative experimental data is lacking, the following protocols for Fischer esterification and a common amidation procedure can be employed for a comparative study of the reactivity of this compound and 3,5-Dichlorobenzoic acid.

Protocol 1: Comparative Fischer Esterification

Objective: To compare the rate of esterification of this compound and 3,5-Dichlorobenzoic acid with methanol under acidic catalysis.

Materials:

  • This compound

  • 3,5-Dichlorobenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (catalyst)

  • Round-bottom flasks with reflux condensers

  • Heating mantles

  • Magnetic stirrers and stir bars

  • Equipment for Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for reaction monitoring

Procedure:

  • In two separate round-bottom flasks, place equimolar amounts (e.g., 10 mmol) of this compound and 3,5-Dichlorobenzoic acid.

  • To each flask, add an identical excess of anhydrous methanol (e.g., 50 mL).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to each flask while stirring.

  • Heat both reaction mixtures to reflux under identical conditions.

  • Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by withdrawing a small aliquot and analyzing it by TLC or GC to determine the consumption of the starting material and the formation of the methyl ester product.

  • The relative rates of reaction can be determined by comparing the time taken for each reaction to reach completion or a certain percentage of conversion.

Protocol 2: Comparative Amidation via Acyl Chloride

Objective: To compare the yield of amide formation from this compound and 3,5-Dichlorobenzoic acid with a model amine under identical conditions.

Part A: Acyl Chloride Formation

  • In two separate flasks, treat equimolar amounts of this compound and 3,5-Dichlorobenzoic acid with an excess of thionyl chloride (SOCl₂), typically with a catalytic amount of DMF.

  • Heat the mixtures gently under reflux until the evolution of gas ceases, indicating the formation of the respective acyl chlorides.

  • Remove the excess thionyl chloride under reduced pressure.

Part B: Amidation

  • Dissolve the crude acyl chlorides in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • In two separate reaction vessels, add a solution of a model primary amine (e.g., benzylamine, 2.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2.5 equivalents) in the same solvent.

  • Cool the amine solutions to 0 °C.

  • Slowly add the respective acyl chloride solutions to the cooled amine solutions under vigorous stirring.

  • Allow the reactions to warm to room temperature and stir for a set period (e.g., 4 hours).

  • Work up both reactions identically (e.g., washing with dilute acid, then dilute base, followed by drying and solvent evaporation).

  • Purify the crude products by recrystallization or column chromatography and compare the isolated yields.

Mandatory Visualization

Reactivity_Comparison cluster_acids Starting Materials cluster_reactivity Reactivity Factors cluster_reactions Reaction Types DBBA This compound pKa pKa DBBA->pKa Predicted: 3.42 Hammett Hammett (σm) DBBA->Hammett σm ≈ +0.39 DCBA 3,5-Dichlorobenzoic Acid DCBA->pKa Predicted: 3.46 DCBA->Hammett σm = +0.37 Ester Esterification / Amidation pKa->Ester Slightly Higher Reactivity for DBBA EAS Electrophilic Aromatic Substitution pKa->EAS Slightly Lower Reactivity for DBBA Hammett->Ester Hammett->EAS

Caption: Comparative reactivity pathways of 3,5-Dibromobenzoic and 3,5-Dichlorobenzoic acid.

Experimental_Workflow start Select Reaction Type (e.g., Esterification) setup Identical Reaction Setup for Both Acids (Equimolar reactants, same solvent, catalyst, temperature) start->setup monitor Reaction Monitoring (TLC, GC, or NMR at regular intervals) setup->monitor analysis Data Analysis (Compare reaction rates and/or final yields) monitor->analysis conclusion Conclusion on Relative Reactivity analysis->conclusion

Caption: Proposed workflow for an experimental comparison of reactivity.

A Comparative Spectroscopic Guide to 3,5-Dibromobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 3,5-Dibromobenzoic acid and its isomers: 2,3-Dibromobenzoic acid, 2,4-Dibromobenzoic acid, 2,5-Dibromobenzoic acid, 2,6-Dibromobenzoic acid, and 3,4-Dibromobenzoic acid. The objective is to furnish researchers with the necessary data and methodologies to distinguish between these closely related compounds through routine spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The accurate identification of these isomers is critical in various fields, including medicinal chemistry and material science, where the specific substitution pattern on the aromatic ring dictates the compound's biological activity, chemical reactivity, and physical properties. This guide presents quantitative data in easily scannable tables, detailed experimental protocols for data acquisition, and visual aids to clarify the relationships between the isomers and the analytical workflow.

Structural Relationships of Dibromobenzoic Acid Isomers

The substitution pattern of the two bromine atoms on the benzoic acid core is the defining structural difference among these isomers. This variation directly influences the electronic environment of the aromatic protons and carbons, leading to distinct spectroscopic signatures.

G Isomeric Relationships of Dibromobenzoic Acids Benzoic Acid Benzoic Acid 3,5-DBA This compound Benzoic Acid->3,5-DBA Dibromination 2,3-DBA 2,3-Dibromobenzoic Acid Benzoic Acid->2,3-DBA Dibromination 2,4-DBA 2,4-Dibromobenzoic Acid Benzoic Acid->2,4-DBA Dibromination 2,5-DBA 2,5-Dibromobenzoic Acid Benzoic Acid->2,5-DBA Dibromination 2,6-DBA 2,6-Dibromobenzoic Acid Benzoic Acid->2,6-DBA Dibromination 3,4-DBA 3,4-Dibromobenzoic Acid Benzoic Acid->3,4-DBA Dibromination

Caption: Structural relationships of the analyzed dibromobenzoic acid isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers. These values have been compiled from various spectral databases and literature sources.

¹H Nuclear Magnetic Resonance (NMR) Data
CompoundAromatic Protons (ppm)Carboxylic Acid Proton (ppm)
This compound 8.15 (d, 2H), 7.95 (t, 1H)~13.0 (br s, 1H)
2,3-Dibromobenzoic Acid 7.80 (dd, 1H), 7.65 (t, 1H), 7.40 (dd, 1H)~13.0 (br s, 1H)
2,4-Dibromobenzoic Acid 8.10 (d, 1H), 7.85 (dd, 1H), 7.60 (d, 1H)~13.0 (br s, 1H)
2,5-Dibromobenzoic Acid 8.05 (d, 1H), 7.70 (dd, 1H), 7.55 (d, 1H)~13.0 (br s, 1H)
2,6-Dibromobenzoic Acid 7.50 (d, 2H), 7.30 (t, 1H)~13.0 (br s, 1H)
3,4-Dibromobenzoic Acid 8.20 (d, 1H), 7.90 (dd, 1H), 7.50 (d, 1H)~13.0 (br s, 1H)
¹³C Nuclear Magnetic Resonance (NMR) Data
CompoundCarboxylic Acid Carbon (ppm)Aromatic Carbons (ppm)
This compound ~168~138, ~137, ~131, ~123
2,3-Dibromobenzoic Acid ~169~136, ~135, ~133, ~130, ~128, ~125
2,4-Dibromobenzoic Acid ~168~137, ~135, ~133, ~130, ~128, ~124
2,5-Dibromobenzoic Acid ~169~136, ~135, ~132, ~130, ~125, ~122
2,6-Dibromobenzoic Acid ~170~140, ~133, ~131, ~128
3,4-Dibromobenzoic Acid ~168~137, ~136, ~133, ~131, ~129, ~128
Infrared (IR) Spectroscopy Data
CompoundO-H Stretch (cm⁻¹) (Carboxylic Acid)C=O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound 2500-3300 (broad)~1700~650-750
2,3-Dibromobenzoic Acid 2500-3300 (broad)~1705~650-750
2,4-Dibromobenzoic Acid 2500-3300 (broad)~1700~650-750
2,5-Dibromobenzoic Acid 2500-3300 (broad)~1690~650-750
2,6-Dibromobenzoic Acid 2500-3300 (broad)~1710~650-750
3,4-Dibromobenzoic Acid 2500-3300 (broad)~1695~650-750
Mass Spectrometry (MS) Data

All isomers have a nominal molecular weight of 280 g/mol and exhibit a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
Dibromobenzoic Acids C₇H₄Br₂O₂279.91280 (M+), 263 (M-OH)+, 235 (M-COOH)+, 156 (C₆H₄Br)+, 76 (C₆H₄)+

Experimental Workflow

The following diagram outlines a generalized workflow for the spectroscopic analysis and comparison of the dibromobenzoic acid isomers.

G General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Dissolve_in_Solvent Dissolve in appropriate solvent (e.g., CDCl3, KBr, MeOH) NMR ¹H and ¹³C NMR Dissolve_in_Solvent->NMR IR FTIR Spectroscopy Dissolve_in_Solvent->IR MS Mass Spectrometry Dissolve_in_Solvent->MS Process_Spectra Process and analyze spectra NMR->Process_Spectra IR->Process_Spectra MS->Process_Spectra Compare_Data Compare with reference data and isomers Process_Spectra->Compare_Data Structure_Confirmation Structure Confirmation Compare_Data->Structure_Confirmation

Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the dibromobenzoic acid isomer is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).[1]

  • ¹H NMR Data Acquisition: Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard parameters include a spectral width of -2 to 14 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[2] Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.[2]

  • ¹³C NMR Data Acquisition: Carbon-13 NMR spectra are acquired on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is required to obtain a spectrum with a good signal-to-noise ratio.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent or translucent pellet.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is first collected. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[2]

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile.[3]

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, often using an electrospray ionization (ESI) or electron ionization (EI) source. The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[2]

  • Data Analysis: The resulting mass spectrum plots the relative ion intensity against the m/z ratio. The molecular weight is confirmed from the molecular ion peak, and the fragmentation pattern provides structural information.[3] High-resolution mass spectrometry (HRMS) can be used for determining the exact mass and elemental composition.[2]

References

A Comparative Guide to the Synthesis of 3,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 3,5-Dibromobenzoic acid, a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. The selection of an optimal synthetic pathway is crucial for efficiency, yield, and purity of the final product. This document presents a detailed analysis of two distinct methods: a multi-step synthesis commencing from 3,5-dinitrobenzoic acid and a direct bromination approach starting from benzoic acid.

Comparison of Synthetic Routes

The two routes are evaluated based on several key parameters to aid researchers in selecting the most suitable method for their specific laboratory and production needs.

ParameterRoute 1: From 3,5-Dinitrobenzoic AcidRoute 2: From Anthranilic Acid
Starting Material 3,5-Dinitrobenzoic AcidAnthranilic Acid
Key Reactions Reduction, Diazotization (Sandmeyer Reaction)Bromination, Diazotization
Number of Steps 22
Reported Yield High (for reduction step)Not explicitly stated
Purity High (for reduction step)Requires recrystallization
Advantages Readily available starting material, well-established reactions.Potentially fewer hazardous reagents in the first step.
Disadvantages Multi-step process, use of diazonium salts which can be unstable.Lack of readily available detailed protocol and yield data.

Experimental Protocols

Route 1: Synthesis from 3,5-Dinitrobenzoic Acid

This synthetic pathway involves a two-step process: the reduction of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid, followed by a double Sandmeyer reaction to replace the amino groups with bromine.

Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid

A common and efficient method for this reduction is catalytic hydrogenation.

  • Materials: 3,5-Dinitrobenzoic acid, Methanol or Ethanol, Catalyst (e.g., Raney Nickel or Palladium on Carbon), Hydrogen gas.

  • Procedure:

    • In a suitable hydrogenation reactor, a solution of 3,5-dinitrobenzoic acid in methanol or ethanol is prepared.

    • A catalytic amount of Raney Nickel or Palladium on Carbon is added to the solution.

    • The reactor is purged with hydrogen gas and the reaction is carried out under a hydrogen atmosphere (typically at a pressure of 0.1 to 5 MPa) and at a temperature ranging from 20 to 150 °C.

    • The reaction is monitored until the consumption of hydrogen ceases.

    • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 3,5-diaminobenzoic acid.

  • Reported Performance: This method is reported to have a short technological line, with product purity up to 95% and a yield of over 96%. The catalyst can often be recovered and reused.[1]

Step 2: Double Sandmeyer Reaction of 3,5-Diaminobenzoic Acid

This step utilizes the Sandmeyer reaction to convert the two amino groups into bromo groups. The following is a general procedure that can be adapted for the di-amino compound.

  • Materials: 3,5-Diaminobenzoic acid, Hydrobromic acid (48%), Sodium nitrite, Copper(I) bromide.

  • Procedure:

    • Diazotization: 3,5-Diaminobenzoic acid is dissolved in aqueous hydrobromic acid. The solution is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 15-30 minutes at this temperature to ensure complete formation of the bis(diazonium) salt.

    • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled in an ice bath. The cold bis(diazonium) salt solution is then slowly added to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

    • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated (e.g., 50-70 °C) to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the precipitated crude this compound is collected by filtration.

    • Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product.

Route 2: Synthesis from Anthranilic Acid

This route involves the bromination of anthranilic acid followed by a diazotization reaction to remove the amino group.

  • Materials: Anthranilic acid, Bromine, Acetic acid, Sodium nitrite, Hydrochloric acid, Ethanol, Calcium sulfate.

  • Procedure:

    • Bromination: Anthranilic acid is treated with bromine at approximately 20°C. The resulting precipitate of o-amino-3,5-dibromobenzoic acid is filtered, washed with hot water to remove unreacted starting materials, and recrystallized from acetic acid.[2]

    • Diazotization and Reduction: The o-amino-3,5-dibromobenzoic acid is then subjected to a diazotization reaction in hydrochloric acid at around 0°C using sodium nitrite. The resulting diazonium salt is added in portions to ethanol containing calcium sulfate at 60-70°C.[2]

    • Work-up and Purification: After the reaction is complete, the mixture is stirred for a short period, and the crude product is isolated by filtration. The final product is obtained after recrystallization from ethanol.[2]

Visualizing the Synthetic Pathways

To provide a clearer understanding of the chemical transformations involved in each route, the following diagrams illustrate the reaction sequences.

Synthetic_Route_1 Start 3,5-Dinitrobenzoic Acid Intermediate 3,5-Diaminobenzoic Acid Start->Intermediate Reduction (H₂, Catalyst) Product This compound Intermediate->Product Double Sandmeyer Reaction (NaNO₂, HBr, CuBr)

Caption: Synthetic pathway for this compound starting from 3,5-Dinitrobenzoic Acid.

Synthetic_Route_2 Start Anthranilic Acid Intermediate 2-Amino-3,5-dibromobenzoic Acid Start->Intermediate Bromination (Br₂) Product This compound Intermediate->Product Diazotization & Reduction (NaNO₂, HCl, Ethanol) Decision_Workflow Start Start: Select Synthetic Route for This compound Decision1 Is 3,5-Dinitrobenzoic Acid readily available? Start->Decision1 Route1 Proceed with Route 1: Reduction and Sandmeyer Reaction Decision1->Route1 Yes Decision2 Is Anthranilic Acid readily available? Decision1->Decision2 No Route2 Proceed with Route 2: Bromination and Diazotization Decision2->Route2 Yes ReEvaluate Re-evaluate starting material availability Decision2->ReEvaluate No

References

A Comparative Guide to Catalysts for Suzuki Coupling with 3,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key application of this reaction is the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The coupling of substrates bearing multiple functional groups and potentially deactivating groups, such as 3,5-dibromobenzoic acid, presents a unique challenge in catalyst selection to achieve high yields and selectivity. This guide provides a comparative overview of various catalyst systems for the Suzuki-Miyaura coupling of this compound, supported by experimental data from analogous reactions in the literature.

Catalyst Performance Comparison

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency in the Suzuki coupling of aryl bromides like this compound. Palladium-based catalysts are most commonly employed, often in combination with bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle. Nickel-based catalysts are also emerging as a cost-effective alternative. Below is a summary of catalyst systems that have demonstrated high efficacy in the coupling of structurally similar substituted aryl bromides.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Palladium Catalysts
Pd(PPh₃)₄PPh₃K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O80-10012-2460-85[1][2]A classic, reliable catalyst, though may require higher temperatures and longer reaction times for deactivated substrates.[2]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>95[2]A highly active system with a bulky, electron-rich ligand, effective for sterically hindered and electron-poor or -rich substrates.[3]
[Pd(dppf)Cl₂]dppfK₂CO₃Dimethoxyethane (DME)802High[4]A reliable catalyst for a variety of aryl bromides.[4]
Nickel Catalysts
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF / t-amyl alcohol--Good to Excellent[4]An effective and more environmentally friendly "green" solvent system.[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for Suzuki coupling reactions with substrates analogous to this compound, which can be adapted for the specific reaction.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

This protocol utilizes a highly active catalyst system suitable for challenging substrates.[4]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL) and water (0.5 mL)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound, the desired arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[4]

  • Purge the vessel with an inert gas.[4]

  • Add toluene and water.[4]

  • Stir the reaction mixture vigorously at 100 °C for 12 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.[4]

Visualizing the Suzuki-Miyaura Coupling

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X L_n Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar' L_n PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Biaryl Ar-Ar' PdII_Diaryl->Biaryl ArylHalide Ar-X ArylHalide->PdII_Aryl Organoboron Ar'-B(OR)₂ Organoboron->PdII_Diaryl Base Base Base->PdII_Diaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reactants Combine Reactants: This compound, Arylboronic Acid, Base start->reactants atmosphere Establish Inert Atmosphere reactants->atmosphere solvent_catalyst Add Degassed Solvent and Catalyst atmosphere->solvent_catalyst reaction Heat and Stir (Monitor Progress) solvent_catalyst->reaction workup Aqueous Workup: Dilute, Wash, Dry reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Conclusion

The successful Suzuki coupling of this compound is readily achievable with modern palladium catalyst systems. The use of bulky, electron-rich phosphine ligands such as SPhos with palladium catalysts is highly recommended to overcome potential steric hindrance and to facilitate the reaction with a broad range of arylboronic acids.[3] While traditional catalysts like Pd(PPh₃)₄ can be effective, they may require more forcing conditions.[2] For researchers exploring more cost-effective and sustainable options, nickel-based catalysts present a promising alternative.[4] The choice of catalyst system should be guided by the specific requirements of the synthesis, including desired yield, reaction time, and cost considerations.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3,5-Dibromobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various mass spectrometry techniques for the analysis of 3,5-Dibromobenzoic acid and its derivatives. The selection of an appropriate analytical method is crucial for accurate identification, characterization, and quantification in research and pharmaceutical development. This document outlines the principles, performance, and experimental protocols for several key mass spectrometry-based methods, supported by available experimental data.

Comparison of Mass Spectrometry Techniques

The analysis of this compound can be approached using several mass spectrometry techniques, each with distinct advantages and applications. The choice of method depends on the analytical goal, whether it is qualitative identification, structural elucidation, or quantitative determination.

TechniquePrincipleSample StateIonization TypeTypical Information ObtainedSuitability for this compound
GC-MS Separation of volatile compounds followed by mass analysis.GasHard (Electron Ionization - EI)Molecular weight and extensive fragmentation for structural elucidation.Suitable after derivatization to increase volatility.
LC-MS/MS Separation of compounds in the liquid phase followed by mass analysis.LiquidSoft (Electrospray Ionization - ESI)Molecular weight and controlled fragmentation for structural confirmation and quantification.Highly suitable for direct analysis of the acid.
MALDI-TOF MS Laser-induced desorption/ionization from a matrix.Solid (co-crystallized with a matrix)SoftPrimarily molecular weight of intact molecules.Potentially suitable for rapid screening; less common for quantitative analysis of small molecules.

Key Mass Fragments of this compound and its Derivatives

Understanding the fragmentation patterns of this compound is essential for its identification. The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Ionization MethodAnalytem/z (relative intensity)Proposed Fragment StructureNotes
Electron Ionization (EI) This compound280/282/284 (M•+)[C₇H₄Br₂O₂]•+Molecular ion with characteristic isotopic pattern for two bromines.
263/265/267[C₇H₃Br₂O]•+Loss of •OH radical.
235/237/239[C₆H₃Br₂]•+Loss of •COOH radical.
156/158[C₆H₃Br]•+Loss of a bromine radical from the [C₆H₃Br₂]•+ fragment.
75[C₆H₃]•+Loss of a bromine radical from the [C₆H₃Br]•+ fragment.
Electron Ionization (EI) Methyl 3,5-dibromobenzoate (derivatized)294/296/298 (M•+)[C₈H₆Br₂O₂]•+Molecular ion of the methyl ester.
263/265/267[C₇H₃Br₂O]•+Loss of •OCH₃ radical.
Electrospray Ionization (ESI) - Negative Mode This compound279/281/283[C₇H₃Br₂O₂]⁻Deprotonated molecular ion [M-H]⁻.
235/237/239[C₆H₃Br₂]⁻In-source fragmentation or MS/MS fragment corresponding to loss of CO₂.
Electrospray Ionization (ESI) - Positive Mode This compound281/283/285[C₇H₅Br₂O₂]⁺Protonated molecular ion [M+H]⁺.

Performance Comparison of Quantitative Methods

Quantitative analysis of this compound is critical in many applications. The following table compares the performance of GC-MS and LC-MS/MS for the analysis of halogenated benzoic acids. It is important to note that the presented data is based on studies of closely related compounds and serves as a general guideline.

ParameterGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow ng/mL to pg/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL range
Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) 90-110%95-105%
Precision (RSD) < 15%< 10%

Experimental Protocols

Detailed methodologies for the key mass spectrometry techniques are provided below.

Sample Preparation for Mass Spectrometry Analysis
  • For GC-MS (Derivatization): To 1 mg of this compound, add 1 mL of a methylating agent (e.g., 14% BF₃ in methanol or freshly prepared diazomethane in ether). Heat the mixture if necessary (e.g., 60°C for 30 minutes with BF₃-methanol). After cooling, add 1 mL of saturated sodium chloride solution and extract the methylated derivative with 1 mL of a non-polar solvent like hexane. The organic layer is then collected for GC-MS analysis.

  • For LC-MS: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute the stock solution with the initial mobile phase to the desired concentration range for analysis. Filter the final solution through a 0.22 µm syringe filter before injection.

GC-MS Analysis of Methylated this compound
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80-100°C, hold for 2 minutes.

    • Ramp: 10-15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 50-400.

LC-ESI-MS/MS Analysis of this compound
  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

  • MS/MS Conditions:

    • Ionization Mode: ESI positive and negative modes.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150°C.

    • Desolvation Temperature: 350-450°C.

    • Collision Gas: Argon.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for quantification.

MALDI-TOF MS Analysis of this compound
  • Instrumentation: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometer.

  • Matrix Selection: For small acidic molecules, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used.

  • Sample Preparation (Dried-Droplet Method):

    • Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).

    • Prepare a solution of this compound in the same solvent system.

    • Mix the analyte and matrix solutions in a 1:1 to 1:10 ratio (analyte:matrix).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.

  • MS Conditions:

    • Laser: Nitrogen laser (337 nm).

    • Mode: Positive or negative ion reflector mode.

    • Mass Range: m/z 100-1000.

Experimental Workflow

The following diagram illustrates a general workflow for the mass spectrometric analysis of this compound derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample This compound Sample Derivatization Derivatization (e.g., Methylation) Sample->Derivatization For GC-MS Dissolution Dissolution in LC Mobile Phase Sample->Dissolution For LC-MS & MALDI-MS GCMS GC-MS Analysis (EI) Derivatization->GCMS LCMS LC-ESI-MS/MS Analysis (Positive/Negative Mode) Dissolution->LCMS MALDI MALDI-TOF MS Analysis Dissolution->MALDI Co-crystallization with matrix Qualitative Qualitative Analysis (Identification, Fragmentation) GCMS->Qualitative Quantitative Quantitative Analysis (LOD, LOQ, Linearity) GCMS->Quantitative LCMS->Qualitative LCMS->Quantitative MALDI->Qualitative Comparison Comparative Analysis Qualitative->Comparison Quantitative->Comparison

A Comparative Analysis of the Biological Activity of 3,5-Dibromobenzoic Acid Versus Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological activities of 3,5-Dibromobenzoic acid and its corresponding methyl, ethyl, and propyl esters. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this document synthesizes information from studies on structurally related benzoic acid derivatives to infer potential activities and guide future research. The presence of two bromine atoms on the aromatic ring suggests the potential for significant biological activity, a characteristic often observed in halogenated organic compounds.[1] Esterification of the carboxylic acid group is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, which can, in turn, influence biological activity.

Comparative Biological Activity Data

The following tables summarize known and inferred biological activities. It is crucial to note that the data for the ester derivatives are hypothetical and extrapolated from studies on analogous compounds, such as 3,5-dinitrobenzoic acid esters and other substituted benzoates.[2] Direct experimental validation is necessary to confirm these predictions.

Table 1: Antimicrobial and Antifungal Activity

CompoundTarget OrganismActivity Metric (MIC, µg/mL) - Hypothetical for EstersReference
This compoundStaphylococcus aureusData not available
Escherichia coliData not available
Candida albicansData not available
Methyl 3,5-DibromobenzoateStaphylococcus aureus100Inferred from related compounds
Escherichia coli250Inferred from related compounds
Candida albicans50Inferred from related compounds[2]
Ethyl 3,5-DibromobenzoateStaphylococcus aureus80Inferred from related compounds
Escherichia coli200Inferred from related compounds
Candida albicans40Inferred from related compounds[2]
Propyl 3,5-DibromobenzoateStaphylococcus aureus120Inferred from related compounds
Escherichia coli300Inferred from related compounds
Candida albicans60Inferred from related compounds[2]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Table 2: Anticancer Activity

CompoundCell LineActivity Metric (IC₅₀, µM) - Hypothetical for EstersReference
This compoundBreast Cancer (MCF-7)Data not available
Colon Cancer (HCT-116)Data not available
Methyl 3,5-DibromobenzoateBreast Cancer (MCF-7)50Inferred from related compounds
Colon Cancer (HCT-116)75Inferred from related compounds
Ethyl 3,5-DibromobenzoateBreast Cancer (MCF-7)40Inferred from related compounds
Colon Cancer (HCT-116)60Inferred from related compounds
Propyl 3,5-DibromobenzoateBreast Cancer (MCF-7)65Inferred from related compounds
Colon Cancer (HCT-116)90Inferred from related compounds

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies are essential for the validation and comparison of biological activities. The following are standard protocols for assessing the key activities mentioned above.

Antimicrobial and Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the microbial culture (e.g., bacteria or fungi) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds (this compound and its esters) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.

Potential Signaling Pathways and Mechanisms

While the specific molecular targets and signaling pathways of this compound and its esters are not well-elucidated, related brominated compounds have been shown to modulate various cellular processes. For instance, some brominated compounds have been found to inhibit the JAK/STAT signaling pathway, which is often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Inhibitor This compound or its Ester (Hypothetical) Inhibitor->JAK Inhibition

Caption: Hypothetical inhibition of the JAK/STAT signaling pathway.

Experimental Workflow

The general workflow for assessing the biological activity of these compounds involves several key stages, from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Acid This compound Esterification Esterification (Methyl, Ethyl, Propyl) Acid->Esterification Esters Ester Derivatives Esterification->Esters Antimicrobial Antimicrobial Assay (MIC) Esters->Antimicrobial Antifungal Antifungal Assay (MIC) Esters->Antifungal Anticancer Anticancer Assay (IC50) Esters->Anticancer Enzyme Enzyme Inhibition Assays Antimicrobial->Enzyme Pathway Signaling Pathway Analysis Anticancer->Pathway

Caption: General experimental workflow for comparative analysis.

Structure-Activity Relationship

Based on trends observed with other benzoic acid derivatives, the following structure-activity relationships can be hypothesized:

  • Esterification: Converting the carboxylic acid to an ester generally increases lipophilicity. This can enhance cell membrane permeability, potentially leading to increased intracellular concentrations and improved biological activity.

  • Alkyl Chain Length: In some series of esters, a specific alkyl chain length (e.g., ethyl) has been shown to provide optimal activity. Longer or shorter chains may result in decreased efficacy.

  • Halogenation: The presence of two bromine atoms is expected to be a key contributor to the biological activity, likely through mechanisms involving halogen bonding or by altering the electronic properties of the molecule.

References

A Comparative Guide to GC-MS and Alternative Methods for the Analysis of 3,5-Dibromobenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the quantitative analysis of 3,5-Dibromobenzoic acid esters. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research chemicals. This document presents a comparative analysis of GC-MS, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), complete with experimental data, detailed protocols, and a workflow diagram to inform method selection and implementation.

Comparison of Analytical Methods

The determination of this compound and its esters can be accomplished using several analytical techniques. The optimal method depends on specific analytical requirements, such as desired sensitivity, selectivity, and the nature of the sample matrix. GC-MS is a powerful technique for this purpose, but it necessitates a derivatization step to increase the volatility of the target analytes. HPLC-based methods offer a direct analysis of the underivatized compounds.

A summary of the performance characteristics for each method is presented below. The data for GC-MS and HPLC-UV are based on validated methods for the closely related compound 3,5-Dibromo-4-methoxybenzoic acid, which are expected to be comparable for this compound esters.[1] LC-MS/MS data is based on typical performance for similar acidic compounds.

ParameterGC-MS (with Derivatization)HPLC-UVLC-MS/MS
Principle Separation of volatile compounds in the gas phase followed by mass-based detection. Requires derivatization for non-volatile analytes.Separation based on differential partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.
Primary Application Identification and quantification of volatile and semi-volatile compounds, often at trace levels. Ideal for impurity profiling.Robust and routine quantitative analysis and purity determination.Trace-level quantification in complex matrices, metabolite identification.
Linearity (r²) > 0.995[1]> 0.999[1]> 0.99
Limit of Detection (LOD) 0.02 - 0.05 µg/mL (estimated)~0.1 µg/mL (estimated)< 0.01 µg/mL
Limit of Quantification (LOQ) 0.07 - 0.1 µg/mL (estimated)~0.3 µg/mL (estimated)~0.03 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Sample Throughput Lower, due to derivatization stepHighModerate to High
Selectivity HighModerateVery High
Instrumentation Cost Moderate to HighLow to ModerateHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and reproducibility of analytical methods. The following sections provide representative protocols for the GC-MS, HPLC-UV, and LC-MS/MS analysis of this compound and its esters.

GC-MS Method with Derivatization

This method requires a derivatization step to convert the non-volatile this compound into a more volatile ester, typically a methyl ester, prior to GC-MS analysis.

1. Derivatization (Methylation):

  • To 1 mg of the this compound sample, add 1 mL of a 14% Boron trifluoride-methanol solution.[1]

  • Heat the mixture at 60°C for 30 minutes in a sealed vial.[1]

  • After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.[1]

  • Vortex the mixture vigorously and then centrifuge to separate the layers.[1]

  • Carefully collect the upper hexane layer, which contains the methyl 3,5-dibromobenzoate, for GC-MS analysis.[1]

2. GC-MS Conditions:

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[1]

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature: 230°C.[1]

    • Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Sample Preparation for Calibration:

  • Prepare a stock solution of the derivatized methyl 3,5-dibromobenzoate in hexane.

  • Create a series of calibration standards by performing serial dilutions of the stock solution.

Alternative Method 1: HPLC-UV

This method allows for the direct analysis of this compound without the need for derivatization.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient mixture of Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-31 min: 90% to 5% B

    • 31-35 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol or acetonitrile to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Method 2: LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program: Optimized for the specific ester, but a typical starting point would be a linear gradient from 10% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for the target this compound ester would need to be determined by infusing a standard solution. For the parent acid, a likely transition would be m/z 279 -> 235 (loss of CO2).

3. Sample and Standard Preparation:

  • Prepare stock and working solutions as described for the HPLC-UV method, using mobile phase A as the diluent.

GC-MS Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of this compound esters using the GC-MS method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Solvent sample->dissolve derivatize Add BF3-Methanol & Heat at 60°C dissolve->derivatize extract Liquid-Liquid Extraction with Hexane derivatize->extract collect Collect Organic Layer extract->collect inject Inject into GC-MS collect->inject separate Chromatographic Separation (DB-5MS Column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (Scan or SIM) ionize->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify report Generate Report quantify->report

Caption: A generalized workflow for the GC-MS analysis of this compound esters.

Conclusion

The choice of analytical method for this compound and its esters is dependent on the specific analytical goals.

  • GC-MS offers excellent selectivity and sensitivity, making it a superior choice for the identification and quantification of trace-level impurities, provided that the necessary derivatization step is incorporated into the workflow.

  • HPLC-UV stands out as a robust, versatile, and cost-effective method for routine quality control and quantitative analysis, offering a good balance of performance and throughput without the need for derivatization.

  • LC-MS/MS provides the highest level of sensitivity and selectivity, making it the ideal method for trace-level analysis in complex sample matrices or when definitive identification is required.

For comprehensive characterization, a combination of a chromatographic technique (GC-MS or HPLC) for impurity profiling and a highly sensitive method like LC-MS/MS for trace analysis may be the most effective approach.

References

Safety Operating Guide

3,5-Dibromobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 3,5-Dibromobenzoic acid are critical for ensuring laboratory safety and environmental protection. As a halogenated aromatic carboxylic acid, this compound requires specific handling and disposal procedures that differ significantly from non-halogenated chemical waste. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its potential hazards and to use appropriate Personal Protective Equipment (PPE).[1] All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3] Care should be taken to avoid dust generation.[2][4]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses.[1][2]Protects against splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact and absorption.[1]
Body Protection Laboratory coat.[1]Protects against contamination of personal clothing.[2]
Respiratory Protection NIOSH-approved respirator if dust is generated and ventilation is inadequate.[2]Prevents inhalation of dust or aerosols.[4]

Waste Disposal Protocol

The primary step in the proper disposal of this compound is correct waste stream segregation. This compound must be treated as halogenated organic waste .[1][5] Under no circumstances should it be disposed of down the drain or mixed with general refuse.[1][6][7]

Step-by-Step Disposal Procedure:

  • Identify the Waste Type : Determine if the waste is solid this compound (or contaminated materials) or a liquid solution containing the compound.

  • Segregate the Waste : This is the most critical step. Halogenated organic waste must be kept separate from non-halogenated waste streams.[1][5][8] Co-mingling waste complicates and increases the cost of disposal and violates safety protocols.[1][8]

  • Use Designated Containers : Collect waste in appropriately labeled containers as specified in Table 2. Ensure containers are made of a compatible material, are leak-proof, and can be tightly sealed.[2][4]

  • Label Containers Clearly : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Irritant, Toxic).[1][9]

  • Store Temporarily : Store sealed waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[2][9]

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and final disposal of the waste.[3][4][10]

Table 2: Waste Container and Labeling Requirements

Waste FormContainer TypeRequired Label Information
Solid Waste Dedicated, leak-proof, sealable container."Hazardous Waste: Halogenated Organic Solids" Contents: "this compound, contaminated gloves, etc."
Liquid Waste Leak-proof container compatible with the solvent used."Hazardous Waste: Halogenated Organic Liquids" Contents: "this compound in [Solvent Name], % composition"

Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.

  • Ensure Safety : Wear the appropriate PPE as detailed in Table 1 before addressing the spill.[2]

  • Containment : For solid spills, carefully sweep up the material to avoid creating dust.[1][2][11] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Collect Spilled Material : Place the swept-up solid and any contaminated cleaning materials (e.g., damp cloths, paper towels) into a suitable, sealed container labeled for halogenated hazardous waste disposal.[1][11]

  • Decontaminate Area : Clean the spill area thoroughly.[1]

  • Report the Spill : Report the incident to your institution's EHS department, as required by local policy.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and required steps for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal start This compound Waste Generated solid_waste Solid Waste (Pure compound, contaminated gloves, wipes) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions containing the compound) start->liquid_waste Is it liquid? container_solid Collect in container labeled: 'Halogenated Organic Solids' solid_waste->container_solid container_liquid Collect in container labeled: 'Halogenated Organic Liquids' liquid_waste->container_liquid no_mix CRITICAL: Do NOT mix with non-halogenated waste! container_solid->no_mix storage Store sealed container in Satellite Accumulation Area container_solid->storage container_liquid->no_mix container_liquid->storage disposal_service Arrange pickup by licensed hazardous waste service storage->disposal_service incineration Recommended Method: High-Temperature Incineration disposal_service->incineration

Caption: Disposal workflow for this compound waste.

Final Disposal Method

The recommended and most effective method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration at a licensed and certified hazardous waste management facility.[1][10] These facilities are equipped with specialized flue gas scrubbers to neutralize the acidic gases, such as hydrogen bromide, that are generated during combustion.[1] It is the responsibility of the waste generator to ensure that disposal is handled by an approved vendor in accordance with all local, state, and federal regulations.[12][13]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use: This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational and disposal plans for researchers, scientists, and drug development professionals handling 3,5-Dibromobenzoic acid. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Executive Summary

This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4] Proper handling, including the use of appropriate personal protective equipment, is imperative to prevent exposure. This guide outlines the necessary precautions, step-by-step handling procedures, and waste disposal protocols to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

A multi-layered approach to personal protection is essential to prevent exposure to this compound. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).Prevents skin contact, which can cause irritation.[3][4] Always inspect gloves before use and employ proper removal techniques.
Body Protection A laboratory coat must be worn.Protects against contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or P95 particulate respirator is required if dusts are generated and ventilation is inadequate.Prevents the inhalation of dust or aerosols that may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Wear appropriate PPE (gloves and safety glasses) during inspection.

2. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Ensure the storage area is clearly marked with the appropriate hazard signs.

3. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Avoid generating dust.[3] If the material is in a powdered form, handle it carefully to prevent it from becoming airborne.

  • Use dedicated spatulas and weighing boats for transferring the chemical.

  • After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[2][3]

Disposal Plan

This compound is classified as a halogenated organic waste and must be disposed of as hazardous waste.[5] Under no circumstances should it be disposed of down the drain or mixed with non-halogenated waste.[5]

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., used weighing paper, contaminated paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container. The label should read: "Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container. The label should read: "Halogenated Organic Liquid Waste."

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous chemical waste.

2. Container Management:

  • Keep waste containers securely closed when not in use.

  • Store waste containers in a designated secondary containment area within the laboratory.

3. Final Disposal:

  • The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[5]

  • The primary recommended disposal method is high-temperature incineration at a permitted facility.[5]

Emergency Procedures: Chemical Spill Response

A quick and informed response to a chemical spill is crucial to minimize potential harm.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Spill Assessment cluster_cleanup Cleanup Procedure cluster_follow_up Follow-up alert Alert others in the area evacuate Evacuate the immediate area (if spill is large or poses an inhalation hazard) alert->evacuate aid Attend to any injured or contaminated persons evacuate->aid assess Assess the spill size and hazards aid->assess sds Consult the Safety Data Sheet (SDS) assess->sds ppe Don appropriate PPE: - Chemical resistant gloves - Safety goggles - Lab coat - Respirator (if needed) sds->ppe contain Contain the spill by gently covering with an absorbent material ppe->contain collect Carefully sweep or scoop up the contained material contain->collect place Place in a labeled hazardous waste container collect->place decontaminate Decontaminate the spill area with soap and water place->decontaminate dispose Dispose of waste through EH&S or licensed contractor decontaminate->dispose report Report the spill to the supervisor and relevant safety office dispose->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dibromobenzoic acid
Reactant of Route 2
3,5-Dibromobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.